molecular formula C6H2BrCl2F B1288648 2-Bromo-1,3-dichloro-5-fluorobenzene CAS No. 263333-82-0

2-Bromo-1,3-dichloro-5-fluorobenzene

Cat. No.: B1288648
CAS No.: 263333-82-0
M. Wt: 243.88 g/mol
InChI Key: OSXAPJFZNJFFJS-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-5-fluorobenzene ( 263333-82-0) is a high-purity halogenated benzene derivative of significant value in synthetic chemistry and materials science research . With the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol, this compound serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings, enabling the synthesis of complex, multi-substituted aromatic systems for pharmaceutical and agrochemical development . Its distinct structure, featuring bromine, chlorine, and fluorine substituents on the aromatic ring, allows for selective and sequential functionalization, making it an essential precursor in the synthesis of active pharmaceutical ingredients (APIs) and liquid crystals . The compound is characterized by its LogP value of 4.09, indicating high lipophilicity, zero rotatable bonds, and a planar geometry that facilitates predictable molecular interactions . Available in purities exceeding 95% to 98%, it is supplied with quality guarantees for research applications . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal utilization . Researchers are advised to consult the safety data sheet prior to use, as the compound carries hazard statements H302, H315, H319, H332, and H335 .

Properties

IUPAC Name

2-bromo-1,3-dichloro-5-fluorobenzene
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InChI

InChI=1S/C6H2BrCl2F/c7-6-4(8)1-3(10)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXAPJFZNJFFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611326
Record name 2-Bromo-1,3-dichloro-5-fluorobenzene
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Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

263333-82-0
Record name 2-Bromo-1,3-dichloro-5-fluorobenzene
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Record name 2-Bromo-1,3-dichloro-5-fluorobenzene
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Record name 2-bromo-1,3-dichloro-5-fluorobenzene
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Record name 2-Bromo-1,3-dichloro-5-fluorobenzene
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Foundational & Exploratory

2-Bromo-1,3-dichloro-5-fluorobenzene IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene: A Versatile Synthon for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific documented applications for this exact isomer are emerging, its structural motifs are emblematic of a class of reagents crucial for the development of complex molecular architectures. This document will delve into its properties, plausible synthetic routes based on established chemical principles, and its expected reactivity in key transformations, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility.

Introduction: The Strategic Importance of Polysubstituted Fluorobenzenes

The IUPAC name for the compound with CAS Number 263333-82-0 is This compound . It is also known by synonyms such as 4-Bromo-3,5-dichlorofluorobenzene and 2,6-dichloro-4-fluorobromobenzene.[1] This molecule belongs to the family of polysubstituted fluorobenzenes, which are highly valued synthons in the field of drug discovery. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2][3][4][5]

The specific arrangement of three different halogen atoms on the benzene ring of this compound offers a nuanced reactivity profile. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in common cross-coupling reactions, allowing for selective functionalization. This differential reactivity is a key feature that enables its use as a scaffold for the sequential introduction of diverse chemical moieties.

Physicochemical and Spectroscopic Characterization

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound
Synonyms 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene[1]
CAS Number 263333-82-0
Molecular Formula C₆H₂BrCl₂F[1]
Molecular Weight 243.89 g/mol [1]
Appearance White to Yellow Solid
Spectroscopic Analysis (Predicted)

While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, its ¹H and ¹³C NMR spectra can be predicted based on established principles and data from analogous structures.

  • ¹H NMR Spectroscopy : The spectrum is expected to be simple, showing a single resonance for the two equivalent aromatic protons. Due to coupling with the adjacent fluorine atom, this signal would likely appear as a doublet. The chemical shift would be in the aromatic region, typically between 7.0 and 7.5 ppm.

  • ¹³C NMR Spectroscopy : Due to molecular symmetry, four distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit C-F coupling.

    • C-F: The carbon atom directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF), typically in the range of 240-260 Hz.

    • C-Br and C-Cl: The carbons bonded to bromine and chlorine will have distinct chemical shifts.

    • C-H: The two equivalent protonated carbons will show a single resonance, which will also be split into a doublet due to coupling with the fluorine atom (²JCF).

    • The quaternary carbons will also exhibit smaller couplings to the fluorine atom.

Synthesis Strategies for this compound

Detailed, peer-reviewed synthetic procedures specifically for this compound are not widely published. However, a robust and industrially scalable synthetic route can be proposed based on the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting anilines to aryl halides. This proposed method leverages the synthesis of the closely related isomer, 5-bromo-1,3-dichloro-2-fluorobenzene, as a template.[6][7][8][9]

Proposed Synthetic Protocol: Sandmeyer Reaction

The logical precursor for a Sandmeyer synthesis would be 2,6-dichloro-4-fluoroaniline. The reaction proceeds in two main stages: diazotization of the aniline followed by a copper-catalyzed displacement of the diazonium group.

Sandmeyer Synthesis cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction Aniline 2,6-dichloro-4-fluoroaniline Diazonium 2,6-dichloro-4-fluorobenzene diazonium salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product CuBr, HBr

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

  • Diazotization:

    • Suspend 2,6-dichloro-4-fluoroaniline in an aqueous solution of hydrobromic acid (HBr). The acid serves both as the reaction medium and a source of bromide ions.

    • Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The dropwise addition allows for careful control of the exothermic reaction.

    • Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. CuBr acts as the catalyst for the substitution of the diazonium group with bromide.

    • Slowly add the cold diazonium salt solution to the CuBr solution. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) to drive the reaction to completion, as indicated by the cessation of gas evolution.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, aqueous sodium bicarbonate (to remove excess acid), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Reactivity and Key Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from the high reactivity of the C-Br bond, which allows for selective functionalization in the presence of the more robust C-Cl bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[10][11][12] In this reaction, the C-Br bond of this compound would selectively react with an organoboron reagent in the presence of a palladium catalyst and a base.

Suzuki Coupling Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-Br Pd(0)->OxAdd Transmetal Transmetalation Ar-Pd(II)-R OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0) Product Product (Ar-R) RedElim->Product ArBr 2-Bromo-1,3-dichloro- 5-fluorobenzene ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the mixture (e.g., 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via standard methods.

Causality in Protocol Design:

  • Catalyst Choice: The choice of palladium catalyst and ligand is crucial. Ligands like triphenylphosphine (PPh₃) are standard, but more electron-rich and bulky phosphines can improve catalytic activity for challenging substrates.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent can significantly impact reaction rates and yields.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond can also be used to form an organometallic intermediate, such as a Grignard reagent. This powerful nucleophile can then react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Protocol for Grignard Reagent Formation:

  • Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Place magnesium turnings in a flask with a crystal of iodine (to activate the magnesium surface).

  • Add anhydrous diethyl ether or tetrahydrofuran (THF).

  • Slowly add a solution of this compound in the anhydrous solvent. The reaction is often initiated with gentle heating.

  • Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), it can be reacted in situ with an electrophile (e.g., an aldehyde, ketone, or CO₂).

Critical Consideration: The absolute requirement for anhydrous conditions cannot be overstated. Any trace of water will quench the Grignard reagent.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled
Specific target organ toxicity H335: May cause respiratory irritation

(Data sourced from supplier safety information)[6]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[9]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit not yet widely documented, building block for organic synthesis. Its key strengths lie in the differential reactivity of its halogen substituents and the presence of a fluorine atom, a feature highly sought after in medicinal chemistry. While specific applications are still emerging in the literature, its utility can be confidently predicted in key synthetic transformations such as the Suzuki-Miyaura coupling and Grignard reactions. This guide provides a foundational framework for researchers to begin exploring the potential of this versatile synthon in the creation of novel and complex molecules for pharmaceutical and materials science applications.

References

2-Bromo-1,3-dichloro-5-fluorobenzene CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 263333-82-0), a key halogenated intermediate in modern synthetic chemistry. We will explore its fundamental physicochemical properties, delve into established synthesis methodologies with mechanistic considerations, and analyze its chemical reactivity, which is crucial for its role as a versatile building block. The discussion will highlight its strategic applications, particularly in the fields of pharmaceutical and agrochemical development, where the introduction of a fluorinated aromatic scaffold is often a critical design element. This document consolidates field-proven insights, detailed experimental protocols, and essential safety information to serve as a practical resource for laboratory scientists and process chemists.

This compound is a polysubstituted aromatic compound whose utility is derived from the distinct chemical reactivity of its three different halogen atoms. This differential reactivity allows for selective, stepwise functionalization, making it a valuable synthon for constructing complex molecular architectures.

CAS Number: 263333-82-0[1][2]

Synonyms: 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene[1][2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are foundational to its handling, reaction setup, and purification. The data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₂BrCl₂F[1][2][3]
Molecular Weight 243.89 g/mol [1][2]
Physical Form White to Yellow Solid
IUPAC Name This compound[2]
InChI Key OSXAPJFZNJFFJS-UHFFFAOYSA-N[3]
Storage Temperature Room Temperature
Purity Typically ≥98%

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like this compound often relies on classic aromatic chemistry, where the directing effects of existing substituents are leveraged to achieve the desired regiochemistry. A common and industrially scalable approach for similar compounds involves a Sandmeyer-type reaction from a strategically substituted aniline precursor.

While a specific, detailed synthesis for the 2-bromo isomer is not extensively published, a logical and well-established pathway can be extrapolated from known syntheses of its isomers, such as 5-bromo-1,3-dichloro-2-fluorobenzene.[4] This process typically begins with a suitable aniline, which undergoes diazotization followed by a copper-catalyzed halogen exchange.

A plausible synthetic pathway is outlined below:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 3,5-Dichloro-4-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄   C This compound B->C  CuBr, HBr  

Caption: Plausible synthesis via Sandmeyer reaction.

Causality Behind the Method:

  • Starting Material Choice: The selection of the aniline precursor is critical. The existing substituents (Cl, F) guide the subsequent bromination step to the correct position and are stable under diazotization conditions.

  • Diazotization: The conversion of the amine group (-NH₂) to a diazonium salt (-N₂⁺) creates an excellent leaving group (N₂ gas). Using a strong, non-nucleophilic acid like sulfuric acid prevents unwanted side reactions.[4]

  • Sandmeyer Reaction: This is a robust and high-yielding method for introducing a halogen (in this case, bromine via CuBr) onto an aromatic ring by displacing the diazonium group.[4] The use of a copper(I) salt catalyst is essential for the radical-transfer mechanism of this reaction.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug discovery lies in the differential reactivity of its halogen substituents. This allows chemists to perform sequential, site-selective modifications. The reactivity hierarchy is governed by both the carbon-halogen bond strength (C-Br < C-Cl < C-F) and the electronic environment of the ring.

Hierarchy of Reactivity:

  • Bromine (Position 2): The C-Br bond is the weakest among the halogens present. This makes it the primary site for:

    • Metal-Halogen Exchange: Rapid reaction with organolithium reagents (e.g., n-BuLi, t-BuLi) to form a lithiated intermediate.

    • Palladium-Catalyzed Cross-Coupling: The preferred site for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.

  • Chlorine (Positions 1, 3): The C-Cl bonds are stronger than C-Br but can be activated for cross-coupling reactions under more forcing conditions (e.g., using specialized ligands or higher temperatures) after the bromine has been functionalized.

  • Fluorine (Position 5): The C-F bond is the strongest and is generally unreactive in cross-coupling reactions. It primarily serves as a stable substituent that modulates the electronic properties (pKa, lipophilicity) of the final molecule. It can, however, participate in nucleophilic aromatic substitution (SNAᵣ) if the ring is sufficiently activated.

G center 2-Bromo-1,3-dichloro- 5-fluorobenzene A Metal-Halogen Exchange center->A  Br (Primary Site)   B Cross-Coupling (Suzuki, Stille, etc.) center->B  Br (Primary Site)   C Secondary Cross-Coupling center->C  Cl (Secondary Site)   D Electronic Modulation center->D  F (Stable)  

Caption: Reactivity hierarchy of halogen sites.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5] Compounds like this compound serve as scaffolds to introduce a fluorinated phenyl ring into a larger molecule.

  • Metabolic Blocking: The strong C-F bond can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Binding Interactions: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets, potentially increasing the potency of the drug.

This building block is particularly relevant for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where precise molecular tuning is required.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the selective functionalization at the bromine position, a common first step in a multi-step synthesis.

Objective: To couple this compound with a generic boronic acid (e.g., 4-methoxyphenylboronic acid) to demonstrate site-selectivity.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • 2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 equiv)

  • 1,4-Dioxane or Toluene/Ethanol mixture

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Add the solvent (e.g., 1,4-Dioxane) followed by the 2M Na₂CO₃ solution via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure coupled product. The structure and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which will confirm the selective replacement of bromine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery and complex molecule synthesis. Its value is rooted in the predictable and hierarchical reactivity of its halogen substituents, which provides chemists with a reliable platform for building molecular complexity in a controlled manner. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to fully leverage this versatile building block in the pursuit of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS No: 263333-82-0), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, explores synthetic strategies, and elucidates its role in advanced organic synthesis, with a particular focus on its application in cross-coupling reactions. Safety protocols and analytical characterization are also discussed in detail to provide a holistic resource for researchers, scientists, and professionals in drug development. It is important to note that while this guide focuses on the specified regioisomer, publicly available data is limited. Therefore, where appropriate, data from its more extensively studied isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS No: 17318-08-0), is presented for comparative and contextual purposes.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic compound featuring a unique arrangement of four different halogen atoms on a benzene ring. This substitution pattern imparts specific steric and electronic properties, making it a valuable intermediate for introducing complex functionalities in the synthesis of novel organic molecules. The presence of bromine, chlorine, and fluorine atoms offers multiple, distinct reaction sites for further chemical transformations.

Molecular Structure and Properties

The structural and chemical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzeneN/A
CAS Number 263333-82-0N/A
Molecular Formula C₆H₂BrCl₂FN/A
Molecular Weight 243.89 g/mol N/A
Appearance White to yellow solidN/A

Note: Due to limited available data for the title compound, some physical properties like boiling point and density are not listed. For the related isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene, the boiling point is reported as 234°C and the density as 1.823 g/cm³[1].

Synthesis of Halogenated Benzene Scaffolds

A plausible, though not experimentally verified, synthetic route for a related isomer is outlined below. This process typically involves diazotization of an aniline precursor followed by a copper-catalyzed halogen exchange.

Exemplar Synthetic Protocol (for 5-Bromo-1,3-dichloro-2-fluorobenzene)

A patented method for producing 5-bromo-1,3-dichloro-2-fluorobenzene involves the diazotization of 3,5-dichloro-4-fluoroaniline in the presence of sulfuric acid, followed by reaction with cuprous bromide in hydrobromic acid[2].

Step 1: Diazotization

  • Dissolve 3,5-dichloro-4-fluoroaniline in sulfuric acid to form the ammonium salt.

  • Introduce the ammonium salt solution and a sodium nitrite aqueous solution simultaneously into a tubular reactor to form the diazonium salt intermediate. The use of a tubular reactor can improve reaction stability and yield by minimizing side reactions[2].

Step 2: Sandmeyer Reaction

  • Prepare a solution of cuprous bromide in hydrobromic acid and heat to 100-130 °C.

  • Slowly add the diazonium salt intermediate from the previous step to the heated solution.

  • After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and distillation[2].

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Purification Aniline 3,5-dichloro-4-fluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium H₂SO₄, NaNO₂ Product 5-Bromo-1,3-dichloro-2-fluorobenzene Diazonium->Product CuBr, HBr, 100-130°C FinalProduct Purified Product Product->FinalProduct Extraction & Distillation

A generalized workflow for the synthesis of a bromodichlorofluorobenzene isomer.

Applications in Medicinal Chemistry and Drug Development

Polychlorinated and fluorinated aromatic compounds are crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The specific arrangement of halogens in this compound allows for selective functionalization, making it a valuable scaffold for creating libraries of compounds for drug discovery. The bromine atom is particularly useful as it readily participates in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, fluorinated building blocks like this compound are of high interest. While specific drug molecules derived from this exact compound are not widely reported, its isomer is known to be an intermediate in the synthesis of isoxazoline derivatives, which have applications as insecticides and acaricides[1].

The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide[3][4]. This reaction is a powerful tool for the formation of C-C bonds and is widely used in the pharmaceutical industry[5]. The C-Br bond in this compound is the most likely site for oxidative addition to a palladium(0) catalyst, making it the primary handle for this transformation.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)L2-X OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal Pd(II)_Ar Ar-Pd(II)L2-R Transmetal->Pd(II)_Ar RedElim Reductive Elimination Pd(II)_Ar->RedElim RedElim->Pd(0) Product Ar-R RedElim->Product ArX Ar-X (e.g., this compound) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling

The following is a generalized, self-validating protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • In a Schlenk flask, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields and minimize side products.

Analytical Characterization

The structural elucidation of this compound and its reaction products relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted NMR Spectral Data

¹H NMR: The molecule has two aromatic protons. The proton between the two chlorine atoms (at C4) would be expected to appear as a triplet due to coupling with the fluorine atom and the other proton. The proton adjacent to the fluorine atom (at C6) would likely appear as a doublet of doublets.

¹³C NMR: Six distinct signals are expected in the ¹³C NMR spectrum. The carbon atoms directly bonded to the halogens will show characteristic chemical shifts and C-F coupling constants. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.

Disclaimer: The NMR data described above is a prediction based on established principles and should be confirmed with experimental data.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable, albeit not widely documented, building block for organic synthesis. Its unique halogenation pattern provides chemists with a versatile tool for constructing complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The strategic position of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of biaryl and heteroaryl compounds. Further research into the specific applications and reaction optimization for this compound will undoubtedly expand its utility in the development of novel chemical entities.

References

An In-Depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-1,3-dichloro-5-fluorobenzene, a key halogenated aromatic intermediate. We will delve into its structural and physicochemical properties, explore plausible synthetic routes with mechanistic insights, discuss its chemical reactivity and utility in modern organic synthesis, and outline critical safety and handling protocols. This document is designed to serve as a practical resource for professionals leveraging complex building blocks in pharmaceutical and materials science research.

Core Compound Identity and Significance

This compound (CAS No: 263333-82-0 ) is a polysubstituted aromatic compound featuring a strategic arrangement of four different halogen atoms.[1] This substitution pattern is not random; it imbues the molecule with a unique reactivity profile, making it a valuable building block for the synthesis of complex target molecules. The presence of a fluorine atom is particularly noteworthy, as fluorine substitution has become a cornerstone of modern drug discovery for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide will elucidate the chemical principles that make this compound a versatile tool for synthetic chemists.

Structural and Physicochemical Properties

The precise placement of bromine, chlorine, and fluorine atoms on the benzene ring dictates the compound's reactivity. The bromine atom, being the most labile of the halogens present (excluding fluorine) under many cross-coupling and metal-halogen exchange conditions, typically serves as the primary reactive handle for synthetic transformations.

Chemical Structure

The IUPAC name, this compound, defines the substitution pattern on the aromatic ring.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative experimental data for this specific isomer is not widely published. The table below consolidates available information primarily from computational sources and chemical databases.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Bromo-3,5-dichlorofluorobenzene[1]
CAS Number 263333-82-0[1]
Molecular Formula C₆H₂BrCl₂F[1][3]
Molecular Weight 243.88 g/mol [1][4]
Physical Form Pale-yellow to Brown Solid or Liquid (Isomer Data)[5]
Boiling Point 234 °C (Isomer Data: 5-Bromo-1,3-dichloro-2-fluorobenzene)[6]
Density 1.823 g/cm³ (Isomer Data: 5-Bromo-1,3-dichloro-2-fluorobenzene)[6]
InChIKey OSXAPJFZNJFFJS-UHFFFAOYSA-N[3]

Note: Experimental data such as boiling point and density are for the closely related isomer 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0) and should be considered indicative only.

Synthesis Pathway and Mechanistic Rationale

The synthesis of polyhalogenated benzenes often relies on well-established transformations of aromatic amines, such as the Sandmeyer reaction. While a specific protocol for this compound is not detailed in the provided search results, a highly plausible route can be designed based on the synthesis of its isomers, such as 5-bromo-1,3-dichloro-2-fluorobenzene.[7][8]

A logical precursor would be 2,6-dichloro-4-fluoroaniline . The synthesis would proceed via diazotization of the aniline followed by a bromo-de-diazoniation reaction.

Synthesis_Workflow start Start: 2,6-dichloro-4-fluoroaniline diazotization Step 1: Diazotization start->diazotization NaNO₂, aq. HBr 0-5 °C diazonium Intermediate: Diazonium Salt diazotization->diazonium Formation sandmeyer Step 2: Bromo-de-diazoniation (Sandmeyer Reaction) diazonium->sandmeyer CuBr, HBr ~50-100 °C product Final Product: This compound sandmeyer->product N₂ release

Caption: Proposed synthetic workflow via Sandmeyer reaction.

Representative Experimental Protocol

The following protocol is adapted from established procedures for analogous Sandmeyer reactions.[7][8]

Step 1: Diazotization of 2,6-dichloro-4-fluoroaniline

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,6-dichloro-4-fluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~5.0 eq).

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath. The aniline salt may precipitate, which is expected.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is maintained below 5 °C. Causality: This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Copper-Catalyzed Bromo-de-diazoniation

  • In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous hydrobromic acid (48%).

  • Heat this catalyst solution to the target reaction temperature (typically between 50-100 °C, optimization may be required).

  • Slowly add the cold diazonium salt solution from Step 1 to the hot copper bromide solution. Causality: The controlled addition is a safety measure to manage the vigorous evolution of nitrogen gas that drives the reaction forward.

  • After the addition is complete, maintain the reaction at temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The crude product, an organic oil or solid, will separate.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization.

  • C-Br Bond: This is the most reactive site for forming organometallic reagents (via metal-halogen exchange with organolithium or Grignard reagents) and for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).[9]

  • C-Cl Bonds: These bonds are significantly less reactive than the C-Br bond in cross-coupling reactions, allowing the bromine to be selectively replaced while the chlorines remain as directing groups or for subsequent, more forceful, transformations.

  • C-F Bond: This bond is generally inert to the conditions used to functionalize the C-Br and C-Cl bonds, making it a stable substituent that modulates the electronic properties of the final molecule.

Reactivity_Pathways cluster_0 Cross-Coupling cluster_1 Metal-Halogen Exchange start 2-Bromo-1,3-dichloro- 5-fluorobenzene suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira grignard Grignard Formation (Mg) start->grignard lithiation Lithiation (n-BuLi) start->lithiation product_aryl Aryl-Substituted Product suzuki->product_aryl product_alkyne Alkynyl-Substituted Product sonogashira->product_alkyne product_organometallic Organometallic Intermediate grignard->product_organometallic lithiation->product_organometallic product_functionalized Further Functionalized Product product_organometallic->product_functionalized + Electrophile (e.g., CO₂)

Caption: Key synthetic transformations utilizing the C-Br bond.

This selective reactivity makes it an ideal scaffold in drug discovery, where a core can be elaborated in a stepwise fashion to build a library of analogues for structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Expected)

While experimental spectra are not provided in the search results, the structure allows for clear predictions of its key spectroscopic features.

  • ¹H NMR: The spectrum would show two signals in the aromatic region (approx. 7.0-8.0 ppm). One proton is between two chlorine atoms and a bromine, and the other is between a chlorine and a fluorine. Both would appear as doublets due to coupling with the ¹⁹F nucleus.

  • ¹⁹F NMR: A single resonance would be observed, split into a triplet by the two ortho protons (if coupling constants are similar) or a doublet of doublets.

  • ¹³C NMR: Six distinct signals for the aromatic carbons would be expected. The chemical shifts would be significantly influenced by the attached halogens.

  • Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio), leading to a complex but predictable cluster of peaks that can confirm the elemental composition.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling.

GHS Hazard Classification

The compound is classified with the following hazards:[1]

Hazard CodeStatementClass
H315 Causes skin irritationSkin Irrit. 2
H319 Causes serious eye irritationEye Irrit. 2
H335 May cause respiratory irritationSTOT SE 3
H302 Harmful if swallowed (Potential)Acute Tox. 4
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10][11]

    • Respiratory Protection: If vapors or aerosols may be generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[11]

Conclusion

This compound is a highly functionalized synthetic building block with significant potential in pharmaceutical and agrochemical research. Its value is derived from the differential reactivity of its halogen substituents, particularly the versatile C-Br bond, which allows for selective and directed molecular elaboration. A thorough understanding of its properties, synthetic pathways, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1,3-dichloro-5-fluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry. This document is intended to serve as a technical resource for professionals in research and development, particularly those engaged in pharmaceutical and agrochemical synthesis.

Introduction: The Significance of Halogenated Benzene Derivatives

Halogenated benzene rings are fundamental building blocks in the synthesis of a vast array of complex organic molecules. The specific arrangement and nature of the halogen substituents on the aromatic core profoundly influence the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make them invaluable intermediates in the development of novel therapeutic agents and crop protection chemicals. This compound, with its distinct substitution pattern, presents a unique set of reactive sites, making it a potentially valuable precursor for targeted chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental settings. The following table summarizes the key physicochemical identifiers for this compound.

PropertyValueSource(s)
CAS Number 263333-82-0[1][2][3]
Molecular Formula C₆H₂BrCl₂F[1][2][3]
Molecular Weight 243.89 g/mol [1][2][3]
IUPAC Name This compound[1][3]
Synonyms 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene[2]
Physical Form White to Yellow Solid[1]
Storage Temperature Room Temperature[1]

Note on Data Availability: While the fundamental identifiers for this compound are well-established, specific experimental data for properties such as melting point, boiling point, density, and solubility are not consistently available in publicly accessible databases. Researchers should exercise caution and verify these properties experimentally before use.

Synthesis and Reactivity

The synthesis of polysubstituted benzene rings often involves multi-step sequences. While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, the synthesis of its isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene, often proceeds via a Sandmeyer reaction from a corresponding aniline precursor. A similar approach, starting from a suitably substituted aniline, could be a viable synthetic route.

The reactivity of this compound is dictated by the electronic effects of its halogen substituents. The bromine atom, being the most labile of the halogens in many cross-coupling reactions, is the likely site for transformations such as Suzuki, Stille, or Negishi couplings to form new carbon-carbon bonds. The chlorine and fluorine atoms, being more strongly bound to the aromatic ring, would require more forcing conditions to react. The electron-withdrawing nature of the halogens also deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, should a suitable leaving group be present.

Illustrative Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a halogenated benzene derivative, which could be conceptually applied to this compound.

G cluster_synthesis Synthesis cluster_functionalization Functionalization start Starting Material (e.g., Substituted Aniline) diazotization Diazotization start->diazotization sandmeyer Sandmeyer Reaction diazotization->sandmeyer product This compound sandmeyer->product coupling Cross-Coupling Reaction (e.g., Suzuki) product->coupling final_product Functionalized Product coupling->final_product

Caption: A conceptual workflow for the synthesis and functionalization of this compound.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to be complex, showing signals in the aromatic region, with couplings to the fluorine atom.

    • ¹³C NMR: The carbon spectrum would provide information on the number of unique carbon environments.

    • ¹⁹F NMR: This would show a characteristic signal for the single fluorine atom, with couplings to adjacent protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H, C-C, C-Br, C-Cl, and C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which is often characteristic for halogenated compounds due to isotopic distributions.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of a synthesized organic compound like this compound.

G cluster_analysis Analytical Workflow sample Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Combined Spectral Data nmr->data ir->data ms->data structure Structural Confirmation data->structure

Caption: A standard workflow for the analytical confirmation of this compound.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard statements have been associated with it:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are commonly found in molecules of pharmaceutical and agrochemical interest. The strategic placement of three different halogens offers a versatile platform for selective functionalization, allowing for the introduction of various pharmacophores. The fluorine atom, in particular, is a common feature in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.

Conclusion

References

2-Bromo-1,3-dichloro-5-fluorobenzene solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-1,3-dichloro-5-fluorobenzene

This guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 263333-82-0). Recognizing the absence of publicly available quantitative solubility data for this compound, this document serves as a detailed procedural whitepaper for researchers, process chemists, and drug development professionals. We will delve into the theoretical underpinnings of solubility for this specific molecular structure and provide field-proven, step-by-step protocols for its empirical determination.

Introduction: The "Why" of Solubility

This compound is a halogenated aromatic compound. Such structures are common building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The success of any synthetic route or formulation process hinges on the compound's solubility. Poor solubility can lead to significant challenges, including:

  • In Drug Discovery: Unreliable results in biological assays, underestimated toxicity, and poor bioavailability, ultimately increasing development costs and the risk of late-stage failure.[3][4][5]

  • In Process Chemistry: Difficulties in reaction work-ups, purification, and crystallization, impacting yield, purity, and scalability.

This guide provides the necessary protocols to generate the robust solubility data required to mitigate these risks.

Physicochemical Profile and Theoretical Context

Understanding the fundamental properties of a compound is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 263333-82-0[6][7]
Molecular Formula C₆H₂BrCl₂F[1][6]
Molecular Weight 243.88 g/mol [6]
Physical Form White to Yellow Solid
Boiling Point ~234 °C at 760 mmHg (Data for isomer 17318-08-0)[1][2]
Density ~1.823 g/cm³ (Data for isomer 17318-08-0)[1][2]
InChI Key OSXAPJFZNJFFJS-UHFFFAOYSA-N[6]

Causality Behind Expected Solubility: The structure—a benzene ring heavily substituted with electronegative halogens—governs its solubility. The molecule is non-polar and hydrophobic. The high degree of halogenation makes it dense and solid at room temperature.[8] Based on the principle of "like dissolves like," we can predict:

  • Low Aqueous Solubility: The compound lacks hydrogen bond donors or acceptors, making it poorly soluble in water and other polar protic solvents.

  • Higher Solubility in Organic Solvents: It is expected to be more soluble in non-polar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetone) that can engage in dipole-dipole interactions.

Given its likely role as a synthetic intermediate, determining its solubility in common reaction and purification solvents is paramount.

Part 1: Thermodynamic "Equilibrium" Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the point of saturation where the dissolved compound is in equilibrium with its solid phase.[9] The "shake-flask" method is the universally recognized gold standard for determining this value due to its reliability and directness.[10][11]

Experimental Protocol: Modified Shake-Flask Method

This protocol is designed to accurately measure the solubility of this compound.

Step 1: Preparation 1.1. Select a range of relevant solvents for testing (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene). 1.2. Prepare a series of 20 mL glass vials with PTFE-lined screw caps. 1.3. Accurately weigh an excess amount of this compound into each vial. An "excess" ensures that undissolved solid remains at the end of the experiment, which is critical for achieving saturation.[11] A starting point of ~20-50 mg per 5 mL of solvent is recommended.

Step 2: Equilibration 2.1. Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial. 2.2. Seal the vials tightly. 2.3. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). 2.4. Agitate the slurries for a minimum of 24 hours. This extended time is crucial for poorly soluble compounds to ensure true thermodynamic equilibrium is reached.[3][5] For some compounds, 48-72 hours may be necessary; this should be validated by taking measurements at multiple time points (e.g., 24h, 48h) to see if the concentration has plateaued.

Step 3: Phase Separation 3.1. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. 3.2. Carefully withdraw a sample of the supernatant using a pipette. It is critical not to disturb the solid material at the bottom. 3.3. To remove any remaining microscopic particles, filter the supernatant through a 0.45 µm PTFE syringe filter into a clean analysis vial. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.[4]

Step 4: Quantification (HPLC-UV) 4.1. Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile) at a known high concentration (e.g., 1 mg/mL). 4.2. Create a series of calibration standards by serially diluting the stock solution. 4.3. Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. 4.4. Plot a calibration curve of UV absorbance versus concentration for the standards. 4.5. Use the equation of the line from the calibration curve to determine the concentration of the compound in the experimental samples. This concentration is the thermodynamic solubility.[9]

Workflow Diagram: Thermodynamic Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid into vials prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and place in shaker at 25°C prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Settle suspension equil2->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 quant1 Analyze sample by HPLC-UV sep2->quant1 quant2 Calculate concentration from calibration curve quant1->quant2 result result quant2->result Thermodynamic Solubility Value G cluster_prep 1. Preparation cluster_dilute 2. Dilution & Incubation cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Prepare 20 mM stock solution in DMSO dilute1 Add DMSO stock to aqueous buffer in 96-well plate prep1->dilute1 dilute2 Shake for 1-2 hours at room temperature dilute1->dilute2 sep1 Filter plate to remove precipitate dilute2->sep1 quant1 Measure UV absorbance of filtrate sep1->quant1 quant2 Calculate concentration quant1->quant2 result result quant2->result Kinetic Solubility Value

References

Navigating the Spectral Maze: An In-depth Technical Guide to the NMR Analysis of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For complex polyhalogenated aromatic compounds such as 2-bromo-1,3-dichloro-5-fluorobenzene, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical tool. This in-depth guide provides a comprehensive technical overview of the ¹H, ¹³C, and ¹⁹F NMR spectral analysis of this compound, offering field-proven insights and methodologies for accurate characterization.

The Structural Landscape of this compound

This compound is a substituted benzene ring with a unique arrangement of five halogen atoms. This substitution pattern leads to a distinct electronic environment for each of the remaining two protons and six carbons, as well as the single fluorine atom. Understanding the interplay of the inductive and resonance effects of these halogens is critical to interpreting the resulting NMR spectra.

The bromine and chlorine atoms are primarily electron-withdrawing through induction, while fluorine exhibits both strong inductive withdrawal and a notable resonance effect. These competing influences dictate the chemical shifts and coupling constants observed in the NMR spectra.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.

Key Features:

  • Chemical Shifts (δ): The chemical shifts of aromatic protons are significantly influenced by the nature of the substituents on the ring.[1] Electron-withdrawing groups, such as halogens, generally cause a downfield shift (higher ppm values) of the proton signals compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1] The precise chemical shifts of the two protons in this compound will depend on their position relative to the five halogen substituents.

  • Splitting Patterns (Multiplicity): The two protons will exhibit spin-spin coupling to each other (homonuclear coupling) and to the fluorine atom (heteronuclear coupling). This will result in complex multiplets for each proton signal. The coupling between the two protons, likely a meta-coupling (⁴JHH), will be relatively small. The coupling to the fluorine atom (JHF) will be more significant and will depend on the number of bonds separating the proton and the fluorine.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.0 - 7.5Doublet of doublets (dd) or more complex multiplet⁴JHH, ⁴JHF
H-67.0 - 7.5Doublet of doublets (dd) or more complex multiplet⁴JHH, ³JHF

Note: The exact chemical shifts and coupling constants require experimental determination or can be more accurately predicted using specialized software.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, one for each of the six unique carbon atoms in the benzene ring.

Key Features:

  • Chemical Shifts (δ): Aromatic carbons typically resonate in the range of δ 110-160 ppm.[1] The chemical shifts of the carbons in this compound will be heavily influenced by the directly attached halogen atoms. Carbons bonded to the electronegative halogens will be deshielded and appear at a lower field.

  • Carbon-Fluorine Coupling (JCF): The fluorine atom will couple with the carbon atoms, leading to splitting of the carbon signals. The magnitude of the coupling constant (JCF) is dependent on the number of bonds between the carbon and fluorine atoms, with one-bond couplings (¹JCF) being the largest.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)Predicted Coupling Constants (J, Hz)
C-1130 - 140Doublet²JCF
C-2115 - 125Doublet³JCF
C-3130 - 140Doublet²JCF
C-4110 - 120Doublet³JCF
C-5155 - 165Doublet¹JCF
C-6110 - 120Doublet²JCF

Note: The predicted chemical shifts are estimates. The actual values can vary based on solvent and other experimental conditions.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom and is a powerful tool for the analysis of fluorinated compounds.[2]

Key Features:

  • Chemical Shift (δ): Fluorine-19 NMR has a very wide chemical shift range, making it highly sensitive to subtle changes in the molecular structure.[1][2] For fluorobenzenes, the chemical shifts are typically observed in the range of -100 to -130 ppm relative to a standard such as CFCl₃. The exact chemical shift of the fluorine in this compound will be influenced by the other halogen substituents.

  • Splitting Patterns (Multiplicity): The single fluorine signal will be split into a multiplet due to coupling with the two aromatic protons. The magnitude of the proton-fluorine coupling constants (JHF) will provide valuable structural information.

Predicted ¹⁹F NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹⁹F-100 to -130Triplet of triplets (tt) or more complex multiplet³JHF, ⁴JHF

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can influence chemical shifts.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. Inverse-gated decoupling can be used for quantitative analysis.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be employed to simplify the spectrum, but the coupled spectrum provides valuable JHF information.

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Relationships in Spectral Analysis

The interpretation of the NMR spectra of this compound relies on a logical workflow that connects the different spectral data to the molecular structure.

Caption: Workflow for the NMR-based structural elucidation of this compound.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive NMR spectral analysis of this compound requires a synergistic approach, integrating data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. While direct experimental data remains the gold standard, a thorough understanding of the fundamental principles of NMR, including substituent effects and spin-spin coupling, allows for a robust prediction and interpretation of the spectral features. For researchers and professionals in drug development and materials science, mastering these analytical techniques is essential for the confident structural assignment of complex halogenated aromatic compounds.

References

Synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-1,3-dichloro-5-fluorobenzene, a key halogenated aromatic intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis leverages a multi-step sequence commencing with the chlorination of 4-fluoroaniline, followed by a Sandmeyer-type bromination. This document delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and presents characterization data for the key intermediates and the final product. The presented pathway is designed to be robust, scalable, and to yield the target compound with high purity.

Introduction: The Significance of Polysubstituted Halogenated Benzenes

Polysubstituted halogenated benzenes are fundamental building blocks in modern organic synthesis. The specific arrangement of different halogen atoms on a benzene ring imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for the construction of complex molecular architectures. This compound, in particular, holds significant potential due to the orthogonal reactivity of its halogen substituents. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon bonds.[1] The chlorine and fluorine atoms, on the other hand, influence the molecule's overall lipophilicity and metabolic stability, crucial parameters in drug design. Its utility as a pharmaceutical intermediate is well-documented, especially in the synthesis of drugs aimed at combating challenging diseases.[1]

This guide will focus on a logical and efficient synthesis of this compound, starting from the readily available 4-fluoroaniline. The chosen pathway emphasizes safety, scalability, and high-yield production of the target compound.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound, suggests that the bromine atom can be strategically introduced in the final step via a Sandmeyer reaction. This approach is advantageous as it often proceeds with high regioselectivity and yield. The key precursor for this transformation would be 2,6-dichloro-4-fluoroaniline. This intermediate, in turn, can be synthesized from 4-fluoroaniline through a directed chlorination reaction.

The overall synthetic strategy can be visualized as follows:

G This compound This compound 2,6-Dichloro-4-fluoroaniline 2,6-Dichloro-4-fluoroaniline This compound->2,6-Dichloro-4-fluoroaniline  Sandmeyer Bromination 4-Fluoroaniline 4-Fluoroaniline 2,6-Dichloro-4-fluoroaniline->4-Fluoroaniline  Dichlorination

Caption: Retrosynthetic analysis of this compound.

This two-step approach offers a clear and efficient route to the desired product, utilizing well-established and reliable chemical transformations.

Detailed Synthesis Pathway

The forward synthesis from 4-fluoroaniline to this compound is detailed below.

Step 1: Synthesis of 2,6-Dichloro-4-fluoroaniline

The initial step involves the selective dichlorination of 4-fluoroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the fluorine atom, chlorination will occur at both ortho positions.

Reaction:

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Result
¹H NMR A singlet or a complex multiplet in the aromatic region, consistent with the single proton on the benzene ring.
¹³C NMR Six distinct signals in the aromatic region, with chemical shifts influenced by the attached halogens.
¹⁹F NMR A singlet corresponding to the single fluorine atom.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₆H₂BrCl₂F (258.84 g/mol ), with a characteristic isotopic pattern for bromine and chlorine.
Gas Chromatography (GC) A single major peak indicating high purity.

Safety Considerations

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrobromic acid is a strong, corrosive acid. Handle with extreme care and appropriate PPE.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it immediately in the subsequent reaction step.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a robust and efficient two-step synthesis of this compound from 4-fluoroaniline. The pathway relies on well-established chlorination and Sandmeyer reactions, providing a reliable method for obtaining this valuable synthetic intermediate in high yield and purity. The detailed experimental protocols and mechanistic explanations are intended to provide researchers and drug development professionals with a practical and scientifically sound approach for the preparation of this and similar polysubstituted halogenated benzenes.

References

Technical Guide: Elucidating the Formation Mechanism of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and formation mechanism of 2-Bromo-1,3-dichloro-5-fluorobenzene (C₆H₂BrCl₂F), a key halogenated aromatic intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] We will dissect the core principles of electrophilic aromatic substitution, focusing on the critical role of directing groups in determining the reaction's regioselectivity. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. A detailed, validated experimental protocol is provided, alongside a discussion of alternative industrial synthesis strategies.

Introduction: Strategic Importance in Synthesis

This compound, a polysubstituted benzene derivative, serves as a vital structural motif in medicinal chemistry and materials science.[1] The specific arrangement of its halogen substituents—two chlorine atoms, one bromine, and one fluorine—creates a unique electronic and steric profile. This profile allows for highly selective downstream functionalization through reactions such as cross-coupling and nucleophilic substitution, making it an invaluable building block for complex target molecules.[1][3] Understanding the precise mechanism of its formation is paramount for optimizing synthesis, ensuring purity, and enabling scalable production.

Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The principal pathway for the formation of this compound is the direct bromination of 1,3-dichloro-5-fluorobenzene. This reaction is a classic example of Electrophilic Aromatic Substitution (EAS), a fundamental process in organic chemistry.[4][5] The mechanism proceeds through a well-defined, two-step sequence involving the generation of a potent electrophile that attacks the electron-rich aromatic ring.[4]

Step 1: Generation of the Electrophile (Bromonium Ion)

Molecular bromine (Br₂) itself is not sufficiently electrophilic to overcome the aromatic stability of the benzene ring.[4][5] Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. The Lewis acid coordinates with one of the bromine atoms, polarizing the Br-Br bond and generating a highly reactive bromonium ion (Br⁺) species.

Reaction: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Step 2: Nucleophilic Attack and Formation of the Sigma (σ) Complex

The π-electron system of the 1,3-dichloro-5-fluorobenzene ring acts as a nucleophile, attacking the electrophilic bromine.[4] This step is the rate-determining step of the reaction, as it temporarily disrupts the ring's aromaticity. The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex.

Step 3: Deprotonation and Restoration of Aromaticity

In the final, rapid step, a weak base (typically the [FeBr₄]⁻ complex formed in Step 1) abstracts a proton (H⁺) from the carbon atom to which the bromine has bonded. This restores the aromatic π-system, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[4][5]

Figure 1: General mechanism of Electrophilic Aromatic Bromination.

The Crux of the Matter: Regioselectivity

The defining feature of this synthesis is its regioselectivity. Why does the bromine atom selectively add at the C2 position, located between the two chlorine atoms? The answer lies in the cumulative electronic effects of the existing halogen substituents.

All halogens are deactivating groups, meaning they withdraw electron density from the ring through induction, making the substituted benzene less reactive than benzene itself.[6] However, they are also ortho-, para- directors because they can donate lone-pair electron density back to the ring through resonance, which stabilizes the positively charged sigma complex intermediate.[7][8][9]

  • Inductive Effect (Deactivating): F > Cl > Br > I

  • Resonance Effect (Activating, o,p-directing): F > Cl > Br > I

In 1,3-dichloro-5-fluorobenzene, there are two possible sites for electrophilic attack: C2 and C4/C6 (which are equivalent).

  • Attack at C4/C6: This position is ortho to a chlorine and a fluorine atom, and para to the other chlorine atom.

  • Attack at C2: This position is ortho to both chlorine atoms and, most importantly, para to the fluorine atom.

The stability of the intermediate sigma complex determines the major product. The most stable intermediate is the one where the positive charge can be most effectively delocalized. When the attack occurs at the C2 position, a key resonance structure places the positive charge on C5, directly adjacent to the fluorine atom. Fluorine, being the most electronegative halogen, has a strong inductive withdrawing effect but also the strongest resonance donating effect due to effective 2p-2p orbital overlap with the carbon.

The resonance stabilization provided by the fluorine atom in the para position to the site of attack is the dominant directing factor. This powerful stabilizing effect lowers the activation energy for the C2-attack pathway, making it the favored route despite the potential for steric hindrance from the adjacent chlorine atoms.

Figure 2: Logical workflow for determining regioselectivity.

Validated Experimental Protocol

This protocol describes the laboratory-scale synthesis of this compound via electrophilic bromination.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )
1,3-dichloro-5-fluorobenzeneC₆H₃Cl₂F164.99
BromineBr₂159.81
Iron(III) Bromide (anhydrous)FeBr₃295.56
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93
Sodium Bicarbonate (sat. aq. soln.)NaHCO₃84.01
Sodium Sulfate (anhydrous)Na₂SO₄142.04

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, condenser, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-dichloro-5-fluorobenzene (10.0 g, 60.6 mmol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Cautiously add anhydrous iron(III) bromide (0.9 g, 3.0 mmol) to the stirred solution.

  • Bromine Addition: Slowly add bromine (9.9 g, 62.0 mmol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup & Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize excess bromine and HBr.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to light yellow liquid.[2]

Figure 3: Step-by-step experimental workflow for synthesis.

Alternative Synthetic Route: The Sandmeyer Reaction

While direct bromination is mechanistically illustrative, industrial-scale production often favors pathways that offer greater control and avoid the handling of elemental bromine. The Sandmeyer reaction is a powerful alternative.[10] A common variant for this target molecule involves a multi-step process starting from a substituted aniline.

  • Precursor Synthesis: 2,4-dichloro-3-fluoro-aniline is synthesized from a nitrated precursor.[11]

  • Regioselective Bromination: The aniline is brominated at the position ortho to the amino group, yielding 6-bromo-2,4-dichloro-3-fluoro-aniline. The powerful activating and directing effect of the amino group ensures high regioselectivity.

  • Diazotization: The resulting bromo-aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable diazonium salt.[10][11]

  • Reduction (Deamination): The diazonium group is then removed and replaced with a hydrogen atom through reduction, yielding the final product.

This route builds the substitution pattern in a controlled, stepwise manner, often resulting in higher purity and yield on a large scale.[11]

Conclusion

The formation of this compound via electrophilic bromination is a textbook case of electronically controlled regioselectivity. The potent para-directing resonance effect of the fluorine atom decisively guides the incoming electrophile to the C2 position, overriding steric considerations. This deep understanding of substituent effects is fundamental for any scientist engaged in the rational design and synthesis of complex aromatic compounds. While direct bromination serves as an excellent model for mechanistic study, alternative routes like the Sandmeyer reaction often provide a more practical and scalable solution for industrial production.

References

A Theoretical and Computational Scrutiny of 2-Bromo-1,3-dichloro-5-fluorobenzene: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive theoretical framework for the study of 2-Bromo-1,3-dichloro-5-fluorobenzene, a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, a deep understanding of the molecular structure, electronic properties, and reactivity of this intermediate is paramount. This document outlines the application of modern computational chemistry techniques to elucidate these characteristics, offering a roadmap for in-silico analysis.

Introduction: The Significance of this compound

This compound (C₆H₂BrCl₂F) is a substituted benzene ring holding promise as a versatile intermediate in organic synthesis.[1][2] The specific arrangement of its halogen substituents—bromine, chlorine, and fluorine—imparts a unique electronic and steric profile, making it a valuable precursor for creating complex molecules with tailored biological activities.[3][4][5] Its synthesis is often achieved through multi-step reactions, including diazotization of corresponding anilines.[6][7][8] A thorough theoretical understanding of this molecule can significantly accelerate the rational design of synthetic pathways and the prediction of its reactivity.

Methodological Framework: A Computational Approach

To gain a profound understanding of this compound at the molecular level, a multi-faceted computational approach employing Density Functional Theory (DFT) is recommended. DFT has proven to be a robust and accurate method for studying the electronic structure and properties of halogenated benzenes.[9][10][11][12][13][14]

Computational Protocol

The following step-by-step protocol outlines the recommended computational workflow for the theoretical investigation of this compound.

Step 1: Geometry Optimization

  • Objective: To determine the most stable three-dimensional arrangement of atoms in the molecule.

  • Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a comprehensive basis set, such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.[9][11][15]

  • Validation: The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been reached.

Step 2: Vibrational Frequency Analysis

  • Objective: To predict the infrared (IR) and Raman spectra of the molecule and to confirm the stability of the optimized geometry.

  • Method: Perform a frequency calculation at the same level of theory used for geometry optimization. The calculated frequencies can be scaled by an appropriate factor to improve agreement with experimental data, if available.[9][12][13]

  • Significance: This analysis aids in the interpretation of experimental spectroscopic data and provides insights into the vibrational modes of the molecule.

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To understand the chemical reactivity and electronic transitions of the molecule.

  • Method: Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical stability.[16][17][18][19]

  • Interpretation: A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Objective: To visualize the charge distribution and identify reactive sites.

  • Method: Generate an MEP map on the electron density surface of the optimized geometry.[20][21]

  • Visualization: The MEP map uses a color scale to represent electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

Step 5: Mulliken Population Analysis

  • Objective: To quantify the partial atomic charges on each atom in the molecule.

  • Method: Perform a Mulliken population analysis on the optimized structure.[17][18]

  • Application: The calculated atomic charges provide further insight into the molecule's polarity and reactivity.

Workflow Diagram

G cluster_input Initial Structure cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Theoretical Insights initial_structure This compound (Initial Guess Geometry) geom_opt Geometry Optimization initial_structure->geom_opt Input freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis Optimized Geometry fmo_analysis Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) geom_opt->fmo_analysis mep_mapping Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep_mapping mulliken Mulliken Population Analysis geom_opt->mulliken optimized_geom Optimized Molecular Structure geom_opt->optimized_geom Output vibrational_spectra Predicted IR & Raman Spectra freq_analysis->vibrational_spectra reactivity Chemical Reactivity (HOMO-LUMO Gap) fmo_analysis->reactivity reactive_sites Identification of Electrophilic & Nucleophilic Sites mep_mapping->reactive_sites atomic_charges Partial Atomic Charges mulliken->atomic_charges

Caption: Computational workflow for the theoretical study of this compound.

Expected Theoretical Insights and Data Presentation

Based on established principles of physical organic chemistry and computational studies of similar halogenated benzenes, the following outcomes can be anticipated from the theoretical analysis of this compound.

Molecular Geometry

The benzene ring is expected to exhibit a slight deviation from a perfect hexagon due to the presence of the bulky halogen substituents. The bond lengths and angles will be influenced by the electronegativity and size of the bromine, chlorine, and fluorine atoms.

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-Br Bond Length (Å)~1.88
C-Cl Bond Length (Å)~1.74
C-F Bond Length (Å)~1.35
C-C Bond Lengths (Å)1.38 - 1.40
C-H Bond Lengths (Å)~1.08
Bond Angles (°)118 - 122
Vibrational Spectra

The calculated vibrational frequencies will correspond to the various stretching, bending, and torsional modes of the molecule. Key vibrational modes to analyze include the C-H, C-C, C-Br, C-Cl, and C-F stretching and bending frequencies. These theoretical predictions can be invaluable for interpreting experimental IR and Raman spectra.

Electronic Properties and Reactivity

The HOMO and LUMO distributions will likely be localized on the π-system of the benzene ring. The electron-withdrawing nature of the halogen atoms is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's overall reactivity.

Table 2: Predicted Electronic Properties

PropertyPredicted Value (B3LYP/6-311++G(d,p))Significance
HOMO Energy (eV)Negative ValueElectron-donating ability
LUMO Energy (eV)Negative ValueElectron-accepting ability
HOMO-LUMO Gap (eV)Positive ValueChemical stability and reactivity
Dipole Moment (Debye)Non-zeroPolarity of the molecule
Molecular Electrostatic Potential

The MEP map is anticipated to show regions of negative potential (red) around the electronegative fluorine and chlorine atoms, and to a lesser extent, the bromine atom. Regions of positive potential (blue) are expected near the hydrogen atoms. This visualization provides a clear indication of the sites prone to electrophilic and nucleophilic attack.

G cluster_mep Conceptual Molecular Electrostatic Potential (MEP) Map cluster_legend Legend mep_diagram red blue green

References

Navigating the Synthesis and Potential of Polysubstituted Halobenzenes: A Technical Guide Focused on 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Subject Compound

The landscape of chemical synthesis is vast, with countless compounds holding theoretical potential for groundbreaking applications in medicine and material science. 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS: 263333-82-0) is one such molecule. While its structural complexity suggests a role as a versatile building block, a thorough review of historical and contemporary scientific literature reveals a notable scarcity of specific research pertaining to its synthesis, reactivity, and application.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will present the known fundamental data for this compound. Secondly, and more substantially, it will leverage established principles of synthetic organic chemistry to propose plausible synthetic pathways. To provide a tangible and instructive framework, this guide will draw extensive analogies to its well-documented isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0), a compound with a rich history of application in the pharmaceutical and agrochemical industries. Through this comparative analysis, we aim to illuminate the untapped potential of this compound and provide a valuable resource for researchers venturing into the synthesis of novel polysubstituted aromatic compounds.

Section 1: Characterization of this compound

This section summarizes the available physicochemical and identifying information for the title compound.

Identifier Value Source
IUPAC Name This compound[PubChem][1]
CAS Number 263333-82-0[PubChem][1]
Molecular Formula C₆H₂BrCl₂F[PubChem][1]
Molecular Weight 243.89 g/mol [PubChem][1]
Synonyms 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene[PubChem][1]
Physical Form White to Yellow Solid[Sigma-Aldrich]

Section 2: Proposed Synthetic Strategies for this compound

In the absence of published synthetic routes for this compound, we can extrapolate from general principles of aromatic chemistry and the known syntheses of related isomers. A plausible retrosynthetic analysis suggests that a key intermediate would be a suitably substituted aniline, which can then undergo a Sandmeyer-type reaction.

Hypothetical Synthetic Pathway

A potential route could commence from a commercially available dichlorofluoronitrobenzene and proceed through reduction and subsequent Sandmeyer reaction. The critical consideration is the regioselectivity of the initial nitration and subsequent halogenation steps to achieve the desired 1,2,3,5-substitution pattern.

Diagram: Proposed Retrosynthesis of this compound

G target This compound intermediate1 2,6-Dichloro-4-fluoroaniline target->intermediate1 Sandmeyer Reaction (Diazotization & Bromination) intermediate2 2,6-Dichloro-4-fluoronitrobenzene intermediate1->intermediate2 Reduction (e.g., Fe/HCl or H₂/Pd-C) start 1,3-Dichloro-5-fluorobenzene intermediate2->start Nitration (HNO₃/H₂SO₄)

Caption: A plausible retrosynthetic pathway for this compound.

Section 3: A Case Study: The Well-Documented Synthesis and Application of 5-Bromo-1,3-dichloro-2-fluorobenzene

To provide a practical context for the potential utility of the title compound, this section details the established synthesis and applications of its isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene. This compound is a vital intermediate in various industrial applications.[2]

Established Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene

A common and high-yielding synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene involves a Sandmeyer reaction starting from 2-fluoro-3-chloro-5-bromoaniline.[2][3]

Experimental Protocol: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene [3]

  • Diazotization:

    • To a 2L four-necked flask, add 224.5g (1 mol) of 2-fluoro-3-chloro-5-bromoaniline, 608g (5 mol) of hydrochloric acid, and 300g of water.

    • Cool the mixture to 10°C.

    • Slowly add a solution of 103.5g (1.5 mol) of sodium nitrite in 200g of water dropwise to form the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate 2L four-necked flask, add 300g of hydrochloric acid and 100g of cuprous chloride.

    • Heat the mixture to 50°C.

    • Add the previously prepared diazonium salt solution dropwise, maintaining the temperature at 50°C for 5 hours.

    • Monitor the reaction for completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and allow the layers to separate.

    • Isolate the organic layer and neutralize it, followed by washing with water.

    • Separate the layers and distill the crude product.

    • Further purify by rectification to obtain 3,5-dichloro-4-fluorobromobenzene (an alternative name for 5-Bromo-1,3-dichloro-2-fluorobenzene).

A reported yield for this process is 83.1% with a purity of 99.8%.[3]

Diagram: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene via Sandmeyer Reaction

G start 2-Fluoro-3-chloro-5-bromoaniline product 5-Bromo-1,3-dichloro-2-fluorobenzene start->product Sandmeyer Reaction reagents1 1. HCl, NaNO₂, H₂O, 10°C 2. CuCl, HCl, 50°C

Caption: Synthetic scheme for 5-Bromo-1,3-dichloro-2-fluorobenzene.

Applications in Drug Development and Agrochemicals

5-Bromo-1,3-dichloro-2-fluorobenzene serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its utility stems from the differential reactivity of its halogen substituents, allowing for selective functionalization in cross-coupling reactions.

  • Pharmaceuticals: This compound is a crucial building block for creating complex molecular architectures necessary for modern therapeutics.[4] Its incorporation into synthetic pathways for anti-tuberculosis and anti-cancer drugs highlights its importance in medicinal chemistry.

  • Agrochemicals: It is used in the synthesis of isoxazoline derivatives, which have demonstrated significant insecticidal and acaricidal activities.[2] The versatility of this intermediate in reactions like halogenation and nucleophilic substitution makes it a valuable component in the production of pesticides and herbicides.[2]

Section 4: Predicted Reactivity and Potential Applications of this compound

Drawing parallels with its isomer and other polysubstituted halobenzenes, we can predict the reactivity and potential applications of this compound.

Chemical Reactivity

The bromine atom in this compound is expected to be the most reactive site for transformations such as:

  • Cross-Coupling Reactions: The C-Br bond is more susceptible to oxidative addition to a transition metal catalyst than the C-Cl bonds. This would allow for selective Suzuki, Stille, Heck, or Sonogashira couplings at the 2-position.

  • Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium) would likely result in selective exchange of the bromine atom, generating a lithiated species that can be trapped with various electrophiles.

  • Grignard Reagent Formation: The bromine atom would be the preferred site for the formation of a Grignard reagent, which could then be used in a wide range of subsequent reactions.

The electron-withdrawing nature of the three halogen substituents will deactivate the aromatic ring towards electrophilic aromatic substitution but will activate it towards nucleophilic aromatic substitution, should a suitable leaving group and nucleophile be employed.

Section 5: Conclusion and Future Outlook

This compound represents an under-explored area of chemical space. While direct historical literature is sparse, the principles of organic synthesis and the well-documented chemistry of its isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene, provide a solid foundation for future research. The proposed synthetic strategies and predicted reactivity patterns outlined in this guide are intended to serve as a starting point for researchers aiming to synthesize and explore the potential of this and other novel polysubstituted halobenzenes. The development of efficient synthetic routes to such compounds is crucial for expanding the toolbox of medicinal and agricultural chemists, potentially leading to the discovery of new therapeutic agents and crop protection solutions.

References

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthetic derivatization of 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS: 263333-82-0). This versatile halogenated aromatic compound is a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring three distinct halogen atoms, offers a platform for highly selective chemical transformations. The following application notes detail the principles and experimental protocols for leveraging this differential reactivity in key synthetic operations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and nucleophilic aromatic substitution.

Introduction: The Strategic Value of this compound

The molecular architecture of this compound is defined by a strategic arrangement of bromine, chlorine, and fluorine atoms on a benzene ring. This configuration is not merely a random assortment of halogens; it is a carefully designed scaffold that allows chemists to perform sequential and site-selective modifications. The inherent differences in the bond strengths and reactivity of the C-Br, C-Cl, and C-F bonds are the cornerstone of its synthetic utility.

In palladium-catalyzed cross-coupling reactions, the established order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F.[4] This predictable hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations. This chemoselectivity is paramount in multi-step syntheses, enabling the construction of complex molecular frameworks with high precision and efficiency, which is crucial for the development of novel active pharmaceutical ingredients (APIs).[3]

Palladium-Catalyzed Cross-Coupling Reactions: Precision C-C and C-N Bond Formation

Palladium-catalyzed reactions are the workhorse of modern organic synthesis for their reliability and functional group tolerance.[5] For this compound, these methods almost exclusively target the most reactive C-Br bond.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6] It is widely used for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate, which is the kinetically favored and rate-determining step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Standard Schlenk line glassware, inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)Notes
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O10012-24A reliable and common catalyst system.[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O100-1104-12Buchwald ligands often improve yields for hindered substrates.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Effective for a broad range of boronic acids.[7]

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Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation (R-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for Arylamine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[9][10] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[9]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Success is highly dependent on the careful selection of a phosphine ligand, which modulates the catalyst's reactivity and stability.[9][11] All reactions must be performed under a strictly inert atmosphere as both the Pd(0) catalyst and some ligands are oxygen-sensitive.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard Schlenk line glassware, inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube. Add this compound and a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene, followed by aniline via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.[11]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd₂(dba)₃ (1-2)BINAP (2-4)NaOtBu (1.4)Toluene100-110A classic system for coupling with anilines.[11]
Pd(OAc)₂ (2)Xantphos (3-5)Cs₂CO₃ (2.0)Dioxane100Effective for a variety of amines and heteroaryl halides.[11]
Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH100Bulky biarylphosphine ligands are effective for hindered substrates.[9]

dot

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere reagents 1. Add Reagents (Ar-Br, Amine, Base) start->reagents catalyst 2. Add Catalyst System (Pd Precursor + Ligand) reagents->catalyst solvent 3. Add Anhydrous Solvent catalyst->solvent reaction 4. Heat Reaction (e.g., 100-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Quench & Work-up monitor->workup purify 7. Purify Product (Chromatography) workup->purify end End: Pure Arylamine purify->end

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Grignard Reagent Formation: Creating a Potent Nucleophile

Formation of a Grignard reagent transforms the electrophilic aryl halide into a potent carbon-based nucleophile, opening a vast array of synthetic possibilities. This involves the insertion of magnesium metal into the carbon-halogen bond.

Causality and Mechanistic Insight: The reaction occurs on the surface of the magnesium metal.[12] Due to the higher reactivity of the C-Br bond, magnesium will selectively insert at this position. The resulting organomagnesium compound, 2,6-dichloro-4-fluorophenylmagnesium bromide, is a powerful nucleophile and a strong base. Therefore, the reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the reagent.[12]

Experimental Protocol: Grignard Formation and Carboxylation

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous Diethyl Ether or THF

  • A small crystal of Iodine (as an initiator)

  • Dry Ice (solid CO₂)

  • 1 M Hydrochloric Acid (HCl)

  • Oven-dried glassware, inert gas atmosphere

Procedure:

  • Setup: Assemble an oven-dried, three-neck flask with a condenser and dropping funnel under an inert atmosphere. Place magnesium turnings and an iodine crystal in the flask.

  • Initiation: Dissolve the aryl bromide in anhydrous ether and add a small portion to the magnesium. Gentle heating or sonication may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for 1 hour to ensure full conversion.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath. Carefully add crushed dry ice (an excess of CO₂) in small portions.

  • Work-up: Once the dry ice has sublimed, slowly quench the reaction by adding 1 M HCl. Extract the resulting carboxylic acid with diethyl ether.

  • Purification: The acid can be purified by extraction into an aqueous basic solution (e.g., NaHCO₃), followed by re-acidification and extraction back into an organic solvent.

Data Summary: Reactions with Grignard Reagent

ElectrophileProduct Type
CO₂ (Dry Ice)Benzoic Acid Derivative
FormaldehydeBenzyl Alcohol Derivative
Aldehyde (e.g., Acetaldehyde)Secondary Alcohol
Ketone (e.g., Acetone)Tertiary Alcohol
EsterTertiary Alcohol (after double addition)

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Grignard_Reaction cluster_formation Formation cluster_reaction Reaction ArBr Ar-Br (this compound) Grignard Ar-MgBr (Grignard Reagent) ArBr->Grignard Mg Mg Metal Mg->Grignard Anhydrous Ether Product Product (e.g., Ar-COOH) Grignard->Product Electrophile Electrophile (e.g., CO₂) Electrophile->Product 1. Reaction 2. Acidic Work-up

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis targets the C-Br bond, nucleophilic aromatic substitution (SNAr) operates under a different set of principles. In SNAr, the reactivity is governed by the electronegativity of the leaving group and the stability of the intermediate, making the C-F bond the most probable reaction site.

Causality and Mechanistic Insight: The SNAr mechanism involves two steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[13]

  • Loss of Leaving Group: The leaving group is expelled, restoring the aromaticity of the ring.

For this reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups ortho and/or para to the leaving group.[13][14] In this compound, all three halogens are electron-withdrawing. The fluorine at C-5 is para to the chlorine at C-2 and ortho to the bromine at C-1 and the chlorine at C-3. Fluoride is an excellent leaving group in SNAr reactions when the ring is sufficiently activated. Thus, under appropriate conditions, a strong nucleophile can displace the fluoride ion.

Experimental Protocol: SNAr with Sodium Methoxide

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask, add this compound and the anhydrous solvent.

  • Reaction: Add sodium methoxide portion-wise at room temperature. Heat the reaction to 80-100 °C and stir. Monitor the reaction for the consumption of starting material and the formation of a new product by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into cold water.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

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SNAr_Mechanism reactant Ar-F intermediate [Meisenheimer Complex]⁻ (Resonance Stabilized) reactant->intermediate + Nu⁻ (Attack) nucleophile Nu⁻ product Ar-Nu intermediate->product - F⁻ (Elimination) leaving_group F⁻

Caption: The two-step mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. The distinct reactivity of its three halogen substituents enables a suite of chemoselective transformations. By carefully selecting reaction conditions, researchers can precisely target the C-Br bond for palladium-catalyzed cross-coupling and Grignard reagent formation, or potentially target the C-F bond via nucleophilic aromatic substitution. This strategic control allows for the efficient and programmed synthesis of complex, highly functionalized aromatic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Strategic C-C Bond Formation via Suzuki Coupling of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Polysubstituted Fluorinated Arenes

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, fluorinated aromatic compounds serve as indispensable building blocks. The unique electronic properties imparted by fluorine substituents can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Bromo-1,3-dichloro-5-fluorobenzene is a particularly valuable scaffold, offering a synthetically versatile handle for diversification. The chemoselective functionalization of its carbon-bromine (C-Br) bond, in the presence of more robust carbon-chlorine (C-Cl) bonds, allows for precise molecular editing.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, celebrated for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids and esters.[1][2][3] This guide provides an in-depth exploration of the application of Suzuki coupling to this compound, detailing the underlying mechanistic principles, critical reaction parameters, and a field-proven experimental protocol.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three primary stages are:

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the aryl-halide bond (in this case, the C-Br bond of this compound). This is often the rate-determining step and results in a Pd(II) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl, which forms the basis for the chemoselectivity of our target substrate.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the organoboron species must be activated by a base.[1][2] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation.[6] An alternative pathway involves the base reacting with the Pd(II) halide complex to form a palladium hydroxide or alkoxide, which then reacts with the neutral boronic acid.[6][7]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, coupling the two organic fragments. The desired biaryl product is expelled from the palladium coordination sphere, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L_n-X Pd0->PdII_complex Oxidative Addition ArX Ar-X (Substrate) ArX->Pd0 Transmetalation Transmetalation PdII_R_complex Ar-Pd(II)L_n-R PdII_complex->PdII_R_complex [R-B(OH)₃]⁻ Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Boronate->PdII_complex RedElim Reductive Elimination Product Ar-R (Product) PdII_R_complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Parameter Optimization

The successful coupling of this compound requires careful consideration of several interconnected parameters. The electron-withdrawing nature of the chlorine and fluorine substituents activates the C-Br bond towards oxidative addition, yet judicious selection of the catalyst system is crucial for high efficiency.

  • Catalyst System (Palladium Source & Ligand): While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, challenging or sterically hindered couplings benefit from more advanced systems.[8] These typically involve a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand.[1] Such ligands stabilize the Pd(0) state and accelerate both the oxidative addition and reductive elimination steps. For deactivated aryl chlorides, highly active catalyst systems are essential.[9][10][11]

  • Base Selection: The base is not merely a spectator; its strength and solubility are critical.[2]

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is more soluble and basic, often providing superior results for difficult couplings.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often an excellent choice for sensitive substrates.

    • Hydroxides & Alkoxides (NaOH, KOtBu): Stronger bases that can accelerate the reaction but may not be compatible with base-sensitive functional groups on the coupling partner.[12]

  • Solvent System: The choice of solvent influences reagent solubility and reaction kinetics.

    • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common.

    • Aqueous Mixtures: A biphasic system (e.g., Toluene/Water or Dioxane/Water) is frequently employed. The water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.[2][13]

    • Polar Aprotic Solvents (DMF, MeCN): While effective, these solvents can sometimes influence selectivity in more complex substrates, though this is less of a concern for the C-Br/C-Cl differentiation in our target molecule.[14][15]

  • Boron Source: While boronic acids are most common, their corresponding pinacol esters offer greater stability, are less prone to protodeboronation (a key side reaction), and are often easier to purify.[4]

Comparative Data: Typical Suzuki Coupling Conditions

The following table summarizes common catalyst, base, and solvent combinations used in Suzuki-Miyaura reactions, providing a starting point for optimization.

Catalyst SystemBaseSolvent(s)Temperature (°C)Key Characteristics & Application
Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Dioxane/Water, Toluene/Ethanol/Water80 - 100Classic, widely applicable system for standard aryl bromides.[8]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water60 - 100Highly active for a broad range of substrates, including some aryl chlorides.[13]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄ or Cs₂CO₃Toluene or DioxaneRT - 80Excellent for sterically hindered and electron-deficient substrates.[1]
[Pd(IPr)(cin)Cl]K₂CO₃Ethanol/Water60 - 80N-Heterocyclic Carbene (NHC) catalyst, offers high stability and activity.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction flask and condenser, ensuring all glassware is dry. Purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.03 equiv) to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[8]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification N2_Purge 1. Purge Glassware with Inert Gas Add_Reagents 2. Add Substrate, Boronic Acid, and Base N2_Purge->Add_Reagents Add_Solvent 3. Add Degassed Solvent Add_Reagents->Add_Solvent Add_Catalyst 4. Add Pd Catalyst Add_Solvent->Add_Catalyst Heat 5. Heat to 90-100 °C Add_Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Quench_Extract 7. Cool, Quench with Water, & Extract Monitor->Quench_Extract Dry_Concentrate 8. Dry and Concentrate Organic Phase Quench_Extract->Dry_Concentrate Purify 9. Purify via Column Chromatography Dry_Concentrate->Purify

Caption: A generalized workflow for the Suzuki coupling protocol.

Trustworthiness & Troubleshooting

  • Incomplete Conversion: This is often due to catalyst deactivation. Ensure solvents are thoroughly degassed and a positive inert atmosphere is maintained. Increasing catalyst loading or switching to a more robust ligand system can be beneficial.

  • Protodeboronation: The undesired cleavage of the C-B bond of the starting material. Using a milder base, shorter reaction times, or switching to a more stable boronic ester can mitigate this side reaction.[4]

  • Homocoupling: The formation of a biaryl from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4] Rigorous degassing is the primary preventative measure.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the selective functionalization of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can access a diverse range of novel polysubstituted biaryl compounds. Success in this endeavor is predicated on a rational selection of catalyst, base, and solvent, guided by a firm understanding of the underlying reaction mechanism. The protocol provided herein serves as a robust starting point for researchers aiming to exploit this versatile transformation in their synthetic campaigns.

References

Application Notes and Protocols for the Stille Coupling of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, which can translate to improved pharmacokinetic profiles and target binding affinities in drug candidates.[3][4] 2-Bromo-1,3-dichloro-5-fluorobenzene is a valuable building block, offering multiple points for diversification. The Stille cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon bonds under conditions that tolerate a wide array of functional groups, making it an ideal strategy for elaborating this polyhalogenated aromatic core.[5][6]

This document provides a detailed guide to employing this compound in Stille coupling reactions. We will delve into the mechanistic underpinnings, provide optimized protocols, and offer insights into troubleshooting and reaction optimization.

Reaction Principle: Chemoselectivity in Polyhalogenated Systems

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane (R-Sn(Alkyl)₃) with an organic halide or pseudohalide (R'-X).[5][7] The catalytic cycle, a fundamental concept in organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

A critical consideration when working with polyhalogenated substrates like this compound is chemoselectivity. The relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F.[10] This predictable reactivity profile is governed by the bond dissociation energies of the respective carbon-halogen bonds. Consequently, the Stille coupling of this compound is expected to proceed selectively at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. This inherent selectivity allows for a stepwise and controlled functionalization of the aromatic ring.

Stille_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R'-SnBu₃ Ar-Pd(II)(R)L2 Ar-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)(R)L2 BrSnBu₃ Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-R' Reductive_Elimination->Coupled_Product Aryl_Halide Ar-Br (this compound) Aryl_Halide->Oxidative_Addition Organostannane R'-SnBu₃

Figure 1: Catalytic cycle for the Stille coupling of an aryl bromide.

Recommended Protocol for Selective Stille Coupling

This protocol provides a robust starting point for the Stille coupling of this compound with a variety of organostannanes. Optimization of parameters may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Various---
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)≥97%VariousEnsure purity, as impurities can affect catalyst performance.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%VariousStore under inert atmosphere.
Anhydrous, degassed toluene or DMFAnhydrousVariousUse of a freshly distilled or commercially available anhydrous solvent is crucial.
Inert gas (Argon or Nitrogen)High purity---For maintaining an inert atmosphere.
Standard laboratory glassware------Flame-dried prior to use.
Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe. Follow this with the addition of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound and Organostannane to Schlenk flask B Purge with Inert Gas A->B C Add Anhydrous Solvent and Pd Catalyst B->C D Heat to 90-110 °C with Stirring C->D E Monitor by TLC or GC-MS D->E F Cool and Filter through Celite® E->F G Wash with aq. KF and Brine F->G H Dry, Concentrate, and Purify by Chromatography G->H Final Product Final Product H->Final Product

Figure 2: Generalized experimental workflow for the Stille coupling.

Optimization and Troubleshooting

ParameterRecommendation and Rationale
Catalyst Pd(PPh₃)₄ is a reliable choice for many Stille couplings. For more challenging substrates, consider using Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ or P(t-Bu)₃.
Ligand The choice of ligand can significantly impact reaction efficiency. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.
Solvent Toluene and DMF are common solvents. DMF can sometimes accelerate the reaction but may require higher temperatures for complete removal during work-up.
Additives In cases of low reactivity, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step. The use of fluoride sources like CsF can also enhance the rate by forming a hypervalent tin species.[8]
Low Yield Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Catalyst degradation is a common cause of low yields. Consider increasing catalyst loading or using a more robust catalyst/ligand system.
Side Reactions The primary side reaction is often the homocoupling of the organostannane.[5] This can be minimized by using a slight excess of the aryl halide and ensuring efficient stirring.
Incomplete Reaction If the reaction stalls, consider increasing the temperature or adding a co-catalyst. Ensure the organostannane is of high purity.

Conclusion

The Stille coupling of this compound is a powerful and reliable method for the synthesis of novel fluorinated biaryl and vinyl-aryl compounds. The inherent chemoselectivity of the reaction, favoring the C-Br bond, allows for a predictable and controlled functionalization of this versatile building block. The protocol and guidelines presented here provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, paving the way for the discovery of new drug candidates and advanced materials.

References

The Versatile Synthon: Application Notes for 2-Bromo-1,3-dichloro-5-fluorobenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS No. 17318-08-0) has emerged as a highly valuable and versatile synthon, particularly in the realms of pharmaceutical and agrochemical research.[1][2] Its unique substitution pattern—a trifecta of halogens with distinct reactivities—offers chemists a powerful tool for regioselective functionalization. The presence of bromine, two chlorine atoms, and a fluorine atom on a single benzene ring allows for a programmed, stepwise introduction of various substituents, making it an ideal starting material for the synthesis of novel active pharmaceutical ingredients (APIs) and complex organic materials.[1][3][4]

This technical guide provides an in-depth exploration of this compound as a key building block. We will delve into its application in several cornerstone reactions of organic synthesis, providing not just protocols, but also the underlying mechanistic principles and strategic considerations essential for successful execution in a research and development setting.

Physicochemical Properties & Safety Considerations

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

PropertyValueReference
CAS Number 17318-08-0[1]
Molecular Formula C₆H₂BrCl₂F[1]
Molecular Weight 243.89 g/mol [1]
Appearance Light yellow liquid or solid[1]
Boiling Point 234°C[1]
Density 1.823 g/cm³[1]

Safety Profile: this compound is an irritant. Standard laboratory safety precautions should be strictly followed.[5]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions due to the relative C-Br bond strength compared to C-Cl and C-F bonds. This selective reactivity is a cornerstone of its utility.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, essential for synthesizing biaryl scaffolds found in many pharmaceuticals.[6][7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. For an electron-deficient substrate like this compound, electron-rich and bulky phosphine ligands are often preferred.[10]

Suzuki_Miyaura_Coupling Ar-Br 2-Bromo-1,3-dichloro- 5-fluorobenzene OxAdd Oxidative Addition Ar-Br->OxAdd Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->OxAdd Ar-Pd(II)-BrLn Ar-Pd(II)-Br Complex OxAdd->Ar-Pd(II)-BrLn Transmetalation Transmetalation Ar-Pd(II)-BrLn->Transmetalation R-B(OH)2 Arylboronic Acid Base Base (e.g., K₂CO₃) R-B(OH)2->Base Activation Base->Transmetalation Forms Boronate Ar-Pd(II)-RLn Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-RLn RedElim Reductive Elimination Ar-Pd(II)-RLn->RedElim RedElim->Pd(0)Ln Catalyst Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-1,3-dichloro-5-fluorobenzene

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 244 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.[6][11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage prevalent in a vast number of pharmaceuticals.[12][13] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[14]

Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism begins with the oxidative addition of the aryl bromide to Pd(0).[12] The resulting palladium(II) complex then coordinates with the amine. A strong base is required to deprotonate the amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the active Pd(0) catalyst.[12] For electron-deficient aryl bromides, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial to promote the reductive elimination step and prevent side reactions.[5]

Buchwald_Hartwig_Amination cluster_workflow Experimental Workflow Setup 1. Assemble dry glassware under inert atmosphere (Ar/N₂). Reagents 2. Add Ar-Br, Amine, Base, Pd Catalyst, and Ligand. Setup->Reagents Solvent 3. Add anhydrous solvent (e.g., Toluene, Dioxane). Reagents->Solvent Reaction 4. Heat reaction mixture (typically 80-110°C). Solvent->Reaction Monitoring 5. Monitor progress by TLC or GC-MS. Reaction->Monitoring Workup 6. Cool, dilute, wash with H₂O and brine. Monitoring->Workup Purification 7. Dry, concentrate, and purify by column chromatography. Workup->Purification

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-benzyl-2,6-dichloro-4-fluoroaniline

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 135 mg) under an argon atmosphere.

  • Catalyst and Ligand Addition: Add the palladium precursor, for example, Pd₂(dba)₃ (0.02 mmol, 18 mg, 2 mol% Pd), and a suitable phosphine ligand like XPhos (0.04 mmol, 19 mg, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 244 mg) and benzylamine (1.2 mmol, 129 mg, 131 µL).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired N-arylated product.[5]

Application II: Organometallic Transformations

The carbon-bromine bond can also be transformed into a highly nucleophilic carbon center through the formation of organometallic reagents.

Grignard Reagent Formation: A Classic Nucleophile

The formation of a Grignard reagent by reacting an aryl halide with magnesium metal is a fundamental transformation in organic synthesis.[15][16] This converts the electrophilic aryl halide into a potent carbon nucleophile.

Causality and Critical Parameters: The Grignard reaction is notoriously sensitive to moisture and protic solvents, as the highly basic Grignard reagent will be rapidly quenched by any available proton source.[16] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[17][18] The magnesium metal surface is often passivated by an oxide layer; activation is necessary to initiate the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[15]

Detailed Protocol: Preparation and Use of (2,6-dichloro-4-fluorophenyl)magnesium bromide

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an argon or nitrogen atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 mmol, 29 mg) in the flask. Add a small crystal of iodine. Gently warm the flask until the purple iodine vapor is observed, then allow it to cool.

  • Initiation: Add a small portion (approx. 1 mL) of a solution of this compound (1.0 mmol, 244 mg) in anhydrous THF (5 mL) to the magnesium. The reaction should initiate, indicated by cloudiness and gentle refluxing. If it does not start, gentle warming may be required.

  • Grignard Formation: Once the reaction has started, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until most of the magnesium is consumed.

  • Reaction with an Electrophile (e.g., benzaldehyde): Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of benzaldehyde (1.0 mmol, 106 mg, 102 µL) in anhydrous THF (2 mL).

  • Quenching and Work-up: After stirring for 1 hour at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the corresponding secondary alcohol.

Directed ortho-Lithiation: Regioselective Functionalization

While the C-Br bond is reactive towards palladium and magnesium, the fluorine atom can act as a directing group for deprotonation (lithiation) at an adjacent position using strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[19] Halogen-metal exchange at the C-Br bond is also a competing possibility.[20] However, deprotonation ortho to fluorine is often favored kinetically, especially at low temperatures.[21] This provides an alternative strategy for functionalization.

Strategic Considerations: The regioselectivity of lithiation can be complex. The fluorine atom is a strong ortho-directing group. However, the bromine and chlorine atoms also acidify the adjacent protons. For substrates with multiple halogens, the outcome often depends on the specific base used and the reaction temperature.[19][20] Trapping the resulting aryllithium species with an electrophile introduces a new substituent at the lithiated position.

Detailed Protocol: ortho-Lithiation and Quenching with CO₂

  • Reaction Setup: In a flame-dried, three-necked flask under argon, dissolve this compound (1.0 mmol, 244 mg) in anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 20 minutes, or pour the reaction mixture over crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Quench with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Conclusion: A Building Block for Innovation

This compound offers a predictable and versatile platform for the synthesis of highly functionalized aromatic compounds. Its differentiated halogen reactivity allows for selective transformations, including palladium-catalyzed cross-couplings and the formation of organometallic reagents. The protocols and principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable synthon in their quest for novel molecules and materials.

References

Application Notes and Protocols for 2-Bromo-1,3-dichloro-5-fluorobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Utility of Polychlorinated Fluorobromobenzenes

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS No. 883546-16-5) emerges as a highly versatile and synthetically valuable building block. Its unique substitution pattern—a single bromine atom poised for facile cross-coupling, two chlorine atoms, and a fluorine atom—offers a platform for sequential and site-selective functionalization. This differential reactivity allows medicinal chemists to introduce diverse substituents in a controlled manner, a critical advantage in the synthesis of novel active pharmaceutical ingredients (APIs).

The presence of multiple halogen atoms imparts specific electronic properties and provides multiple reaction handles. The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[1][2] The remaining chloro and fluoro substituents can be targeted in subsequent transformations, such as nucleophilic aromatic substitution (SNAr), or retained in the final molecule to modulate pharmacokinetic properties like metabolic stability and lipophilicity. These attributes make this compound an indispensable tool for constructing scaffolds for various therapeutic targets, including kinase inhibitors.[3]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of this compound in pharmaceutical synthesis is its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and widely adopted method for forming biaryl and heteroaryl-aryl linkages, which are common motifs in drug molecules.[1][2]

Causality of Reaction Choice: The Suzuki-Miyaura Coupling

The decision to employ a Suzuki-Miyaura coupling is driven by several factors:

  • High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide array of functional groups present on both the boronic acid and the aromatic halide, minimizing the need for protecting group strategies.[4]

  • Commercial Availability of Reagents: A vast and diverse library of aryl and heteroaryl boronic acids and their esters are commercially available, allowing for rapid exploration of structure-activity relationships (SAR).

  • Stability and Low Toxicity: The organoboron reagents are typically stable, crystalline solids that are less toxic and easier to handle compared to other organometallic reagents (e.g., organotins or organozincs).[4]

  • Predictable Selectivity: The C-Br bond on the this compound scaffold is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bonds, ensuring that the coupling occurs selectively at the desired position.

The catalytic cycle, the cornerstone of this transformation, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid to facilitate the transmetalation step.[4][5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Br⁻ Ar_BOH Ar'-B(OR)₃⁻ Ar_BOH->Transmetalation Base_Activation Base (e.g., K₂CO₃) Base_Activation->Ar_BOH Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Data

The following section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol: Synthesis of 2-(Aryl)-1,3-dichloro-5-fluorobenzene

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum or cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[7]

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[6][7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[6]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.

Data Presentation: Optimized Reaction Parameters

The choice of reaction components is crucial for achieving high yields and purity. The following table summarizes common parameters for Suzuki-Miyaura couplings involving aryl halides.

ParameterRecommended ConditionsRationale & Field Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice for general-purpose couplings. For more challenging or sterically hindered substrates, catalysts with specialized ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.[5]
Ligand PPh₃, dppf, SPhos, XPhosElectron-rich, bulky phosphine ligands often accelerate the reaction and improve catalyst stability and turnover.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate. Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₃PO₄ is a strong base that works well in many systems.[4][6]
Solvent Dioxane/H₂O, Toluene, DMFThe solvent system must solubilize the reactants. A biphasic system like Dioxane/H₂O is common and effective for many boronic acids.[6]
Temperature 70-120 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides or bromides. Microwave irradiation can significantly shorten reaction times.[8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxygen from degrading the sensitive Pd(0) catalyst.[6]

Application in Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology and immunology. Many successful kinase inhibitors feature a substituted aromatic or heteroaromatic core that binds to the hinge region of the kinase's ATP-binding pocket.[3] this compound is an ideal starting point for generating libraries of potential kinase inhibitors. The workflow below illustrates how this building block can be used to rapidly create a diverse set of compounds for biological screening.

Visualization: Synthetic Workflow for Kinase Inhibitor Library

Workflow start 2-Bromo-1,3-dichloro- 5-fluorobenzene suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acids Library of Aryl/ Heteroaryl Boronic Acids (R-B(OH)₂) boronic_acids->suzuki intermediate_library Intermediate Library (Diverse 'R' Group) suzuki->intermediate_library further_rxn Further Functionalization (e.g., SₙAr, Buchwald-Hartwig) intermediate_library->further_rxn final_library Final Kinase Inhibitor Library further_rxn->final_library screening Biological Screening (SAR Studies) final_library->screening

Caption: General workflow for creating a kinase inhibitor library.

This strategy allows for the systematic variation of the 'R' group introduced via the Suzuki coupling, enabling a thorough exploration of the SAR. The remaining chlorine atoms on the scaffold can then be used for a second diversification step, for example, through a Buchwald-Hartwig amination to install a solubilizing group or another key binding element.

Conclusion

This compound is a powerful and strategically important building block for pharmaceutical synthesis. Its well-defined and differential reactivity allows for the selective and sequential application of robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction. This enables medicinal chemists and drug development professionals to efficiently construct complex molecules and rapidly generate diverse libraries of compounds for lead discovery and optimization, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The protocols and data provided herein serve as a foundational guide for harnessing the full synthetic potential of this versatile intermediate.

References

Application Notes & Protocols: The Strategic Role of 2-Bromo-1,3-dichloro-5-fluorobenzene and Structurally Related Halogenated Phenyl Bromides in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Agrochemical Development Professionals

These application notes serve as a detailed technical guide into the synthetic utility of 2-Bromo-1,3-dichloro-5-fluorobenzene and its isomers, particularly the well-documented intermediate 5-Bromo-1,3-dichloro-2-fluorobenzene, in the conception and development of next-generation agrochemicals. This document provides not only procedural outlines but also the underlying chemical principles and strategic considerations that underscore their importance as foundational building blocks in contemporary crop protection chemistry.

Introduction: The Significance of Polysubstituted Halogenated Benzenes in Agrochemical Design

The molecular architecture of active ingredients in agrochemicals is a primary determinant of their biological efficacy, target specificity, metabolic stability, and environmental profile. Polysubstituted halogenated benzene rings are privileged scaffolds in this context. The specific arrangement of different halogen atoms (F, Cl, Br) on the aromatic core profoundly influences the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn govern its interaction with biological targets.[1][2][3]

This compound (CAS: 263333-82-0) and its isomer 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0) are key examples of such highly functionalized intermediates.[4][5] The bromine atom, in particular, offers a versatile synthetic handle for further molecular elaboration through reactions like metal-catalyzed cross-coupling, while the fluorine and chlorine atoms contribute to the overall bioactivity and metabolic resistance of the final product.[6][7] While direct public-domain data on the specific applications of this compound is limited, its structural isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene, is a well-established precursor in the synthesis of advanced agrochemicals, particularly isoxazoline insecticides.[1][6] This guide will utilize the latter as a primary exemplar to illustrate the synthetic strategies and protocols relevant to this class of compounds.

Core Application: Synthesis of Isoxazoline Insecticides

5-Bromo-1,3-dichloro-2-fluorobenzene is a critical intermediate in the production of isoxazoline insecticides, a class of compounds known for their potent activity against a broad spectrum of pests.[6] These insecticides function as antagonists of the GABA (gamma-aminobutyric acid)-gated chloride channels in insects. The overall synthetic workflow involves the transformation of the bromo-functionalized benzene ring into a more complex sidechain, which is then coupled with the isoxazoline core.

Workflow for Isoxazoline Synthesis from 5-Bromo-1,3-dichloro-2-fluorobenzene

A 5-Bromo-1,3-dichloro-2-fluorobenzene B Grignard Reagent Formation (e.g., with Mg or i-PrMgCl) A->B Activation C Reaction with an Electrophile (e.g., Trifluoroacetaldehyde derivative) B->C Nucleophilic Addition D Intermediate for Isoxazoline Core Coupling C->D Further Functionalization (if needed)

Caption: Synthetic workflow for isoxazoline precursors.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and specific target molecules.

Protocol 1: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene

The synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene often proceeds from 3,5-dichloro-4-fluoroaniline via a Sandmeyer-type reaction.[8] A tubular reactor is often favored in industrial settings for diazotization to improve safety and yield.[8]

Materials:

  • 3,5-dichloro-4-fluoroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • Cuprous Bromide (CuBr)

  • Hydrobromic Acid (48%)

  • Dichloromethane

Procedure:

  • Diazotization: Dissolve 3,5-dichloro-4-fluoroaniline in concentrated sulfuric acid to form the ammonium salt. In a continuous flow setup (tubular reactor), this solution and an aqueous solution of sodium nitrite are simultaneously fed into the reactor to generate the diazonium salt intermediate. This method minimizes side reactions and decomposition.[8]

  • Sandmeyer Reaction: In a separate reaction vessel, dissolve cuprous bromide in hydrobromic acid and heat the solution to 100-130°C.[8]

  • Addition: Slowly add the diazonium salt intermediate from the first step to the hot CuBr/HBr solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, cool the reaction mixture. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with an aqueous base solution, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield 5-Bromo-1,3-dichloro-2-fluorobenzene.[8]

Parameter Value Reference
Reactant Ratio (Aniline:CuBr)1 : 1.2 (molar)[8]
Reaction Temperature100-130 °C[8]
Typical Yield~75%[8]
Protocol 2: Grignard Reagent Formation and Subsequent Reaction

The bromo group in 5-Bromo-1,3-dichloro-2-fluorobenzene is amenable to the formation of a Grignard reagent, which is a potent nucleophile for carbon-carbon bond formation.

Materials:

  • 5-Bromo-1,3-dichloro-2-fluorobenzene

  • Magnesium turnings (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., a trifluoroacetaldehyde derivative)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

  • Initiation: Add a small amount of a solution of 5-Bromo-1,3-dichloro-2-fluorobenzene in anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of 5-Bromo-1,3-dichloro-2-fluorobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of the desired electrophile in anhydrous THF.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

A Flame-dried flask under N2 B Add Mg turnings and I2 A->B C Add a small amount of 5-Bromo-1,3-dichloro-2-fluorobenzene in THF B->C D Initiate reaction (gentle heating) C->D E Dropwise addition of remaining 5-Bromo-1,3-dichloro-2-fluorobenzene solution D->E F Cool Grignard reagent E->F G Add electrophile solution F->G H Quench with NH4Cl (aq) G->H I Extraction and Purification H->I

Caption: Grignard reaction experimental workflow.

Broader Applications in Agrochemical Synthesis

While the synthesis of isoxazolines is a prominent application, the reactivity of this compound and its isomers allows for their incorporation into a variety of other agrochemical scaffolds. The bromine atom can participate in Suzuki, Heck, Sonogashira, and other cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular frameworks. These reactions are fundamental in the discovery of novel herbicides, fungicides, and insecticides. For instance, related halogenated aromatic compounds are used in the synthesis of diamide insecticides like Chlorantraniliprole and Cyclaniliprole, showcasing the versatility of these building blocks.[9][10][11][12][13]

Safety and Handling

Halogenated aromatic compounds like 5-Bromo-1,3-dichloro-2-fluorobenzene should be handled with appropriate safety precautions. It is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound in a tightly sealed container in a cool, dry place.[6]

Conclusion

This compound and its isomers are valuable intermediates in the field of agrochemical development. Their unique substitution pattern provides a synthetically versatile platform for the creation of novel and efficacious crop protection agents. A thorough understanding of their synthesis and reactivity, as exemplified by the protocols detailed in this guide, is essential for researchers aiming to innovate in this critical area of science. The continued exploration of new reactions and applications for these building blocks will undoubtedly contribute to the development of more sustainable and effective agricultural solutions.[6]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) on 2-bromo-1,3-dichloro-5-fluorobenzene. The document elucidates the underlying principles governing the regioselectivity of this reaction, offering a detailed analysis of the electronic and steric factors that dictate the site of nucleophilic attack. Step-by-step experimental protocols for conducting SNAr reactions with aminic and alkoxide nucleophiles are presented, complete with reagent tables and workflow diagrams. Furthermore, this guide includes a section on the analytical characterization of the resulting products, with a focus on NMR spectroscopy. The content is designed to equip researchers in organic synthesis, medicinal chemistry, and materials science with the theoretical knowledge and practical guidance necessary to effectively utilize this compound as a versatile building block in the development of complex molecules.

Introduction: The Versatility of Polyhalogenated Aromatic Building Blocks

Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the ability to selectively replace halogen substituents with a variety of nucleophiles, thereby enabling the construction of complex molecular architectures. This compound is a particularly interesting substrate due to the presence of three different halogen atoms, each exhibiting distinct electronic properties and leaving group abilities in nucleophilic aromatic substitution (SNAr) reactions.

The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic rings.[1][2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate, and thus the facility of the reaction, is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. Halogen atoms, through their inductive electron-withdrawing effect, activate the ring towards nucleophilic attack.

This guide will delve into the nuances of performing SNAr reactions on this compound, with a focus on controlling the regioselectivity to achieve desired synthetic outcomes.

Regioselectivity in Nucleophilic Aromatic Substitution of this compound

The primary challenge and opportunity in utilizing this compound lies in directing the nucleophilic attack to a specific position on the aromatic ring. The regioselectivity of the SNAr reaction is governed by two principal factors: the relative leaving group ability of the halogens and the electronic activation of the carbon atoms to which they are attached.

Leaving Group Ability in SNAr

In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group.[2] Consequently, the leaving group ability is correlated with the electronegativity of the halogen, which stabilizes the intermediate through the inductive effect. The established order of leaving group ability in SNAr is:

F > Cl ≈ Br > I [3]

This is in stark contrast to SN1 and SN2 reactions, where the bond strength to the leaving group is more critical. Therefore, based on leaving group ability alone, the fluorine atom at the C5 position would be the most likely to be displaced.

Electronic Activation of the Aromatic Ring

The halogen substituents on the benzene ring exert a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The positions ortho and para to the halogens are the most activated towards nucleophilic substitution because the negative charge of the Meisenheimer intermediate can be effectively stabilized through resonance.

In this compound, all available positions for nucleophilic attack are activated by the presence of the other halogen atoms. A qualitative analysis of the electronic effects suggests the following:

  • C5 (bearing Fluorine): This position is para to the bromine at C2 and ortho to the chlorine at C1. This dual activation, coupled with the excellent leaving group ability of fluoride, makes C5 a highly probable site for nucleophilic attack.

  • C1 and C3 (bearing Chlorine): These positions are ortho and para to the other halogens. The chlorine atoms are moderately good leaving groups.

  • C2 (bearing Bromine): This position is flanked by two chlorine atoms, leading to significant steric hindrance. Bromine is a good leaving group, comparable to chlorine.

Computational studies on similar polyhalogenated aromatic compounds have shown that a combination of factors, including the electron affinity of the molecule and the molecular electrostatic potential (ESP) at the carbon atoms, can provide a more quantitative prediction of regioselectivity.[4] For this compound, the confluence of electronic activation and the superior leaving group ability of fluorine strongly suggests that nucleophilic attack will preferentially occur at the C5 position .

Workflow_Piperidine Experimental Workflow for Reaction with Piperidine Start Combine Reactants: This compound K₂CO₃ DMF Add_Piperidine Add Piperidine Start->Add_Piperidine Heat Heat to 80 °C Monitor by TLC Add_Piperidine->Heat Workup Aqueous Work-up (Water, EtOAc extraction) Heat->Workup Purification Column Chromatography Workup->Purification Product 1-(3-bromo-2,6-dichloro-4-fluorophenyl)piperidine Purification->Product

References

Application Notes & Protocols: 2-Bromo-1,3-dichloro-5-fluorobenzene as a Versatile Precursor for Novel Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides an in-depth exploration of 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS No: 263333-82-0), a uniquely functionalized aromatic compound, as a pivotal precursor in the synthesis of advanced materials.[1] Its distinct arrangement of four different halogen substituents on a benzene ring offers a platform for highly selective, sequential chemical modifications. This document outlines the core principles of its reactivity, provides detailed, field-proven protocols for its key transformations—including selective cross-coupling, organometallic intermediate formation, and nucleophilic aromatic substitution—and discusses the mechanistic rationale behind these synthetic strategies. The protocols and insights are designed for researchers, chemists, and material scientists engaged in the development of novel pharmaceuticals, agrochemicals, and functional organic materials.

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of chemical synthesis, building blocks that allow for controlled, stepwise functionalization are of paramount importance. This compound is a prime example of such a scaffold. The inherent differences in the carbon-halogen bond strengths (C-Br < C-Cl) and the unique reactivity of the C-F bond provide a roadmap for selective chemical transformations. This "orthogonal reactivity" allows a chemist to address each halogen site independently by carefully selecting the reaction conditions, thereby constructing complex molecular architectures from a relatively simple starting material.

The primary reactive sites and their typical transformations are:

  • C-Br Bond: The most labile bond, ideal for initial functionalization via palladium-catalyzed cross-coupling reactions or formation of organometallic intermediates (Grignard or organolithium reagents).

  • C-Cl Bonds: Stronger than the C-Br bond, these sites can be addressed in a secondary coupling step under more forcing conditions or with specialized catalyst systems.

  • C-F Bond: While the strongest carbon-halogen bond, the fluorine atom activates the ring towards Nucleophilic Aromatic Substitution (SNAr), especially given the presence of other electron-withdrawing halogens.[2][3]

This multi-faceted reactivity makes it a valuable precursor for creating polysubstituted aromatic compounds, which are core structures in many high-performance materials and biologically active molecules.[4][5][6]

Physicochemical Properties
PropertyValueSource
CAS Number 263333-82-0[1]
Molecular Formula C₆H₂BrCl₂F[1][7]
Molecular Weight 243.89 g/mol [1][7]
Appearance White to Yellow Solid
IUPAC Name This compound[1]
InChI Key OSXAPJFZNJFFJS-UHFFFAOYSA-N[7]

Core Synthetic Transformations & Mechanistic Insights

The utility of this compound stems from the predictable and selective manner in which its halogen atoms can be functionalized.

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Causality: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[8][9][10] Its selectivity on polyhalogenated substrates is governed by the relative bond dissociation energies of the C-X bonds and their propensity to undergo oxidative addition to a Pd(0) catalyst. The C-Br bond is significantly weaker and more reactive than the C-Cl bond, allowing for selective coupling at the bromine-substituted position while preserving the chlorine atoms for subsequent transformations.[11] This chemoselectivity is crucial for building molecular complexity in a controlled manner.

Workflow:

Caption: Workflow for selective Suzuki-Miyaura cross-coupling.

Organometallic Intermediate Formation (Grignard/Organolithium)

Causality: The formation of Grignard or organolithium reagents proceeds via metal-halogen exchange.[12] Similar to cross-coupling, this exchange occurs preferentially at the most labile C-Br bond. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile. The resulting organometallic species can then react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to form new C-C bonds.[13][14] Strict anhydrous conditions are mandatory, as even trace amounts of water will protonate and destroy the highly basic reagent.[13][15]

Nucleophilic Aromatic Substitution (SNAr)

Causality: The SNAr reaction provides a complementary method for functionalization.[2][16] In this mechanism, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16] The rate-determining step is typically this initial attack, not the subsequent loss of the leaving group.[3] The presence of three strongly electronegative halogens (Br, 2x Cl) withdraws electron density from the ring, making it susceptible to nucleophilic attack. While F is a poor leaving group in SN1/SN2 reactions, its high electronegativity strongly stabilizes the negative charge in the Meisenheimer intermediate, making it an excellent leaving group in SNAr.[2][3]

Experimental Protocols

Safety Precaution: Always handle this compound and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. This compound may cause skin, eye, and respiratory irritation.[1]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol details the selective coupling of an arylboronic acid at the C-Br position, leaving the C-Cl and C-F bonds intact.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene and Water (4:1 v/v mixture), degassed

  • Standard laboratory glassware, flame-dried under vacuum

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and anhydrous K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed toluene/water solvent mixture via cannula.

  • Causality Check: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-1,3-dichloro-5-fluorobenzene product.

Protocol 2: Formation of (2,6-Dichloro-4-fluorophenyl)magnesium bromide

This protocol describes the formation of the Grignard reagent, a potent nucleophile, via Mg-Br exchange.

Materials:

  • Magnesium (Mg) turnings (1.5 equiv)

  • Iodine (I₂), a single crystal

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried, three-neck flask with a reflux condenser and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Place the Mg turnings and the iodine crystal in the flask.

  • Causality Check: The iodine serves to activate the magnesium surface by etching away the passivating magnesium oxide layer, exposing fresh metal to initiate the reaction.[15]

  • Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow to cool.

  • Dissolve this compound in anhydrous THF in the dropping funnel.

  • Add a small portion (~10%) of the aryl bromide solution to the Mg turnings. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming or sonication may be required.[13]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Cool the resulting grey/brown solution to room temperature. The Grignard reagent is now ready for reaction with an appropriate electrophile.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

This protocol details the displacement of the fluoride with an alkoxide nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add sodium methoxide.

  • Add anhydrous DMF or DMSO via syringe. Stir to dissolve.

  • Add this compound to the solution.

  • Causality Check: A polar aprotic solvent like DMF or DMSO is used because it effectively solvates the cation (Na⁺) but not the nucleophile (MeO⁻), enhancing its nucleophilicity and accelerating the reaction.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-bromo-1,3-dichloro-5-methoxybenzene.

Summary & Future Outlook

This compound stands out as a highly adaptable precursor for constructing complex, polysubstituted aromatic systems. The orthogonal reactivity of its distinct halogen atoms enables a rational and predictable approach to synthesis. By leveraging selective palladium-catalyzed cross-couplings, organometallic transformations, and nucleophilic aromatic substitutions, researchers can efficiently generate a diverse library of novel compounds. This strategic building block will continue to be a valuable tool in the pursuit of new pharmaceuticals, advanced agrochemicals, and innovative organic materials with tailored electronic and photophysical properties.

References

Application Notes and Protocols: Strategic Halogenation of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: The Strategic Value of Polysubstituted Fluorinated Benzene Scaffolds

Polysubstituted benzene rings, particularly those incorporating fluorine atoms, are privileged scaffolds in modern medicinal chemistry and materials science. The subject of this guide, 2-Bromo-1,3-dichloro-5-fluorobenzene, is a versatile starting material, offering multiple, distinct halogen sites for selective functionalization. Understanding the principles of electrophilic aromatic substitution (EAS) on this highly substituted and deactivated ring is paramount for its effective utilization in the synthesis of complex molecular architectures. This document provides a detailed exploration of the theoretical underpinnings and practical considerations for performing further halogenation reactions on this substrate, with a focus on regioselectivity and procedural

Application Note: Quantitative Analysis of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Bromo-1,3-dichloro-5-fluorobenzene, a halogenated aromatic compound relevant in pharmaceutical and agrochemical synthesis. Recognizing the critical need for precise and reliable quantification in research, development, and quality control, this application note details robust analytical methodologies. The primary focus is on Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD), a technique offering high sensitivity and selectivity for halogenated compounds. An alternative method using GC with Mass Spectrometry (GC-MS) for confirmation is also presented. Furthermore, a High-Performance Liquid Chromatography (HPLC) method is outlined for situations where GC is not suitable. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the selection of techniques and parameters.

Introduction

This compound is a key building block in the synthesis of a variety of chemical entities. Its purity and concentration in reaction mixtures and final products are critical parameters that can significantly impact yield, efficacy, and safety. Therefore, the development and validation of accurate analytical methods for its quantification are of paramount importance. This application note addresses this need by providing detailed protocols for the analysis of this compound in various matrices. The methodologies are grounded in established principles of analytical chemistry and draw upon standard methods for the analysis of halogenated organic compounds, such as those outlined by the U.S. Environmental Protection Agency (EPA).[1][2]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure C₆H₂BrCl₂FPubChem
IUPAC Name This compoundSigma-Aldrich[3]
CAS Number 263333-82-0Sigma-Aldrich[3]
Molecular Weight 243.88 g/mol PubChem[4]
Physical Form White to Yellow SolidSigma-Aldrich[3]
Boiling Point Not readily available, but expected to be relatively high due to halogenation.N/A
Solubility Expected to be soluble in organic solvents like hexane, dichloromethane, and methanol.General Chemical Principles

The presence of bromine and chlorine atoms makes this compound an excellent candidate for detection by an Electron Capture Detector (ECD), which is highly sensitive to electrophilic functional groups. Its volatility, while not explicitly defined by a boiling point in the search results, is expected to be sufficient for analysis by gas chromatography.

Recommended Analytical Technique: Gas Chromatography (GC)

Gas chromatography is the preferred method for the analysis of volatile and semi-volatile halogenated organic compounds due to its high resolution, speed, and sensitivity.

Principle of GC-ECD

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The Electron Capture Detector (ECD) is a selective and highly sensitive detector for electrophilic compounds like halogenated hydrocarbons. It operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63). These electrons generate a steady baseline current. When an electrophilic analyte passes through the detector, it captures some of the electrons, causing a decrease in the current, which is registered as a peak.

Experimental Workflow: GC-ECD Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound using GC-ECD.

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (e.g., with Hexane) Sample->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Dilution Dilution to Working Concentration Cleanup->Dilution Injection GC Injection Dilution->Injection Inject prepared sample Separation Chromatographic Separation Injection->Separation Detection ECD Detection Separation->Detection Integration Peak Integration Detection->Integration Generate chromatogram Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for GC-ECD analysis of this compound.

Detailed Protocol: GC-ECD Method

This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

3.3.1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[5]

  • For solid samples (e.g., reaction mixtures, soil):

    • Accurately weigh a known amount of the homogenized sample into a vial.

    • Add a precise volume of a suitable extraction solvent (e.g., hexane or ethyl acetate).

    • Vortex or sonicate for 15-20 minutes to ensure complete extraction.

    • Centrifuge the sample to pellet any solid material.

    • Carefully transfer the supernatant to a clean vial.

    • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[6]

    • Dilute the extract to a concentration within the calibration range of the instrument.

  • For liquid samples (e.g., process streams, water):

    • For aqueous samples, a liquid-liquid extraction (LLE) or purge-and-trap method (in accordance with EPA method 5030) can be employed.[2]

    • For samples already in an organic solvent, a simple dilution may be sufficient.

3.3.2. GC-ECD Instrumentation and Conditions

Table 2: Recommended GC-ECD Conditions

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent performance and reliability for this type of analysis.[4]
Injector Split/Splitless InletSplitless mode is preferred for trace analysis to maximize sensitivity.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium or NitrogenInert gases that serve as the mobile phase.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of organic compounds, including halogenated aromatics.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)This temperature program allows for the separation of the analyte from potential impurities with varying boiling points.
Detector Electron Capture Detector (ECD)Highly sensitive to halogenated compounds.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.
Makeup Gas Nitrogen or Argon/MethaneRequired for optimal ECD performance.

3.3.3. Calibration

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1000 µg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Inject each standard into the GC-ECD system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of ≥ 0.995.

3.3.4. Quantification

  • Inject the prepared sample into the GC-ECD system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the peak area.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-ECD is highly sensitive, it is not as selective as Mass Spectrometry (MS). Therefore, GC-MS is recommended as a confirmatory technique, especially for complex matrices or when unambiguous identification is required.

Principle of GC-MS

In GC-MS, the effluent from the GC column is introduced into the ion source of a mass spectrometer. The analyte molecules are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule and can be used for definitive identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, significantly enhancing sensitivity and selectivity.

Recommended GC-MS Conditions

The GC conditions can be similar to those used for GC-ECD analysis. The MS parameters should be optimized for the target analyte.

Table 3: Recommended GC-MS Conditions

ParameterRecommended Setting
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Ionization Mode Electron Impact (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined by analyzing a standard of this compound. The molecular ion (m/z 242, 244, 246) and characteristic fragment ions should be selected.

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or when GC is not available, High-Performance Liquid Chromatography (HPLC) with UV detection can be a viable alternative.

Principle of HPLC-UV

In HPLC, a liquid mobile phase is pumped through a column packed with a solid stationary phase. The sample is injected into the mobile phase stream and separated based on its differential affinity for the stationary and mobile phases. For a non-polar analyte like this compound, a reversed-phase HPLC method is appropriate. A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Injection HPLC Injection Filtration->Injection Inject prepared sample Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Generate chromatogram Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV Method

5.3.1. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5.3.2. HPLC-UV Instrumentation and Conditions

Table 4: Recommended HPLC-UV Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength To be determined by measuring the UV spectrum of the analyte. A wavelength around 220 nm is a good starting point.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, the following quality control measures should be implemented as part of a self-validating system:

  • Method Blank: An analysis of all reagents without the sample to ensure no contamination is introduced during the sample preparation process.

  • Spike Recovery: A known amount of the analyte is added to a sample (spiked) and the recovery is calculated. This assesses the accuracy of the method in the sample matrix.

  • Replicate Injections: Multiple injections of the same sample to assess the precision of the analytical system.

  • Internal Standard: The use of an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) can improve the precision and accuracy of the quantification by correcting for variations in injection volume and instrument response.

Conclusion

This application note provides a detailed and scientifically grounded guide for the quantitative analysis of this compound. The primary recommended method, GC-ECD, offers excellent sensitivity for this halogenated compound. For confirmatory analysis, GC-MS provides definitive identification. An alternative HPLC-UV method is also described. By following the detailed protocols and implementing the recommended quality control measures, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this important chemical intermediate, ensuring the quality and integrity of their work.

References

Reactions of 2-Bromo-1,3-dichloro-5-fluorobenzene with organometallic reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Chemoselective Functionalization of 2-Bromo-1,3-dichloro-5-fluorobenzene with Organometallic Reagents

Introduction: The Strategic Value of this compound

This compound is a polyhalogenated aromatic compound that serves as a versatile and highly valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the differential reactivity of its three distinct halogen substituents. The presence of bromine, chlorine, and fluorine atoms on a single benzene ring offers a platform for sequential and site-selective chemical modifications.

The key to harnessing the synthetic potential of this molecule lies in understanding the principles of chemoselectivity in cross-coupling reactions. For transition-metal catalyzed processes, the reaction is typically initiated by the oxidative addition of the catalyst (commonly a Pd(0) complex) into a carbon-halogen bond.[4] The rate and feasibility of this step are largely governed by the carbon-halogen bond dissociation energies (BDEs). The established reactivity trend is C–I > C–Br > C–Cl > C–F, making the carbon-bromine bond the most labile and, therefore, the primary site for reaction.[4][5] This inherent reactivity difference allows for the selective functionalization at the C2 position, leaving the two C-Cl bonds and the C-F bond intact for potential subsequent transformations.

This guide provides detailed application notes and protocols for the reaction of this compound with several classes of organometallic reagents, offering researchers a practical framework for its strategic application.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds.[6][7] For this compound, these reactions proceed with high chemoselectivity at the C-Br bond.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis due to the stability, low toxicity, and commercial availability of boronic acids.[8][9][10]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][11] The choice of base is critical as it facilitates the formation of the more nucleophilic "ate" complex of boron, which is necessary for efficient transmetalation.[10][11]

dot

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII_R Ar-Pd(II)L₂(R') Transmetalation->PdII_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-Br ArX->OxAdd Boronic R'-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic->Base Boronate [R'-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

This protocol details the synthesis of 2,4'-difluoro-1,3-dichlorobiphenyl.

  • Materials:

    • This compound (1.0 equiv)

    • 4-Fluorophenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • Toluene (solvent)

    • Water (co-solvent)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-fluorophenylboronic acid, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Add toluene and water to form a 4:1 mixture (e.g., 8 mL toluene, 2 mL water per 1 mmol of aryl bromide).

    • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Field Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is robust, other catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and may allow for lower reaction temperatures.[11]

  • Base and Solvent: The biphasic toluene/water system with K₂CO₃ is effective for many substrates. For base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[10] Anhydrous conditions using bases like K₃PO₄ in solvents like dioxane are also common.[11]

ParameterConditionRationale
Aryl Halide This compoundC-Br bond is selectively cleaved over C-Cl.[4][5]
Boron Reagent Arylboronic Acid (or ester)Stable, readily available C-C coupling partner.[6]
Catalyst Pd(PPh₃)₄ (or other Pd(0) source)Efficiently catalyzes the C-C bond formation.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[10]
Solvent Toluene/H₂O, Dioxane, THFSolvates reagents and facilitates the reaction phases.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Expected Yield 75-95%
Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples an organic halide with an organostannane (tin) reagent.[12] It is highly regarded for its tolerance of a wide variety of functional groups and generally neutral reaction conditions.[13][14]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step involves an organostannane reagent and does not require a base.[12][15] The reactivity of the organostannane is tuned by the organic groups attached to the tin atom, with transfer rates typically following the order: alkynyl > alkenyl > aryl > allyl > alkyl.

dot

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Ar-Br, Organostannane, and Solvent to Flask B 2. Degas the Mixture (e.g., N₂ Purge) A->B C 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄) B->C D 4. Heat to 80-110 °C (Inert Atmosphere) C->D E 5. Monitor by TLC/GC-MS (Typically 4-16 h) D->E F 6. Cool and Quench (e.g., aq. KF) E->F G 7. Aqueous Extraction F->G H 8. Dry, Concentrate G->H I 9. Column Chromatography H->I Product Pure Product I->Product

Caption: Experimental workflow for a typical Stille cross-coupling reaction.

Protocol 2: Stille Coupling with Tributyl(phenyl)stannane

This protocol describes the synthesis of 1,3-dichloro-5-fluoro-2-phenylbenzene.

  • Materials:

    • This compound (1.0 equiv)

    • Tributyl(phenyl)stannane (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv)

    • Anhydrous Toluene or Dioxane (solvent)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add this compound and the organostannane reagent.

    • Add the anhydrous solvent (e.g., Toluene).

    • Degas the solution thoroughly by bubbling nitrogen through it for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to 100-110 °C.

    • Monitor the reaction until the starting aryl bromide is consumed (typically 4-16 hours).

    • Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate.

    • To remove tin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours, which precipitates insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite, and wash the filter cake with the organic solvent.

    • Proceed with a standard aqueous workup, drying, and concentration.

    • Purify the product via column chromatography.

Field Insights:

  • Toxicity: Organostannane reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[12]

  • Additives: In some cases, particularly with less reactive substrates, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step.

  • Chemoselectivity: The Stille reaction shows excellent chemoselectivity for the C-Br bond, even in the presence of electron-withdrawing groups that might activate C-Cl bonds under other conditions.[16]

ParameterConditionRationale
Aryl Halide This compoundSelective reaction at the most labile C-Br bond.[4]
Tin Reagent R-Sn(Bu)₃Air- and moisture-stable coupling partner.[12]
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃Effective for a broad range of substrates.[16]
Additives None required; Cu(I) optionalReaction proceeds under neutral conditions.
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic solvents are required.
Temperature 80-110 °CSufficient energy for the catalytic cycle.
Expected Yield 70-90%

Part 2: Halogen-Metal Exchange Reactions

Halogen-metal exchange offers a powerful, non-catalytic route to functionalize aryl halides. This method transforms the relatively unreactive aryl halide into a highly reactive organometallic intermediate.

Lithium-Halogen Exchange: Generating Potent Aryllithium Nucleophiles

Treatment of an aryl halide with an alkyllithium reagent (typically n-BuLi or t-BuLi) can result in a rapid exchange of the halogen for a lithium atom.[17][18] This reaction is extremely fast, especially for C-Br bonds, and must be conducted at very low temperatures (-78 °C) to prevent side reactions.[19]

Mechanistic Rationale: The reaction is believed to proceed through an "ate-complex" intermediate.[19] The resulting aryllithium species is a powerful nucleophile and a strong base, which can be trapped in situ by a wide range of electrophiles. This two-step, one-pot sequence allows for the introduction of diverse functional groups.

dot

Halogen_Lithium_Exchange ArBr 2-Bromo-1,3-dichloro- 5-fluorobenzene (in THF) Cool Cool to -78 °C (Dry Ice/Acetone Bath) ArBr->Cool Add_BuLi Slowly Add n-BuLi (1.1 equiv) Cool->Add_BuLi Stir Stir for 30-60 min @ -78 °C Add_BuLi->Stir ArLi Formation of Aryllithium Intermediate Stir->ArLi Add_E Add Electrophile (e.g., B(OMe)₃) ArLi->Add_E Warm Warm to Room Temp. Add_E->Warm Quench Aqueous Workup (e.g., 1N HCl) Warm->Quench Product Isolated Product ((2,6-dichloro-4-fluorophenyl)boronic acid) Quench->Product

Caption: Workflow for lithium-halogen exchange and electrophilic trapping.

Protocol 3: Synthesis of (2,6-dichloro-4-fluorophenyl)boronic acid

This protocol demonstrates the conversion of the aryl bromide to a valuable boronic acid intermediate.[20]

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

    • Trimethyl borate [B(OMe)₃] (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) (solvent)

    • 1N Hydrochloric Acid (HCl) (for workup)

  • Procedure:

    • Add this compound to a flame-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel.

    • Dissolve the starting material in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour.

    • Slowly add trimethyl borate dropwise, again maintaining the temperature at -78 °C.

    • Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by carefully adding 1N HCl solution. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization or trituration with a solvent mixture like chloroform/hexane to yield pure (2,6-dichloro-4-fluorophenyl)boronic acid.[20]

Field Insights:

  • Strictly Anhydrous Conditions: The presence of any protic source (like water) will instantly quench the highly basic aryllithium intermediate, leading to the formation of 1,3-dichloro-5-fluorobenzene and reducing the yield.

  • Temperature Control: Maintaining a very low temperature is the most critical parameter for success. At higher temperatures, the aryllithium can become unstable or undergo side reactions.

  • Electrophile Scope: This method is broadly applicable. Other electrophiles that can be used include CO₂ (to form a carboxylic acid), aldehydes/ketones (to form alcohols), and DMF (to form an aldehyde).

Grignard Reagent Formation and Reaction

Grignard reagents (R-MgX) are another class of powerful organometallic nucleophiles.[21] They can be formed by the reaction of an organic halide with magnesium metal.[22] For this compound, the reaction occurs selectively at the C-Br bond.

Protocol 4: Grignard Reagent Formation and Reaction with an Aldehyde

  • Materials:

    • Magnesium turnings (1.5 equiv)

    • This compound (1.0 equiv)

    • Anhydrous THF or Diethyl Ether (solvent)

    • A small crystal of iodine (initiator)

    • Benzaldehyde (1.0 equiv)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) (for workup)

  • Procedure:

    • Grignard Formation: In a flame-dried flask under nitrogen, place the magnesium turnings. Add a small crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are visible, then cool. This activates the magnesium surface.

    • Add a small portion of a solution of this compound in anhydrous THF.

    • Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the rest of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

    • Reaction with Electrophile: Cool the freshly prepared Grignard solution in an ice bath.

    • Slowly add a solution of benzaldehyde in anhydrous THF dropwise.

    • After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, perform a standard aqueous workup, dry, and concentrate.

    • Purify the resulting secondary alcohol by column chromatography.

Field Insights:

  • Initiation: The formation of Grignard reagents can sometimes be difficult to initiate. Activating the magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings in the flask can be helpful.

  • Compatibility: Grignard reagents are strong bases and are incompatible with protic functional groups (e.g., -OH, -NH, -COOH).[21][23] The substrate and electrophile must be free of such groups.

  • Alternative Preparation: If direct formation is sluggish, the Grignard reagent can be prepared via transmetalation from the corresponding aryllithium by adding MgBr₂·OEt₂ to the cold aryllithium solution.

Conclusion

This compound is a substrate primed for selective chemical modification. Its predictable reactivity, governed by the lability of the C-Br bond, allows for reliable functionalization at the C2 position using a variety of powerful organometallic techniques. By carefully selecting the reaction type—be it a palladium-catalyzed Suzuki or Stille coupling for C-C bond formation, or a halogen-metal exchange to generate potent nucleophiles—chemists can strategically build molecular complexity, paving the way for the synthesis of novel compounds in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage the unique synthetic capabilities of this polyhalogenated arene.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS No. 263333-82-0). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this critical chemical intermediate. The protocols and insights provided are grounded in established chemical principles and field-proven experience.

Compound Overview and Physicochemical Properties

This compound is a polyhalogenated aromatic compound. Its unique substitution pattern makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Accurate purification is paramount, as isomeric impurities can lead to undesirable side reactions and complicate downstream processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 263333-82-0[4][5]
Molecular Formula C₆H₂BrCl₂F[4]
Molecular Weight 243.88 g/mol [4]
Physical Form White to Yellow Solid[5]
IUPAC Name This compound[5]
Storage Room Temperature, sealed in a dry container[5]

Understanding Common Impurities

Effective purification begins with identifying potential impurities. In the synthesis of this compound, impurities typically arise from two main sources: incomplete reactions and side reactions.

Table 2: Potential Impurities and Their Origin

Impurity TypeSpecific ExamplesOriginSeparation Rationale
Regioisomers 1-Bromo-2,4-dichloro-5-fluorobenzene, etc.Unselective halogenation or Sandmeyer reactions.[6][7]Isomers often have slightly different boiling points and polarities, allowing for separation by fractional distillation or chromatography.
Starting Materials 3,5-dichloro-4-fluoroaniline, 4-Bromo-2-chloro-1-fluorobenzeneIncomplete conversion during synthesis.[6][8]Starting materials usually have significantly different polarities and functional groups (e.g., an amino group), making them easy to remove via chromatography or acid/base extraction.
Dehalogenated Byproducts 1,3-dichloro-5-fluorobenzeneReductive dehalogenation during synthesis or workup.[9]These are typically more volatile and less polar than the desired product.
Solvents/Reagents THF, Diisopropylamine, HexachloroacetoneRemnants from the synthesis and workup steps.[6]Highly volatile and easily removed by evaporation under reduced pressure or during distillation.

Purification Method Selection Guide

The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the desired final purity.

G cluster_start Purity Assessment cluster_methods Purification Methods cluster_end Final Product Start Crude Product (Purity < 95%?) Dist Fractional Vacuum Distillation (For large scale & boiling point differences) Start->Dist Yes, large scale Recryst Recrystallization (For solid products & high initial purity) Start->Recryst Yes, mostly pure solid Chroma Flash Column Chromatography (For complex mixtures & regioisomers) Start->Chroma Yes, complex mixture End Pure Product (>99%) (Verify by NMR, GC/MS) Dist->End Recryst->End Chroma->End

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Purification Protocols

Method 1: Flash Column Chromatography (Recommended for High Purity)

Flash chromatography is highly effective for separating regioisomers and polar impurities.[6][7] Halogenated benzenes can be effectively separated based on halogen–π interactions with the stationary phase.[10][11]

Step-by-Step Protocol:

  • Stationary Phase Selection: Use standard silica gel (230-400 mesh). If your compound shows signs of degradation on a TLC plate (streaking, new spots appearing over time), consider using deactivated silica gel or alumina.[12]

  • Mobile Phase Selection: Start with a non-polar solvent system. Based on synthesis literature, n-hexane is a proven eluent for this class of compounds.[6] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system where the desired product has an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack the column with a slurry of silica gel in n-hexane. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]

  • Elution: Begin elution with the selected solvent system. Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Verification: Assess the purity of the final product using ¹H NMR, ¹⁹F NMR, and GC-MS.[13]

Method 2: Recrystallization (For Upgrading Purity)

If the crude product is a solid with >95% purity, recrystallization is an efficient method to remove minor impurities.

Step-by-Step Protocol:

  • Solvent Screening: Test solubility in various solvents (e.g., hexane, heptane, ethanol, methanol, isopropanol). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid cooling by placing it in an ice bath may trap impurities. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Method 3: Fractional Vacuum Distillation

For liquid isomers or low-melting solids on a larger scale, fractional vacuum distillation can be effective. One documented synthesis achieved 99.8% purity through distillation and rectification.[6]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glass joints are properly sealed for high vacuum.

  • Heating: Use a heating mantle with a stirrer to ensure even boiling.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Fraction Collection: Heat the mixture to boiling. Discard the initial forerun (lower boiling point impurities). Collect the main fraction at a stable temperature and pressure. The boiling points of related isomers are around 232-234 °C at atmospheric pressure, so a high vacuum will be required to lower the boiling point to a manageable range (e.g., below 150 °C).[1][2][14]

  • Purity Analysis: Analyze all collected fractions by GC to determine their composition.

Troubleshooting Guide (Q&A Format)

Issue: My compound is streaking on the TLC plate and I'm getting poor separation during column chromatography.

  • Question: Why is this happening and what can I do?

  • Answer: This often indicates that your compound is either too polar for the solvent system or it is degrading on the acidic silica gel.[12]

    • Solution 1 (Solvent Polarity): Add a small percentage (0.5-1%) of a slightly more polar solvent like ethyl acetate or dichloromethane to your hexane eluent to improve solubility and band shape.

    • Solution 2 (Compound Stability): Test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new baseline spot or significant streaking appears, your compound is likely unstable on silica.[12] In this case, switch to a neutral stationary phase like alumina or use silica gel that has been deactivated (e.g., by adding 1% triethylamine to the eluent).

Issue: I ran a column, but my yield is very low. I can't find my compound in any of the fractions.

  • Question: Where did my product go?

  • Answer: There are several possibilities:

    • Possibility 1: The compound is still on the column. It may be too polar for the eluent. Try flushing the column with a much more polar solvent (e.g., 50% ethyl acetate in hexane) to see if the compound elutes.

    • Possibility 2: The compound decomposed on the column. This is common with sensitive compounds on acidic silica.[12] A 2D TLC test can help diagnose this.

    • Possibility 3: The compound is colorless and you missed it. The fractions may be too dilute to see on TLC. Try concentrating a few fractions in the expected elution range and re-running the TLC.[12]

G cluster_start Troubleshooting cluster_checks Diagnostic Checks cluster_solutions Solutions Start Low Yield After Column Chromatography CheckPolarity Flush column with 100% Ethyl Acetate. Product elutes? Start->CheckPolarity CheckStability Did 2D TLC show decomposition? CheckPolarity->CheckStability No Sol_Polarity Root Cause: Eluent not polar enough. Increase eluent polarity. CheckPolarity->Sol_Polarity Yes CheckConcentration Concentrate fractions and re-run TLC. Product visible? CheckStability->CheckConcentration No Sol_Stability Root Cause: Compound decomposed. Use alumina or deactivated silica. CheckStability->Sol_Stability Yes Sol_Concentration Root Cause: Fractions too dilute. Combine and concentrate fractions. CheckConcentration->Sol_Concentration Yes Sol_Other If none of the above, re-evaluate crude material for presence of product. CheckConcentration->Sol_Other No

Caption: Troubleshooting logic for low recovery after column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected physical state of pure this compound?

    • A1: Commercial suppliers list it as a white to yellow solid at room temperature.[5] However, related isomers are liquids, so a low melting point is expected.[1][14] Impurities can also depress the melting point, causing it to appear as an oil or waxy solid.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques is recommended.

      • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools. The ¹H NMR will show characteristic aromatic proton signals, while the ¹⁹F NMR will confirm the presence of the fluorine atom and its coupling to adjacent protons.[13]

      • Gas Chromatography-Mass Spectrometry (GC-MS): This will give you a precise purity percentage and confirm the molecular weight of the compound.

      • Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.

  • Q3: Is this compound hazardous?

    • A3: Yes. According to GHS classifications, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q4: Can I use reverse-phase chromatography for purification?

    • A4: While possible, normal-phase chromatography on silica or alumina is generally more effective and economical for separating non-polar to moderately polar organic compounds like halogenated benzenes.[10][11] Reverse-phase is typically used for more polar compounds.

References

Technical Support Center: Synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS: 17318-08-0). This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields of this critical chemical intermediate.[1][2][3]

I. Overview of Synthetic Strategies

The synthesis of this compound, a key building block in the creation of various pharmaceuticals and agrochemicals, is most commonly achieved via the Sandmeyer reaction.[4][5][6] This classic transformation involves the diazotization of an aromatic amine followed by a copper-catalyzed displacement of the diazonium group. The primary precursor for this route is typically 3,5-dichloro-4-fluoroaniline. However, challenges such as the instability of the diazonium salt intermediate, owing to the electron-withdrawing nature of the halogen substituents, can lead to diminished yields.[1][7]

This guide will focus on troubleshooting and optimizing the Sandmeyer approach and will also touch upon alternative strategies to enhance your synthetic outcomes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in this synthesis are a frequent challenge and can stem from several factors. Here’s a breakdown of potential causes and their corresponding solutions:

  • Instability of the Diazonium Salt: The diazonium salt of 3,5-dichloro-4-fluoroaniline is notoriously unstable due to the multiple electron-withdrawing groups on the aromatic ring.[1][7] Decomposition of this intermediate before it can react in the Sandmeyer step is a primary cause of low yield.

    • Solution 1: Precise Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization reaction. Use of an ice-salt bath is recommended. Exceeding this temperature range can lead to rapid decomposition of the diazonium salt.

    • Solution 2: Tubular Reactor for Diazotization: For improved stability and yield, consider employing a tubular reactor for the diazotization step. This continuous flow setup minimizes reaction time and allows for better temperature control, thus reducing the decomposition of the diazonium salt.[7]

  • Inefficient Diazotization: Incomplete conversion of the starting aniline to the diazonium salt will naturally lead to a lower yield of the final product.

    • Solution: Molar Ratio Optimization: Ensure the correct stoichiometry of reagents. A slight excess of sodium nitrite (typically 1.0 to 1.5 equivalents) is often used to drive the reaction to completion.[7] The amount of acid (sulfuric acid or hydrochloric acid) is also critical and should be in sufficient excess to maintain a low pH and fully protonate the aniline.[1]

  • Suboptimal Sandmeyer Reaction Conditions: The efficiency of the copper-catalyzed bromine substitution is highly dependent on the reaction conditions.

    • Solution 1: Catalyst Choice and Loading: Cuprous bromide (CuBr) is the standard catalyst. Ensure it is of high purity. The molar ratio of CuBr to the aniline is typically in the range of 1.0 to 1.2:1.[7]

    • Solution 2: Reaction Temperature: The Sandmeyer reaction itself often requires heating. A temperature range of 30-40 °C is commonly cited.[1] However, a higher temperature of 100-130 °C when adding the diazonium salt to the CuBr/HBr solution has also been reported to be effective, particularly in a continuous flow setup.[7]

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: Side product formation is another common hurdle. The most likely impurities include:

  • Phenolic Byproducts: These arise from the reaction of the diazonium salt with water.

    • Solution: As mentioned above, strict temperature control during diazotization is crucial. Running the reaction at a higher concentration can also disfavor the reaction with water.

  • Azo Coupling Products: The diazonium salt can couple with unreacted aniline to form colored azo compounds.

    • Solution: Add the sodium nitrite solution slowly and ensure efficient stirring to maintain a localized excess of the diazotization reagent, which will quickly consume the aniline.

  • Dehalogenation Products: In some cases, loss of a halogen atom from the aromatic ring can occur.

    • Solution: The use of an anti-dehalogenation catalyst during certain synthesis routes (for example, in a hydrogenation reduction step if starting from a nitro compound) can prevent this.[1]

Question 3: The isolation and purification of the final product are proving difficult. What is the recommended procedure?

Answer: Proper workup and purification are essential to obtain high-purity this compound.

  • Workup: After the reaction is complete, a typical workup involves:

    • Cooling the reaction mixture.

    • Extraction with a suitable organic solvent, such as dichloromethane.[7]

    • Washing the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acid.

    • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Distillation: The crude product is often purified by vacuum distillation.[8]

    • Column Chromatography: For very high purity, column chromatography on silica gel with a non-polar eluent like n-hexane can be employed.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 3,5-dichloro-4-fluoroaniline.[1] An alternative precursor that can be used is 5-bromo-3-chloro-2-fluoroaniline.[2][8]

Q2: What is a Sandmeyer reaction and why is it used for this synthesis?

A2: The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts using copper(I) salts as a catalyst.[4] It is a versatile and widely used method for introducing a variety of functional groups onto an aromatic ring that are not easily introduced by direct substitution.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, alternative routes have been developed. One such method starts from 2-fluoro-3-chloronitrobenzene and involves a three-step process of bromination, reduction of the nitro group, and then a diazochlorination reaction.[1]

Q4: What safety precautions should be taken during this synthesis?

A4: Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, it is crucial to keep them in solution and at low temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrobromic acid and other reagents used are corrosive and should be handled with care.

IV. Experimental Protocols

Optimized Protocol for the Synthesis of this compound via Sandmeyer Reaction

This protocol is based on literature procedures and is designed to improve yield and minimize side reactions.[7][8]

Materials:

  • 3,5-dichloro-4-fluoroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Cuprous Bromide (CuBr)

  • Hydrobromic Acid (HBr, 48%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Sulfate (Na₂SO₄) (anhydrous)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dichloro-4-fluoroaniline (1 equivalent) in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, dissolve cuprous bromide (1.1 equivalents) in hydrobromic acid (48%).

  • Heat the CuBr/HBr solution to 30-40 °C.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the hot CuBr/HBr solution. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at 30-40 °C for 1-2 hours until the gas evolution ceases.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid.[2]

V. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification A 3,5-dichloro-4-fluoroaniline B NaNO2, H2SO4 0-5 °C A->B C Diazonium Salt Intermediate B->C D CuBr, HBr 30-40 °C C->D Addition of Diazonium Salt E This compound D->E F Extraction with CH2Cl2 E->F G Washing & Drying F->G H Vacuum Distillation G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

VI. Quantitative Data Summary

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt.
NaNO₂ (equivalents) 1.0 - 1.5Ensures complete conversion of the starting aniline.[7]
CuBr (equivalents) 1.0 - 1.2Catalytic amount for efficient bromine substitution.[7]
Sandmeyer Reaction Temp. 30-40 °COptimal temperature for the copper-catalyzed reaction.[1]

VII. References

  • Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound. CN112010732A. Google Patents. --INVALID-LINK--

  • Sandmeyer reaction. Wikipedia. --INVALID-LINK--

  • 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis. ChemicalBook. --INVALID-LINK--

  • o-(2,2-Dichloro-1-fluoroethenyl)fluorobenzene. Bull. Chem. Soc. Jpn., 61, 1625–1631 (1988). --INVALID-LINK--

  • Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Gattermann reaction. Wikipedia. --INVALID-LINK--

  • Gattermann Reaction: Learn Definition, Mechanism, Applications. Testbook. --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. --INVALID-LINK--

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. --INVALID-LINK--

  • Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. CN111072492A. Google Patents. --INVALID-LINK--

  • Gattermann reaction examples. BYJU'S. --INVALID-LINK--

  • Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. CN103664511A. Google Patents. --INVALID-LINK--

  • 5-Bromo-1,3-dichloro-2-fluorobenzene: Comprehensive Overview and Applications. Creative Proteomics. --INVALID-LINK--

  • Process for preparing 3,5-difluoroaniline. US5977412A. Google Patents. --INVALID-LINK--

  • 2-Bromo-5-fluoroaniline synthesis. ChemicalBook. --INVALID-LINK--

  • Process for preparing 3,5-difluoroaniline. CA2340442C. Google Patents. --INVALID-LINK--

  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. WO2020114813A1. Google Patents. --INVALID-LINK--

  • Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Diazotisation. Organic Chemistry Portal. --INVALID-LINK--

References

Stability and degradation of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-1,3-dichloro-5-fluorobenzene

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals using this compound (CAS: 263333-82-0). It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this versatile halogenated aromatic compound. Our goal is to equip you with the technical knowledge to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound. The diagnostic logic is presented in a question-and-answer format to guide you from observation to solution.

Issue 1: My reaction shows low or no conversion of the starting material.

Question: I'm performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and my starting material, this compound, is largely unreacted. What are the potential causes related to the compound's stability?

Answer:

While this compound is generally stable, several factors can lead to poor reactivity in sensitive applications like cross-coupling. The primary culprits are often related to the purity of the starting material or subtle degradation that can poison the catalyst.

Potential Causes & Solutions:

  • Degradation During Storage:

    • Why it happens: Prolonged exposure to light can initiate photochemical dehalogenation, while exposure to air and moisture can lead to the formation of trace impurities.[1][2] Although aryl halides are generally resistant to hydrolysis, these trace impurities can interfere with catalytic cycles.[3]

    • Troubleshooting Steps:

      • Verify Purity: Before use, analyze a sample of your starting material using GC-MS or ¹H/¹⁹F NMR to confirm its purity and check for unexpected peaks.

      • Use Fresh or Repurified Material: If impurities are detected, consider using a freshly opened bottle or repurifying the compound by distillation or column chromatography.

      • Proper Storage: Always store the compound in an amber glass bottle, under an inert atmosphere (argon or nitrogen), and in a cool, dry place.[4]

  • Incompatibility with Reaction Components:

    • Why it happens: Strong bases, often used in cross-coupling reactions, can potentially react with the aryl halide, especially at elevated temperatures. While less common than with alkyl halides, very strong bases can promote side reactions like elimination-addition (benzyne mechanism), consuming the starting material in a non-productive pathway.[5][6][7]

    • Troubleshooting Steps:

      • Base Selection: Evaluate if a milder base (e.g., K₂CO₃, K₃PO₄) can be used for your specific transformation.

      • Slow Addition: Add the base slowly to the reaction mixture at a controlled temperature to minimize localized high concentrations.

Issue 2: My analysis (NMR, GC-MS) shows unexpected peaks or side products.

Question: I've completed my reaction and upon workup, I'm observing unexpected aromatic compounds alongside my desired product. What degradation pathways could be responsible for these impurities?

Answer:

The appearance of unexpected aromatic side products is a clear indicator of a degradation or side reaction pathway involving this compound. The identity of these byproducts provides valuable clues to the underlying mechanism.

dot

Caption: Troubleshooting workflow for identifying side products.

Common Degradation Pathways:

  • Reductive Dehalogenation:

    • What you'll see: The most common observation is the replacement of the bromine atom with hydrogen, resulting in 1,3-dichloro-5-fluorobenzene .

    • Why it happens: The carbon-bromine bond is the weakest of the carbon-halogen bonds in the molecule (C-Br < C-Cl < C-F) and is therefore the most susceptible to cleavage.[2] This can be initiated by certain catalysts (e.g., residual palladium on carbon from a previous step), reducing agents, or even reactive metals.

    • Solution: Ensure all reagents and catalysts are appropriate for the desired reaction. If using a palladium catalyst, avoid hydrogen sources unless a reduction is intended.

  • Nucleophilic Aromatic Substitution (SNAr):

    • What you'll see: A halogen atom is replaced by a nucleophile from the reaction mixture (e.g., -OH, -OR, -NHR). The fluorine atom is often a surprisingly good leaving group in SNAr on electron-deficient rings.[2] For example, using sodium methoxide could yield 2-Bromo-1,3-dichloro-5-methoxybenzene .

    • Why it happens: The strong inductive effect of the halogens makes the aromatic ring electron-deficient and susceptible to attack by strong nucleophiles.[6] This is particularly prevalent at higher temperatures.

    • Solution: Run the reaction at the lowest effective temperature. If possible, choose a non-nucleophilic solvent and base. Protect any functional groups that could act as nucleophiles.

  • Photochemical Degradation:

    • What you'll see: A complex mixture of dehalogenated and/or coupled products.

    • Why it happens: UV light provides the energy to homolytically cleave the C-X bonds, generating highly reactive radical intermediates.[1]

    • Solution: Protect the reaction from light by covering the flask with aluminum foil, especially if the reaction is run for an extended period.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A: For maximum shelf-life and purity, the compound should be stored at room temperature in a tightly sealed, amber glass container to protect it from light.[4] For long-term storage (>1 year), it is advisable to desiccate the container and store it under an inert atmosphere (e.g., argon) to prevent slow degradation from atmospheric moisture and oxygen.

Q2: Is this compound stable in the presence of water or common protic solvents like methanol or ethanol?

A: Aryl halides are significantly more resistant to hydrolysis than their alkyl halide counterparts due to the increased strength of the carbon-halogen bond from resonance with the aromatic ring.[3][8] Under neutral conditions and at ambient temperature, this compound is stable in the presence of water and alcohols. However, in the presence of a strong base or at high temperatures, these protic solvents can act as nucleophiles, leading to SNAr reactions as described in the troubleshooting guide.

Q3: What are the primary chemical incompatibilities I should be aware of?

A: You should avoid mixing this compound with:

  • Strong Oxidizing Agents: These can cause unpredictable and potentially vigorous reactions, leading to the decomposition of the aromatic ring.[9][10]

  • Very Strong Bases: Reagents like sodium amide (NaNH₂) or organolithiums can induce elimination-addition reactions via a highly reactive benzyne intermediate.[5][6]

  • Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions can cause reductive dehalogenation.[11][12]

Q4: My compound has a slight yellow tint. Is it still usable?

A: A pale-yellow color may indicate the presence of minor impurities, possibly due to slight photodegradation or oxidation over time.[10] For non-critical applications or robust reactions, it may still be suitable. However, for sensitive reactions like catalysis or multi-step synthesis where purity is paramount, it is highly recommended to first analyze the material by an appropriate method (GC, NMR) or to purify it before use.

Q5: What are the main degradation pathways I should consider when designing my experiment?

A: The three primary degradation pathways to consider are:

  • Photodegradation: Triggered by UV light.

  • Reductive Dehalogenation: Primarily affecting the C-Br bond.

  • Nucleophilic Aromatic Substitution: Possible with strong nucleophiles at elevated temperatures.

The following diagram illustrates these key transformations.

dot

Degradation_Pathways Start This compound Product_Photo Dehalogenated/ Coupled Products Start->Product_Photo UV Light (Photodegradation) Product_Reduction 1,3-Dichloro-5-fluorobenzene Start->Product_Reduction Reducing Agent (e.g., H₂, Pd/C) Product_SNAr Substituted Product (e.g., OMe instead of F/Cl/Br) Start->Product_SNAr Strong Nucleophile (e.g., NaOMe, Δ)

Caption: Key degradation pathways of the title compound.

By understanding these potential stability issues and degradation pathways, you can design more robust experiments, effectively troubleshoot unexpected results, and ensure the quality and reliability of your research.

Data Summary

Condition/Reagent Stability Potential Degradation Pathway Primary Product(s)
Ambient Light / UV UnstablePhotochemical Dehalogenation[1]Complex mixture
Elevated Temperature Stable (alone)May accelerate other pathwaysN/A
Strong Oxidizing Agents UnstableRing Oxidation/Decomposition[9]Decomposition products
**Strong Bases (e.g., NaNH₂) **UnstableElimination-Addition (Benzyne)[6]Isomeric substitution products
Strong Nucleophiles (e.g., RO⁻) Unstable (esp. with heat)Nucleophilic Aromatic Substitution[2]Halogen replaced by nucleophile
Reducing Agents (e.g., H₂/Pd) UnstableReductive Dehalogenation[2]1,3-dichloro-5-fluorobenzene
Water / Alcohols (neutral) StableHydrolysis (requires harsh conditions)[8]Generally unreactive

References

Proper handling and storage of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS No. 263333-82-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound in a laboratory setting. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Question: We are observing variability in the yield and purity of our reaction product when using this compound. What could be the cause?

Answer: Inconsistent results can often be traced back to the handling and storage of the starting material. This compound, like many halogenated aromatic compounds, can be sensitive to environmental conditions.

Potential Causes & Solutions:

  • Moisture Contamination: The compound can be sensitive to moisture, which may affect its reactivity.

    • Solution: Always handle the compound in a dry, inert atmosphere, such as a glove box or under a stream of nitrogen or argon. Ensure all glassware is thoroughly dried before use.

  • Improper Storage: Exposure to light or elevated temperatures can potentially lead to slow degradation over time.

    • Solution: Store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storing it desiccated at room temperature.

  • Cross-Contamination: Using contaminated spatulas or glassware can introduce impurities that may interfere with your reaction.

    • Solution: Use dedicated, clean, and dry equipment for handling this reagent.

Issue 2: Material Appears Clumped or Discolored

Question: The this compound in our laboratory, which is typically a white to yellow solid, appears clumped and has a brownish tint. Is it still usable?

Answer: A change in the physical appearance of the material can indicate degradation or contamination, which could compromise your experimental results.

Potential Causes & Solutions:

  • Moisture Absorption: The clumping is a strong indicator of moisture absorption.

    • Solution: It is not recommended to use the material if significant clumping is observed. If the clumping is minor, you may try drying the material under a high vacuum, but it is preferable to use a fresh, uncontaminated batch for sensitive applications.

  • Degradation: The brownish tint may suggest slow decomposition.

    • Solution: Discard the material according to your institution's hazardous waste disposal protocols.[1][2] It is crucial to prioritize the integrity of your experiment and avoid using potentially degraded reagents.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and storage of this compound.

General Information

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated aromatic compound.[3] Its structural features make it a valuable building block or intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4]

Q2: What are the main physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValueSource
CAS Number 263333-82-0[3]
Molecular Formula C₆H₂BrCl₂F[3]
Molecular Weight 243.89 g/mol [5]
Appearance White to Yellow Solid
Storage Temperature Room Temperature, Desiccated
Safety and Handling

Q3: What are the primary hazards associated with this compound?

A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[3]

Q4: What Personal Protective Equipment (PPE) is required when handling this compound?

A4: A comprehensive PPE strategy is essential. The following should be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6] Always inspect gloves before use and wash hands thoroughly after handling.[1]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[6][7]

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[1][2]

Q5: What is the correct procedure for weighing and transferring this solid compound?

A5: To minimize exposure and contamination, follow this workflow:

Weighing and Transferring Workflow Workflow for Weighing and Transferring Solids cluster_prep Preparation cluster_weigh Weighing cluster_reaction Addition to Reaction cluster_cleanup Cleanup prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_tools Gather clean, dry glassware and spatulas prep_hood->prep_tools weigh_tare Place weigh boat on balance and tare prep_tools->weigh_tare Proceed to weighing weigh_transfer In fume hood, carefully transfer solid from stock bottle to weigh boat weigh_tare->weigh_transfer weigh_record Record the mass weigh_transfer->weigh_record add_reagent Carefully add the weighed solid to the reaction vessel weigh_record->add_reagent Proceed to reaction rinse_boat Rinse weigh boat with a small amount of reaction solvent to ensure complete transfer add_reagent->rinse_boat clean_tools Clean all used equipment rinse_boat->clean_tools After reaction setup dispose_waste Dispose of weigh boat and any contaminated materials in designated hazardous waste clean_tools->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: A step-by-step workflow for the safe weighing and transfer of solid reagents.

Q6: What should I do in case of a spill?

A6: For a small spill:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Use an inert absorbent material like sand or vermiculite for any remaining residue.[8]

  • Place all contaminated materials into a sealed container for hazardous waste disposal.[1]

  • Clean the spill area with soap and water.

For a large spill, evacuate the area and follow your institution's emergency procedures.

Storage and Disposal

Q7: What are the recommended storage conditions for this compound?

A7: Proper storage is crucial for maintaining the compound's stability.

  • Container: Keep the container tightly closed.[1]

  • Environment: Store in a cool, dry, and well-ventilated area.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Q8: How should I dispose of unused or waste material?

A8: All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][8] Do not dispose of it down the drain.[1]

Section 3: Decision-Making Flowchart for Safe Handling

The following diagram outlines the decision-making process for safely handling this compound.

Safe Handling Decision Tree Decision-Making for Safe Handling start Start: Handling This compound check_ppe Is appropriate PPE (goggles, gloves, lab coat) being worn? start->check_ppe wear_ppe Action: Put on all required PPE. check_ppe->wear_ppe No check_ventilation Is the work area well-ventilated (e.g., fume hood)? check_ppe->check_ventilation Yes wear_ppe->check_ppe move_to_hood Action: Relocate the experiment to a functional chemical fume hood. check_ventilation->move_to_hood No proceed Proceed with the experiment, following standard operating procedures. check_ventilation->proceed Yes move_to_hood->check_ventilation spill Has a spill occurred? proceed->spill small_spill Is the spill small and manageable? spill->small_spill Yes complete Experiment Complete spill->complete No cleanup Follow small spill cleanup procedure. small_spill->cleanup Yes emergency Evacuate and follow institutional emergency protocol. small_spill->emergency No cleanup->proceed dispose Dispose of all waste in designated hazardous waste containers. complete->dispose

Caption: A flowchart to guide users through the necessary safety checks before and during an experiment.

References

Technical Support Center: Purification of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and procedural information for researchers, scientists, and drug development professionals working with crude 2-Bromo-1,3-dichloro-5-fluorobenzene. Our goal is to equip you with the necessary knowledge to diagnose purity issues and implement effective purification strategies, ensuring the integrity of your subsequent research.

Section 1: Pre-Purification Analysis & Impurity Profiling (FAQs)

A successful purification begins with a thorough understanding of the crude material. The following questions address the critical first steps of analysis.

Q1: What are the most common impurities I should expect in my crude this compound?

Your crude product's impurity profile is heavily dependent on its synthetic route. However, several classes of impurities are common. The synthesis often involves steps like diazotization from an aniline precursor, which can lead to specific byproducts.[1]

  • Regioisomers: Isomers, such as 5-Bromo-1,3-dichloro-2-fluorobenzene, are frequently formed during synthesis.[2] Distinguishing and removing these is often the primary purification challenge.

  • Unreacted Starting Materials: Precursors like 3,5-dichloro-4-fluoroaniline or 4-Bromo-2-chloro-1-fluorobenzene may persist in the crude mixture.[2]

  • Reaction Solvents: Residual solvents from the synthesis and workup (e.g., THF, ethyl acetate, dichloromethane) are common.[2][1]

  • Side-Reaction Products: Diazotization reactions can produce unstable diazonium salts, leading to decomposition or unwanted coupling products.[1]

  • Inorganic Salts: Salts from reagents (e.g., cuprous bromide, sodium nitrite) and neutralization steps (e.g., sodium bicarbonate) can contaminate the product if the aqueous workup is incomplete.[2][1]

Q2: How can I best identify the specific impurities in my crude sample?

A multi-faceted analytical approach is recommended for a comprehensive impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for identifying regioisomers, which will have distinct chemical shifts and coupling patterns. ¹³C NMR can further help resolve complex isomeric mixtures.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural identification of byproducts and starting materials. Quantitative GC analysis is often used to determine the ratio of regioisomers.[2]

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive impurities, HPLC is a powerful alternative to GC.

Impurity Type Primary Analytical Technique Key Diagnostic Signature
Regioisomers ¹H & ¹⁹F NMR, GC-MSUnique chemical shifts and coupling constants in NMR; distinct peaks in GC chromatogram with similar mass spectra.
Starting Materials GC-MS, HPLCPeaks corresponding to the known retention times and mass spectra of the precursors.
Residual Solvents ¹H NMRCharacteristic sharp singlets/multiplets in the aliphatic region (e.g., THF ~1.7, 3.6 ppm; Ethyl Acetate ~1.2, 2.0, 4.1 ppm).
Inorganic Salts N/A (Generally non-volatile)Insoluble material in organic solvents; can be inferred from a poor baseline in NMR or residue upon evaporation.

Q3: My crude product is a pale-yellow to brown solid/liquid. What does this indicate?

The physical state and color provide initial clues about purity. The pure compound is described as a pale-yellow to yellow-brown solid or liquid.[4] A darker brown color often suggests the presence of baseline impurities from decomposition or side reactions, which may be polymeric or highly conjugated. If the product is expected to be a solid at room temperature, an oily or liquid state indicates significant contamination, possibly from residual solvents or liquid isomers.

Section 2: Selecting Your Purification Strategy

Choosing the correct purification workflow is critical for efficiency and yield. The following decision tree illustrates a logical approach based on your initial analysis of the crude product.

Purification_Workflow cluster_start Initial Assessment cluster_main_path Primary Separation cluster_protocols Purification Protocols cluster_final Final Steps Start Crude Product Analysis (NMR, GC-MS) AqueousWorkup Is the crude from a reaction mixture? Start->AqueousWorkup PhysicalState Is the product Solid or Liquid? AqueousWorkup->PhysicalState No (Post-Workup) Protocol1 Protocol 1: Aqueous Workup AqueousWorkup->Protocol1 Yes Protocol2 Protocol 2: Recrystallization PhysicalState->Protocol2 Solid Protocol3 Protocol 4: Vacuum Distillation PhysicalState->Protocol3 Liquid Protocol1->PhysicalState Protocol4 Protocol 3: Column Chromatography Protocol2->Protocol4 Impurities Persist (e.g., Isomers) PurityCheck Purity Assessment (NMR, GC, HPLC) Protocol2->PurityCheck High Purity Protocol3->Protocol4 Impurities Persist (e.g., Isomers) Protocol3->PurityCheck High Purity Protocol4->PurityCheck

Caption: Workflow for selecting the appropriate purification method.

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Standard Aqueous Workup

Objective: To remove inorganic salts, acids, bases, and highly polar impurities from a crude reaction mixture.

  • Solvent Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the organic product is fully dissolved and lowers the viscosity for efficient phase separation.

  • Neutralizing Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This step is crucial for neutralizing any residual acid catalysts or acidic byproducts. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Water Wash: Perform a subsequent wash with deionized water, followed by a wash with saturated sodium chloride solution (brine). The brine wash helps to break up emulsions and reduces the amount of dissolved water in the organic phase.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The choice of drying agent depends on the solvent and desired speed of drying.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting material is now ready for further purification.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid crude product by leveraging differences in solubility between the target compound and its impurities.

  • Solvent Screening (Critical Step): The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude solid in various solvents.

Solvent Class Examples Use Case & Rationale
Alkanes Hexanes, HeptaneGood for non-polar compounds. Often used as the "anti-solvent" in a solvent system.
Alcohols Methanol, Ethanol, IsopropanolGood for moderately polar compounds. The compound should have lower solubility in colder alcohol.
Aromatic TolueneCan be effective but higher boiling points may require more care.
Solvent Systems Dichloromethane/Hexane, Ethyl Acetate/HeptaneUsed when no single solvent is ideal. Dissolve the crude in the minimum amount of the "good" solvent (e.g., Dichloromethane) and slowly add the "anti-solvent" (e.g., Hexane) until turbidity persists.
  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid and heat the mixture to the solvent's boiling point with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them before crystallization. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate compounds with different polarities, particularly effective for removing regioisomers. This method was successfully used to separate a 12:1 mixture of isomers.[2]

  • Stationary Phase Selection: Silica gel is the most common choice for compounds of this polarity.

  • Eluent System Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system. The goal is to find a system that gives the target compound an Rf value of approximately 0.25-0.35 and shows good separation from impurities.

Solvent System (Eluent) Polarity Typical Application
100% n-Hexane Very LowA good starting point, as used in literature preparations.[2]
1-5% Ethyl Acetate in Hexanes LowFor slightly more polar impurities that do not move in pure hexane.
1-5% Dichloromethane in Hexanes LowAn alternative to ethyl acetate systems, offering different selectivity.
  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this "dry load" can be carefully added to the top of the packed column. This technique generally results in better separation than loading the sample as a liquid.

  • Elution and Fraction Collection: Apply gentle positive pressure (flash) and begin eluting the sample through the column, collecting fractions. Monitor the separation by TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Purification by Vacuum Distillation

Objective: To purify a thermally stable liquid product by separating it from non-volatile impurities or impurities with significantly different boiling points. Given the compound's estimated high boiling point (an isomer boils at 234°C), vacuum distillation is essential to prevent thermal decomposition.[5]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a heating mantle, a distillation flask with a stir bar, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Slowly apply vacuum and check for leaks. A stable vacuum is critical for a stable boiling point.

  • Heating: Begin stirring and gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling fractions (e.g., residual solvents) first. As the temperature rises and stabilizes at the boiling point of your product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool before releasing the vacuum to prevent air from rushing into the hot apparatus.

Section 4: Post-Purification & Final Assessment (FAQs)

Q4: How do I definitively confirm the purity of my final product?

You must use the same analytical techniques as in the initial assessment. A pure sample should show:

  • NMR: A clean spectrum with no visible impurity peaks. Integration of proton signals should match the expected ratios.

  • GC/HPLC: A single major peak, typically >98% or >99% by area.[4][6]

  • Melting Point (if solid): A sharp melting point range (typically < 2°C).

Q5: What are the proper storage conditions for purified this compound?

Store the compound in a tightly-closed, clearly labeled container.[7] It should be kept in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7][8] For long-term stability, storage at room temperature or under refrigeration (2-8°C) is recommended.[4][5]

Section 5: Critical Safety & Handling

Handling this compound requires strict adherence to safety protocols.

  • Hazard Identification: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7] It may be harmful if inhaled or swallowed.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][10]

  • Engineering Controls: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][11] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[11]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[7][11]

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS No: 263333-82-0). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure your scale-up process is efficient, safe, and successful. This molecule is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Core Synthesis Pathway: The Sandmeyer Reaction

The most common and industrially scalable route to synthesize aryl halides like this compound is the Sandmeyer reaction.[3][4] This process involves the diazotization of an appropriate aniline precursor followed by a copper(I)-catalyzed displacement of the diazonium group.[5] For this guide, we will focus on the synthesis starting from 3,5-dichloro-4-fluoroaniline .

Reaction Overview

The synthesis is a two-step, one-pot process:

  • Diazotization: 3,5-dichloro-4-fluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at low temperatures to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The unstable diazonium salt is then introduced to a solution of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas.[3]

Experimental Workflow Diagram

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Purification A Charge 3,5-dichloro-4-fluoroaniline & Hydrobromic Acid (HBr) B Cool Reactor to 0-5°C A->B C Slowly Add Aq. Sodium Nitrite (NaNO₂) Maintain T < 5°C B->C D Formation of Aryl Diazonium Salt Intermediate C->D F Add Diazonium Salt Solution to CuBr Control Gas (N₂) Evolution D->F Transfer Intermediate E Prepare CuBr Solution in HBr E->F G Warm to Room Temp. / Gentle Heat (e.g., 50-60°C) to Complete F->G H Crude this compound G->H I Quench & Phase Separation H->I J Wash Organic Layer (Aq. HCl, NaHCO₃, Brine) I->J K Dry (e.g., MgSO₄) & Filter J->K L Vacuum Distillation K->L M Pure Final Product L->M

Caption: General workflow for the Sandmeyer synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A: Low yield in a Sandmeyer reaction is a frequent issue during scale-up. The root cause typically lies in one of two areas: inefficient diazotization or decomposition of the diazonium salt.

  • Potential Cause 1: Incomplete Diazotization. The reaction between the aniline and nitrous acid (formed in situ from NaNO₂ and HBr) is highly temperature-dependent.

    • Solution: Ensure precise temperature control, maintaining the reaction mixture between 0-5°C during the slow, dropwise addition of the sodium nitrite solution. Use a calibrated temperature probe and an efficient cooling bath. On a larger scale, this may require a jacketed reactor with a chiller. An excess of acid is also crucial to maintain a low pH and prevent unwanted side reactions. A molar ratio of at least 3 equivalents of HBr to 1 equivalent of aniline is recommended.

  • Potential Cause 2: Diazonium Salt Decomposition. Aryl diazonium salts, especially those with electron-withdrawing groups, can be unstable and decompose before the Sandmeyer step.[6] Decomposition leads to the formation of phenols and other byproducts.

    • Solution: Use the diazonium salt immediately after it is prepared. The "one-pot" approach where the salt is formed and immediately reacted is preferable. Ensure the temperature never exceeds 5°C during its existence. A patent for a similar synthesis highlights that unstable diazonium salts are a key reason for lower yields.[6]

  • Potential Cause 3: Insufficient Copper(I) Catalyst. The copper(I) bromide is a catalyst, but a stoichiometric amount is often used to ensure a reasonable reaction rate.[4] If the catalyst is impure or used in insufficient quantity, the reaction will be slow and incomplete.

    • Solution: Use high-purity CuBr. For scale-up, a molar ratio of 1.0–1.2 equivalents of CuBr to the starting aniline is often effective.[6] Ensure the CuBr is fully dissolved in HBr before adding the diazonium salt solution.

Low Yield Troubleshooting Workflow

G start Problem: Low Yield check_diaz Was Temp. < 5°C during NaNO₂ addition? start->check_diaz check_decomp Was diazonium salt used immediately? check_diaz->check_decomp Yes sol_temp Solution: Improve cooling efficiency. Use jacketed reactor. check_diaz->sol_temp No check_cu Was CuBr purity high & ratio > 1.0 eq? check_decomp->check_cu Yes sol_decomp Solution: Minimize time between steps. Prepare for Sandmeyer reaction in advance. check_decomp->sol_decomp No sol_cu Solution: Use fresh, high-purity CuBr. Increase loading to 1.2 eq. check_cu->sol_cu No end end check_cu->end Yes (Investigate other parameters: reagent quality, work-up loss)

Caption: A decision tree for troubleshooting low reaction yields.

Q2: The final product is discolored and shows significant impurities after distillation. What went wrong?

A: Discoloration and impurities often point to side reactions or inadequate purification.

  • Potential Cause 1: Phenol Formation. As mentioned, if the diazonium salt decomposes in the aqueous acidic medium, it can form 3,5-dichloro-4-fluorophenol. This impurity can be difficult to remove via distillation due to similar boiling points.

    • Solution: Strict temperature control is the primary preventative measure. During work-up, a wash with a dilute NaOH solution can help remove acidic phenolic impurities, but this must be done carefully to avoid hydrolysis of the product.

  • Potential Cause 2: Azo Coupling. If the pH rises or if there is an excess of unreacted aniline, the diazonium salt can couple with itself or other aromatic species to form colored azo compounds.

    • Solution: Ensure the diazotization is complete (test with starch-iodide paper to confirm excess nitrous acid) and that the reaction medium remains strongly acidic throughout.

  • Potential Cause 3: Copper Contamination. Residual copper salts from the reaction can cause discoloration and may need to be removed.

    • Solution: During the work-up, wash the organic layer thoroughly with a dilute HCl solution or an aqueous solution of ammonium chloride to complex and remove copper salts.

Q3: The reaction is producing excessive gas and is difficult to control during the Sandmeyer step. How can I manage this?

A: The evolution of nitrogen gas is inherent to the Sandmeyer reaction, but its rate must be controlled for safety and process stability.

  • Potential Cause: Reaction Rate is too high. This is usually caused by adding the diazonium salt to the copper solution too quickly or at too high a temperature.

    • Solution: Add the cold diazonium salt solution to the CuBr solution portion-wise or via an addition funnel at a controlled rate. The temperature of the receiving CuBr solution should be managed; while some protocols call for temperatures around 50°C to facilitate the reaction[7], starting at a lower temperature (e.g., 20-30°C) and gradually warming up after the addition is complete provides better control. Ensure the reactor has adequate headspace and is properly vented to handle the gas evolution.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Sandmeyer reaction? A: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. It is initiated by a single-electron transfer from the copper(I) species to the diazonium salt. This reduces the diazonium ion and generates an aryl radical, with the loss of highly stable nitrogen gas (N₂). The copper is oxidized to copper(II). The aryl radical then abstracts a bromine atom from the copper(II) bromide, forming the final product and regenerating the copper(I) catalyst.[3] The detection of biaryl byproducts in some Sandmeyer reactions supports this radical mechanism.[3]

Q: Are there alternative, non-copper-based methods for this synthesis? A: While the copper-catalyzed Sandmeyer reaction is the most common, other methods exist. For example, fluorination can be achieved via the Balz-Schiemann reaction, which uses tetrafluoroborate anions and thermal decomposition, but this does not apply to bromination.[4] Some modern variations on the Sandmeyer reaction have explored the use of other transition metals like iron or cobalt, but copper remains the most widely used due to its reliability and low cost.[4] Direct bromination of 1,3-dichloro-5-fluorobenzene is another possibility, but this often leads to issues with regioselectivity and the formation of multiple isomers, making purification difficult on a large scale.

Q: What in-process analytical controls are recommended for scale-up? A:

  • Diazotization Completion: Use potassium iodide-starch paper. A sample of the reaction mixture should immediately turn the paper blue/black, indicating the presence of excess nitrous acid and thus the complete consumption of the starting aniline.

  • Reaction Progression: Monitor the disappearance of the diazonium salt and the formation of the product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity Analysis: Use Gas Chromatography (GC) or GC-MS to determine the purity of the crude and distilled product, and to identify any byproducts.

Q: What are the critical safety precautions for this process? A: This synthesis involves several hazards that must be carefully managed.

Hazard CategorySpecific RiskRecommended PrecautionsSource
Diazonium Salts Potentially explosive when isolated and dry. Thermally unstable.Never isolate the diazonium salt. Use it in solution immediately after preparation. Maintain strict temperature control.[6]
Reagent Toxicity The product and intermediates are irritants. Causes skin and serious eye irritation. May cause respiratory irritation.Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[8][9][10]
Strong Acids/Bases Hydrobromic acid is corrosive. Sodium hydroxide used in work-up is caustic.Use appropriate acid/base resistant gloves and eye protection. Have spill kits readily available.[9][11]
Gas Evolution Rapid, uncontrolled release of nitrogen gas can cause pressure buildup and splashing.Use a properly sized reactor with adequate headspace. Ensure the system is well-vented. Add reagents slowly and with controlled temperature.-

References

Optimizing reaction parameters for 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-1,3-dichloro-5-fluorobenzene

Welcome to the technical support resource for this compound (CAS No: 263333-82-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, polyhalogenated building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction parameters, improve yields, and ensure selective transformations.

Frequently Asked Questions (FAQs)

Section 1: Safety and Handling

Q1: What are the primary hazards associated with this compound and what precautions should I take?

A1: Your safety is paramount. This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Core Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[3]

  • Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling. Do not get it in your eyes, on your skin, or on your clothing.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations at an approved waste disposal plant.[2]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this reagent lies in its ability to undergo selective cross-coupling reactions. The reactivity of the carbon-halogen bonds in palladium-catalyzed processes generally follows the order C-Br > C-Cl >> C-F, allowing for selective functionalization at the C-2 position.[4][5]

Q2: I want to perform a Suzuki-Miyaura coupling. How do I ensure the reaction is selective for the C-Br bond?

A2: Achieving high selectivity is the key to successfully using this substrate. The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it the preferred site for oxidative addition to a Pd(0) catalyst.[6] To exploit this difference, careful selection of reaction conditions is crucial.

Causality: The catalytic cycle for Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7] The oxidative addition of the aryl halide to the Pd(0) center is typically the selectivity-determining step. Milder conditions will favor the cleavage of the weaker C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-Br

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (see table below, e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand. For challenging couplings, using a pre-formed catalyst complex can be advantageous.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Table 1: Recommended Starting Parameters for Selective Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd(OAc)₂ is often used to generate the active Pd(0) species in situ. Pd₂(dba)₃ is a stable Pd(0) source.[8]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) (1.2-2.0 equiv relative to Pd)These ligands promote the oxidative addition and reductive elimination steps, which is especially useful for less reactive substrates.[9][10] They can help maintain catalyst activity and prevent side reactions.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for the transmetalation step.[8] K₃PO₄ is often a good choice for sensitive functional groups.[11]
Solvent Toluene, Dioxane, THF (often with 10-20% water)The aqueous phase is crucial for the transmetalation step. Biphasic systems are common and effective.[9]
Temperature 60 - 100 °CStart at a lower temperature (e.g., 80 °C) to maximize selectivity for the C-Br bond. If the reaction is sluggish, the temperature can be increased, but this may risk minor C-Cl activation.

Q3: I am attempting a Buchwald-Hartwig amination. What are the critical parameters, and what side reactions should I watch out for?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[12] Similar to Suzuki coupling, selectivity for the C-Br bond is expected. However, the choice of base is more critical here, as strong bases can promote side reactions.

Causality: The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14] A common side reaction is hydrodehalogenation, where the aryl halide is reduced to an arene. This can occur if there are protic impurities or if the base promotes β-hydride elimination from the palladium-amido complex.[12][15]

Troubleshooting Hydrodehalogenation:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.

  • Use a Non-nucleophilic, Strong Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14] These bases are strong enough to deprotonate the amine but are sterically hindered, minimizing other side reactions.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands which can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[14]

dot

Caption: Catalytic cycle for Buchwald-Hartwig amination and a key side reaction.

Section 3: Organometallic Intermediate Formation

Q4: Can I form a Grignard reagent from this compound? I'm worried about selectivity.

A4: Yes, selective Grignard formation at the C-Br bond is feasible, but requires strict control of conditions. The reactivity order for Grignard formation is generally C-I > C-Br > C-Cl, which works in your favor.[16]

Causality: The reaction involves the insertion of magnesium metal into the carbon-halogen bond.[16] This is a surface reaction that is notoriously sensitive to moisture and oxygen, and can have a significant induction period.[16]

Key Parameters for Selective Grignard Formation:

  • Solvent: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl chlorides and bromides as it can better solvate the Grignard reagent.[17]

  • Magnesium Activation: The surface of the magnesium turnings is often coated with magnesium oxide, which prevents the reaction from starting.[16] Activation is critical. Common methods include:

    • Grinding the magnesium turnings in a dry mortar and pestle just before use.

    • Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Temperature Control: The reaction is exothermic once it starts.[16] Maintain a gentle reflux. If the reaction becomes too vigorous, it can promote side reactions like Wurtz coupling to form a biphenyl impurity.

  • Confirmation of Formation: The disappearance of magnesium and the formation of a cloudy gray or brown solution are visual indicators. The concentration can be determined by titration.

Q5: What about directed ortho-metalation (DoM)? Can I use BuLi to selectively deprotonate the ring?

A5: This is a more complex scenario. While direct lithiation is a powerful tool, you face competing pathways with this substrate:

  • Lithium-Halogen Exchange: At low temperatures (typically -78 °C or lower), n-BuLi will preferentially undergo lithium-bromine exchange to generate 2-lithio-1,3-dichloro-5-fluorobenzene. This is generally much faster than deprotonation.

  • Deprotonation (DoM): The fluorine atom is a stronger ortho-directing group for deprotonation than chlorine or bromine.[18] If lithium-halogen exchange could be suppressed, deprotonation would likely occur at C-6, adjacent to the fluorine. Bases like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are sometimes used for selective deprotonation in the presence of halogens.[19]

  • Benzyne Formation: Bromo- and chloro-aryl lithium species can be unstable and eliminate LiX to form a highly reactive benzyne intermediate, especially upon warming.

Recommendation: For selective functionalization via an organometallic intermediate, low-temperature lithium-bromine exchange is the most predictable and reliable route. Perform the exchange at ≤ -78 °C and trap the resulting aryllithium species with your desired electrophile at that temperature before allowing the reaction to warm.

dot

Caption: Primary reaction pathways for this compound.

References

Investigating unexpected reactivity of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-1,3-dichloro-5-fluorobenzene

Welcome to the technical support guide for this compound (Product ID: 263333-82-0).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you anticipate and resolve unexpected reactivity issues, ensuring the success and integrity of your experiments.

Introduction to the Compound

This compound is a polyhalogenated aromatic compound with a unique substitution pattern that leads to complex and sometimes non-intuitive reactivity. The interplay of four different halogens, each with distinct electronic and steric properties, dictates its behavior in common organic transformations. Understanding these underlying principles is crucial for predicting reaction outcomes and troubleshooting unexpected results.

Key Structural Features:

  • Bromine (C2): The most common site for oxidative addition in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-Br bond compared to C-Cl and C-F bonds.[3][4]

  • Chlorine (C1, C3): Flanking the bromine, these atoms create significant steric hindrance and are generally less reactive than bromine in cross-coupling reactions.[5]

  • Fluorine (C5): A highly electronegative atom that exerts a strong inductive electron-withdrawing effect on the ring. It is also a powerful ortho-directing group for metalation reactions.[6][7]

Frequently Asked Questions (FAQs)

FAQ 1: Which halogen is expected to react first in a standard Suzuki-Miyaura cross-coupling reaction?

In a typical palladium-catalyzed Suzuki-Miyaura coupling, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-OTf > C-Cl >> C-F.[3][8] Therefore, the C-Br bond at the C2 position is the expected site of initial oxidative addition and subsequent coupling. The C-Cl and C-F bonds require more forcing conditions or specialized catalyst systems to react.[4][9][10]

However, factors like the choice of ligand, base, and solvent can sometimes alter this selectivity, although overcoming the inherent bond energy differences is challenging.[9][11]

FAQ 2: Can I form a Grignard reagent with this compound? If so, at which position?

Yes, Grignard reagent formation is feasible. The reaction will preferentially occur at the C-Br bond to form 2,6-dichloro-4-fluorophenylmagnesium bromide. This is because the C-Br bond is significantly more reactive towards magnesium metal than the C-Cl or C-F bonds.[12]

Critical Consideration: Initiating Grignard formation with aryl chlorides can be sluggish.[13] While the primary reaction is expected at the C-Br bond, side reactions or failure to initiate are common issues. Ensure rigorously anhydrous conditions and properly activated magnesium turnings.[12][14]

FAQ 3: Is this molecule susceptible to Nucleophilic Aromatic Substitution (SNAr)?

Nucleophilic Aromatic Substitution (SNAr) is possible but requires specific conditions. For an SNAr reaction to proceed, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to a good leaving group.[15][16][17]

In this molecule:

  • The fluorine and chlorine atoms are strong electron-withdrawing groups.

  • The chlorine atoms are ortho to the bromine atom, and the fluorine is para. This electronic arrangement does activate the ring for nucleophilic attack.

Therefore, under forcing conditions (high temperature, strong nucleophile), substitution of one of the chlorine atoms could occur, particularly the one para to the other chlorine and ortho to the fluorine. However, direct substitution of the C-F bond is highly unlikely as fluoride is a very poor leaving group.[18]

Troubleshooting Guide: Unexpected Reactivity

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low or No Reactivity in Suzuki-Miyaura Coupling at the C-Br Site.

You've set up a standard Suzuki coupling expecting the C-Br bond to react, but you observe only starting material or trace amounts of product.

dot

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Plausible Causes & Solutions:

  • Cause A: Catalyst Inactivation. Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and inactivation.[19]

    • Solution: Ensure your solvent and reaction vessel are rigorously degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Use freshly opened, high-purity catalyst and ligands.

  • Cause B: Steric Hindrance. The two chlorine atoms flanking the bromine atom create a sterically congested environment around the reaction site. This can hinder the oxidative addition step, which is often the rate-determining step.[5][20]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily access the sterically hindered C-Br bond.

  • Cause C: Poor Boronic Acid/Ester Activity. The transmetalation step requires an activated boronate species.[10] If the boronic acid is dehydrated to its unreactive trimeric boroxine form or if the base is not optimal, this step can fail.

    • Solution: Use potassium fluoride (KF) or cesium fluoride (CsF) as the base. Fluoride ions can activate boronic acids, facilitating transmetalation. Ensure your boronic acid or ester is pure and handled under anhydrous conditions to prevent decomposition.[19]

Table 1: Recommended Ligands for Hindered Suzuki Coupling

LigandStructureKey Feature
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulk and electron-rich, effective for hindered substrates.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and electron-donating, excellent for challenging couplings.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHigh activity for sterically demanding transformations.
Problem 2: Unexpected Reaction at a C-H Bond (Ortho-Lithiation).

You are attempting a halogen-metal exchange or Grignard formation at low temperatures using an organolithium reagent (e.g., n-BuLi, s-BuLi), but you isolate a product resulting from functionalization at the C6 position.

dot

Caption: The directing effect of fluorine in ortho-lithiation.

Plausible Cause & Explanation:

This is a classic case of Directed ortho-Metalation (DoM) . The fluorine atom at C5 is a highly effective directing group for lithiation.[6][7] The electronegativity of fluorine polarizes the adjacent C-H bond at C6, making this proton the most acidic on the ring. Organolithium reagents, being strong bases, will preferentially abstract this proton over performing a halogen-metal exchange, especially at low temperatures with non-coordinating solvents.[21][22]

Solutions & Experimental Protocols:

  • To Promote Halogen-Metal Exchange (at C-Br):

    • Reagent Choice: Use n-butyllithium (n-BuLi).

    • Solvent: Use diethyl ether or a mixture of ether/hexane. Avoid highly coordinating solvents like THF at the initial stage, as they can favor deprotonation.[22]

    • Temperature: Perform the reaction at very low temperatures (e.g., -100 °C to -78 °C) to favor the kinetically faster Br-Li exchange over the thermodynamically favored deprotonation.

  • To Intentionally Perform ortho-Lithiation (at C6):

    • Reagent Choice: Use a stronger, more sterically hindered base like Lithium Diisopropylamide (LDA) or s-butyllithium (s-BuLi) in the presence of TMEDA (tetramethylethylenediamine).[23]

    • Solvent: Use THF. The coordinating nature of THF stabilizes the aryllithium intermediate formed via deprotonation.[22]

    • Temperature: A temperature of -78 °C is typically sufficient.

Protocol: Selective C6-Lithiation and Trapping

  • Setup: To a flame-dried, three-neck flask under a positive pressure of Argon, add anhydrous THF (0.2 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add LDA (1.1 equivalents) to the stirred solution.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add your desired electrophile (e.g., benzaldehyde, DMF, TMSCl) (1.2 equivalents) and stir for an additional hour at -78 °C.

  • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromo-1,3-dichloro-5-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Precision in Chemical Synthesis

In the landscape of pharmaceutical and agrochemical development, halogenated benzene derivatives are indispensable building blocks. Among these, 2-Bromo-1,3-dichloro-5-fluorobenzene (PubChem CID: 21198143) and its analogues serve as critical intermediates for synthesizing complex bioactive molecules.[1][2][3] The precise arrangement of halogen substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and ultimate biological function. Consequently, unambiguous structural verification and purity assessment are not mere procedural formalities; they are foundational to the integrity of the entire research and development pipeline.

This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document elucidates the causality behind our choice of spectroscopic methods, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. We will explore the unique insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental protocols and comparative data.

Logical Workflow for Spectroscopic Characterization

A systematic approach is crucial for efficient and definitive characterization. The following workflow outlines a logical progression from broad structural confirmation to detailed atomic-level verification.

G cluster_0 Initial Screening & Functional Groups cluster_1 Molecular Weight & Formula cluster_2 Definitive Structure & Connectivity IR IR Spectroscopy MS Mass Spectrometry (EI) IR->MS Confirms backbone UV UV-Vis Spectroscopy UV->MS Confirms chromophore HRMS High-Resolution MS (HRMS) MS->HRMS Refines formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) MS->NMR_1D Provides MW context HRMS->NMR_1D Provides exact formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns signals Conclusion Unambiguous Structural Confirmation NMR_2D->Conclusion Verifies connectivity

Caption: Logical workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds, providing detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[4][5] For a molecule like this compound, a combination of 1D and 2D NMR experiments is essential for unambiguous signal assignment.[6][7]

Expertise & Causality:
  • ¹H NMR: This technique reveals the number and environment of protons. For the parent compound, we expect two signals in the aromatic region, each corresponding to a single proton. Their chemical shifts are influenced by the deshielding effects of the adjacent halogens. The key diagnostic feature is the splitting pattern. The two protons will appear as doublets of doublets (or more complex multiplets) due to coupling to each other (³JHH, meta-coupling) and to the fluorine atom (⁴JHF and ⁴JHF).

  • ¹³C NMR: With proton decoupling, the ¹³C spectrum should display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are highly informative: carbons directly bonded to halogens are significantly shifted downfield. The most powerful feature is the large one-bond carbon-fluorine coupling (¹JCF), which splits the signal of the carbon attached to fluorine into a doublet, providing instant confirmation of its location.[8] Longer-range C-F couplings (²JCF, ³JCF) further aid in signal assignment.[8]

  • ¹⁹F NMR: This is crucial for fluorinated compounds. A single signal is expected for this compound. This signal will be split into a multiplet due to coupling with the two aromatic protons (⁴JHF), providing further evidence for the substitution pattern.

  • 2D NMR (HSQC/HMBC): When dealing with derivatives with more complex proton environments, 2D techniques become indispensable. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon it is directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations (2-3 bonds) between protons and carbons, allowing us to piece together the molecular skeleton with absolute certainty.

Comparative NMR Data for this compound
Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz) Rationale
¹H ~7.0 - 7.5Two distinct multiplets (e.g., doublet of doublets)Aromatic protons deshielded by halogens; exhibit H-H and H-F coupling.
¹³C ~100 - 165Six distinct signals. C-F shows large ¹JCF doublet (~240-250 Hz). Others show smaller ²⁻⁴JCF couplings.Halogen substitution patterns and C-F coupling provide a unique fingerprint.[8]
¹⁹F Varies with referenceMultiplet (e.g., triplet or doublet of doublets)Coupling to the two non-equivalent aromatic protons confirms their relative positions.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • 1D ¹³C{¹H} Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • 1D ¹⁹F Acquisition: Acquire a ¹⁹F spectrum. If possible, run both proton-coupled and decoupled experiments to observe H-F couplings.

  • 2D NMR (if necessary): If assignments are ambiguous, perform HSQC and HMBC experiments to establish C-H correlations.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peak or TMS).

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, crucial structural information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of chlorine and bromine.[9]

Expertise & Causality:

The key to interpreting the mass spectrum of this compound lies in recognizing its unique isotopic signature.

  • Bromine Isotopes: Naturally occurring bromine is a mixture of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This means any fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (the M and M+2 peaks).[9]

  • Chlorine Isotopes: Chlorine consists of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A fragment with two chlorine atoms will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.

Combining these patterns for a molecule with one bromine and two chlorines results in a highly distinctive molecular ion cluster that is a virtual fingerprint for the compound. High-Resolution Mass Spectrometry (HRMS) can further distinguish the exact elemental composition from other possibilities with the same nominal mass.

Fragmentation Pathway Diagram

G parent C₆H₂BrCl₂F⁺ (Molecular Ion Cluster) m/z ~242, 244, 246, 248 frag1 C₆H₂Cl₂F⁺ (Loss of Br) parent->frag1 - Br• frag2 C₆H₂BrClF⁺ (Loss of Cl) parent->frag2 - Cl• frag3 C₆H₂BrCl₂⁺ (Loss of F) parent->frag3 - F•

Caption: Expected primary fragmentation pathways in EI-MS.

Expected Mass Spectrometry Data
Ion Description Expected m/z (Nominal) Key Isotopic Pattern
[M]⁺ Molecular Ion242Complex cluster due to Br and 2x Cl.[9]
[M-Br]⁺ Loss of Bromine radical1639:6:1 ratio for two Cl atoms.
[M-Cl]⁺ Loss of Chlorine radical207~1:1 ratio for one Br atom.
[M-F]⁺ Loss of Fluorine radical223Complex cluster from Br and 2x Cl.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Method: Use Electron Impact (EI) ionization at 70 eV. Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and fragmentation pattern. Compare the experimental isotopic distribution to the theoretical pattern.

Infrared (IR) and UV-Vis Spectroscopy: The Supporting Cast

While NMR and MS provide the most definitive structural data, IR and UV-Vis spectroscopy offer rapid, complementary information that confirms key features of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups and, critically for this class of compounds, the substitution pattern on the benzene ring. The C-H out-of-plane bending ("wagging") vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic of the arrangement of substituents.[10][11][12]

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H Stretch (Aromatic)3050 - 3100Confirms the presence of aromatic C-H bonds.[11][12]
C=C Stretch (Ring)1450 - 1600A series of bands confirming the benzene ring.[11][12]
C-H Out-of-Plane Bend800 - 900Highly characteristic of the 1,2,3,5-tetrasubstitution pattern.
C-Cl Stretch600 - 800Indicates presence of chloro-substituents.
C-F Stretch1000 - 1400Strong absorption confirming the fluoro-substituent.
C-Br Stretch500 - 600Indicates presence of a bromo-substituent.

Protocol (ATR-IR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount (a few milligrams or one drop) of the sample directly onto the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule and is used to confirm the presence of the aromatic chromophore.[13] While not highly specific for detailed structural elucidation, it is an invaluable tool for quantitative analysis via the Beer-Lambert law. The benzene ring exhibits characteristic π → π* transitions. Substitution with halogens, which act as auxochromes, typically causes a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene.[13]

Transition Expected λmax (nm) Notes
π → π* (Primary)~210 - 230High-intensity band.
π → π* (Secondary)~260 - 280Weaker, fine-structured band characteristic of the benzene ring.

Protocol (UV-Vis):

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane).

  • Create a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance of the sample solution across the UV-Vis range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

Conclusion: An Orthogonal, Self-Validating Approach

The unambiguous characterization of this compound and its derivatives cannot be reliably achieved with a single technique. This guide demonstrates that a synergistic and orthogonal approach is paramount. IR and UV-Vis spectroscopy provide rapid initial confirmation of the aromatic core and substitution pattern. Mass spectrometry delivers a definitive molecular fingerprint through its unique isotopic signature and confirms the molecular weight. Finally, a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) serves as the ultimate arbiter, piecing together the atomic connectivity to provide an unassailable structural proof. For researchers, scientists, and drug development professionals, mastering the integrated application of these techniques is fundamental to ensuring the quality, reproducibility, and success of their scientific endeavors.

References

A Comparative Guide to the Reactivity of 2-Bromo-1,3-dichloro-5-fluorobenzene in Polyhalogenated Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polyhalogenated Benzenes

Polyhalogenated aromatic compounds are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors. Their utility stems from the differential reactivity of the carbon-halogen (C-X) bonds, which allows for sequential and site-selective functionalization. The compound 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS 263333-82-0) is a prime example of a strategically designed intermediate. Its unique substitution pattern—a single bromine atom flanked by two chlorine atoms and a fluorine atom—offers a predictable hierarchy of reactivity that can be exploited in multi-step synthetic sequences.

This guide will dissect the underlying principles governing this reactivity and provide a comparative framework against other polyhalogenated benzenes, supported by mechanistic insights and established experimental protocols.

Foundational Principles of Reactivity in Polyhalogenated Arenes

The selective functionalization of a polyhalogenated benzene ring is primarily governed by the inherent properties of the different carbon-halogen bonds and the electronic environment of the arene.

The Decisive Role of C-X Bond Strength in Cross-Coupling

In palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C and C-N bond formation—the initial oxidative addition of the palladium(0) catalyst into the C-X bond is often the rate- and selectivity-determining step.[1][2] The reactivity trend is inversely proportional to the bond dissociation energy (BDE) of the C-X bond.

Table 1: Average Bond Dissociation Energies (BDE) for Phenyl Halides

Bond Average BDE (kJ/mol) Relative Reactivity in Oxidative Addition
C–I ~280 Highest
C–Br ~336 High
C–Cl ~401 Moderate
C–F ~523 Low (Generally Inert)

(Data compiled from various sources, including[3][4][5])

This established hierarchy dictates that for a molecule like this compound, a palladium catalyst will selectively undergo oxidative addition into the weaker C-Br bond long before the C-Cl or C-F bonds are affected. This chemoselectivity is the cornerstone of its utility.

Electronic and Steric Landscape

The substituents on the benzene ring profoundly influence its reactivity:

  • Inductive Effects: All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[6][7]

  • Resonance Effects: Halogens (except fluorine to a lesser extent) can donate lone-pair electron density to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation.[8]

  • Steric Hindrance: Bulky groups positioned ortho to a halogen can sterically impede the approach of a large palladium-ligand complex, potentially slowing down or inhibiting oxidative addition at that site. In this compound, the bromine atom is sterically hindered by two adjacent chlorine atoms, a factor that must be considered when selecting catalyst systems.

Comparative Reactivity in Key Synthetic Transformations

The predictable reactivity of this compound makes it a superior choice for sequential couplings compared to substrates with identical halogens (e.g., 1,3,5-trichlorobenzene) or those with less differentiated halogens.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common applications for polyhalogenated arenes.[9][10][11][12]

Analysis of this compound: The C-Br bond is the exclusive site of initial reactivity. This allows for the introduction of a first functional group via a Suzuki or Buchwald-Hartwig reaction, leaving the two C-Cl bonds available for subsequent, more forcing, cross-coupling reactions or other transformations.

Comparison with Alternatives:

  • 1,3-Dibromo-5-chlorobenzene: While offering two reactive C-Br sites, controlling monocoupling versus dicoupling can be challenging and often requires careful control of stoichiometry and reaction conditions to avoid mixtures.[13]

  • 1,3,5-Trichlorobenzene: All three C-Cl bonds have similar reactivity, making selective monocoupling extremely difficult. More forcing conditions are required from the outset.

  • 2-Bromo-1,3-difluorobenzene: Similar to the target molecule, the C-Br bond is the primary reactive site. However, the subsequent functionalization of the C-F bonds via cross-coupling is significantly more challenging than that of C-Cl bonds.

Suzuki_Miyaura_Cycle

Experimental Protocol: Selective Suzuki-Miyaura Coupling of the C-Br Bond

This protocol outlines a general procedure for the selective coupling at the bromine position of this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos).[14][15]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Organometallic Reagent Formation (Grignard & Organolithium)

The formation of Grignard or organolithium reagents also follows the C-X bond reactivity trend (I > Br > Cl >> F).[16]

Analysis of this compound: Treatment with magnesium metal (for Grignard) or an alkyllithium reagent (for lithium-halogen exchange) will occur selectively at the C-Br bond.[17][18] This provides a nucleophilic aryl species that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).[19]

Comparison with Alternatives:

  • 1-Bromo-4-fluorobenzene: While Grignard formation is straightforward, the resulting organometallic is less complex. The target molecule offers the potential for subsequent modifications at the chloro-substituted positions.

  • Poly-chloro benzenes: Direct formation of Grignard reagents from aryl chlorides is notoriously difficult and often requires highly activated magnesium (Rieke magnesium) or forcing conditions, which can compromise functional group tolerance.[20][21]

Grignard_Formation

Experimental Protocol: Selective Grignard Reagent Formation

This protocol requires strictly anhydrous conditions as Grignard reagents are highly basic and moisture-sensitive.[22]

  • Apparatus Setup: Flame-dry all glassware (a three-neck flask with a condenser and dropping funnel) under a stream of dry argon or nitrogen and allow to cool.

  • Magnesium Activation: Place magnesium turnings (1.1-1.2 equiv.) in the flask. Add a small crystal of iodine as an initiator.[22] Gently warm the flask with a heat gun until violet iodine vapors are observed; this indicates the magnesium surface is activated.

  • Reagent Addition: Add anhydrous diethyl ether or THF via cannula. Prepare a solution of this compound (1.0 equiv.) in the same anhydrous solvent and add it dropwise to the magnesium suspension.

  • Initiation and Reaction: The reaction is exothermic and should initiate, causing the solvent to reflux. Maintain a gentle reflux by controlling the addition rate or with gentle heating. The disappearance of the magnesium metal indicates completion.

  • Usage: The resulting dark grey or brown solution of the Grignard reagent is used immediately in the next step by adding an electrophile at an appropriate temperature (often 0 °C or -78 °C).

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an aromatic ring activated by strong electron-withdrawing groups and a good nucleofuge (leaving group).

Analysis of this compound: The ring is highly activated towards nucleophilic attack due to the strong inductive effects of the three halogen substituents. In SNAr, the reactivity of the leaving group is often dictated by the stability of the intermediate (Meisenheimer complex) and the polarization of the C-X bond, not its strength. This leads to a reactivity order that is often the reverse of that in cross-coupling: F > Cl > Br > I .[23][24] The highly electronegative fluorine atom strongly polarizes the C-F bond, making that carbon highly electrophilic and accelerating the initial rate-determining nucleophilic attack.

Comparison with Alternatives:

  • 1-Bromo-2,4-dinitrobenzene: This classic SNAr substrate is highly reactive due to the powerful resonance-stabilizing effect of the nitro groups. The reactivity of this compound would be lower but still significant with strong nucleophiles (e.g., NaOMe, NaNH₂).

  • Hexafluorobenzene: A very reactive SNAr substrate where multiple substitutions are possible. The target molecule offers the potential for a single, selective SNAr at the C-F position, followed by different chemistry at the C-Br and C-Cl positions.

SNAr_Mechanism

Summary of Reactivity and Strategic Application

The unique substitution pattern of this compound provides a clear and predictable roadmap for sequential functionalization, as summarized below.

Table 2: Reactivity Hierarchy of this compound

Reaction Type Most Reactive Site Rationale Subsequent Reactivity
Pd-Catalyzed Cross-Coupling C-Br Lowest C-X bond dissociation energy. C-Cl sites can be coupled under more forcing conditions.
Grignard/Organolithium Formation C-Br Weakest C-X bond is most susceptible to oxidative insertion or Li-halogen exchange. C-Cl and C-F sites remain for other transformations.

| Nucleophilic Aromatic Substitution (SNAr) | C-F | Highest C-X bond polarity makes the carbon most electrophilic, favoring nucleophilic attack. | C-Br and C-Cl sites remain for cross-coupling. |

This orthogonal reactivity makes this compound a highly valuable and versatile intermediate. A researcher can confidently perform a Suzuki coupling at the C-Br bond, knowing the C-Cl and C-F sites will remain untouched. The resulting product can then be subjected to a second, different coupling at a C-Cl site, or an SNAr reaction with a suitable nucleophile to displace the fluorine, enabling the rapid construction of complex, highly substituted aromatic cores.

References

A Researcher's Guide to C-Br vs. C-Cl Bond Reactivity in 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the ability to selectively functionalize a molecule at a specific position is paramount. Polyhalogenated aromatic compounds, such as 2-Bromo-1,3-dichloro-5-fluorobenzene, serve as versatile building blocks, offering multiple reaction sites. However, the key to unlocking their synthetic potential lies in understanding the nuanced reactivity of each carbon-halogen bond. This guide provides an in-depth comparison of the C-Br and C-Cl bond reactivity in this specific scaffold, supported by fundamental principles and experimental data, to empower researchers in designing highly selective and efficient synthetic strategies.

The Decisive Factor: Bond Strength and Oxidative Addition

The selective functionalization of polyhalogenated arenes in transition-metal catalyzed cross-coupling reactions is fundamentally governed by the relative rates of oxidative addition into the different carbon-halogen (C-X) bonds.[1][2] This crucial step in catalytic cycles, such as those of Suzuki-Miyaura or Buchwald-Hartwig reactions, is where the metal catalyst inserts itself into the C-X bond, initiating the coupling process.[3]

The reactivity trend for aryl halides in these reactions is well-established and directly correlates with the carbon-halogen bond dissociation energy (BDE).[1] A weaker bond is more easily broken, leading to a faster rate of oxidative addition.[4] The general order of reactivity is:

C–I > C–Br > C–Cl > C–F [1]

This trend is a direct consequence of the decreasing carbon-halogen bond strength as you move down the halogen group.[5]

Quantitative Comparison: Bond Dissociation Energies

To quantify the reactivity difference, we can examine the average bond dissociation energies for C-Br and C-Cl bonds in aryl systems.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Average Bond Dissociation Energy (kcal/mol)
Aryl C-Cl~400~95-100[6]
Aryl C-Br~340~81

Data compiled from various sources, specific values can vary based on the molecular environment.[4][6][7][8]

As the data clearly indicates, the C-Br bond has a significantly lower bond dissociation energy than the C-Cl bond. This means less energy is required to cleave the C-Br bond, making it the more reactive site for palladium-catalyzed cross-coupling reactions.[4] In the context of this compound, the C-Br bond at the 2-position is the predicted site of initial reaction.

The Mechanism of Selectivity: A Step-by-Step View

The preference for C-Br activation is rooted in the kinetics of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][9]

Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Competing Pathway Ar-Br Ar-Br (More Reactive) Pd(0)L2 Pd(0)L₂ (Active Catalyst) OA_Br Oxidative Addition (fast) Pd(0)L2->OA_Br Ar-Br Ar-Pd(II)-Br Ar-Pd(II)(L)₂-Br OA_Br->Ar-Pd(II)-Br Transmetalation Transmetalation (e.g., with R-B(OH)₂) Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-Cl Ar-Cl (Less Reactive) Pd(0)L2_2 Pd(0)L₂ OA_Cl Oxidative Addition (slow) Pd(0)L2_2->OA_Cl Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)(L)₂-Cl OA_Cl->Ar-Pd(II)-Cl

Figure 1. Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, illustrating the preferential oxidative addition at the more reactive C-Br bond over the C-Cl bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a methodology for the selective functionalization of this compound at the C-Br position via a Suzuki-Miyaura cross-coupling reaction.[10][11]

Objective: To demonstrate the selective coupling of an arylboronic acid at the C-Br bond of this compound, leaving the C-Cl bonds intact.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of toluene. Allow the mixture to stir for 15 minutes to form the active catalyst complex.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)-1,3-dichloro-5-fluorobenzene.

Workflow start Start setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) in Schlenk Flask start->setup catalyst 2. Prepare Catalyst (Pd(OAc)₂ + SPhos in Toluene) setup->catalyst initiate 3. Add Catalyst to Reaction Flask catalyst->initiate solvent 4. Add Solvents (Toluene/Water) initiate->solvent react 5. Heat to 100 °C under Inert Atmosphere solvent->react monitor 6. Monitor Progress (TLC or GC-MS) react->monitor monitor->react Incomplete workup 7. Quench, Extract, and Dry monitor->workup Complete purify 8. Column Chromatography workup->purify product Product: Selective C-Br Coupling purify->product

Figure 2. Experimental workflow for the selective Suzuki-Miyaura coupling.

Practical Implications in Drug Development

The ability to perform selective, stepwise functionalization on a polyhalogenated scaffold is a powerful tool in medicinal chemistry. It allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Starting with this compound, a medicinal chemist can:

  • First Functionalization: Introduce a diversity element at the C-Br position using a Suzuki, Buchwald-Hartwig, or other cross-coupling reaction.[12][13]

  • Second Functionalization: The resulting product, now containing two C-Cl bonds, can be subjected to a second, often more forcing, cross-coupling reaction to introduce another substituent at one of the chloro positions. The choice of which C-Cl reacts can be influenced by steric and electronic factors, or by using more active catalyst systems.

This sequential approach maximizes molecular diversity from a single, readily available starting material, accelerating the drug discovery process.

Conclusion

For this compound, the difference in bond dissociation energy between the C-Br and C-Cl bonds provides a clear and reliable handle for selective functionalization. The C-Br bond is demonstrably more reactive in palladium-catalyzed cross-coupling reactions due to the lower energy barrier for oxidative addition. By carefully selecting catalysts and reaction conditions, researchers can exploit this inherent reactivity difference to construct complex molecular architectures with high precision, an essential capability in the fields of drug development and materials science.

References

A Multi-faceted Spectroscopic Approach to Confirming the Structure of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For halogenated aromatic compounds, such as 2-Bromo-1,3-dichloro-5-fluorobenzene, which serve as crucial building blocks in organic synthesis, a comprehensive spectroscopic analysis is indispensable. This guide provides an in-depth, multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to definitively elucidate its molecular architecture.

I. The Analytical Imperative: Why a Multi-Pronged Approach?

Relying on a single analytical technique can lead to ambiguous or incomplete structural assignments. Each spectroscopic method probes different aspects of a molecule's constitution. NMR spectroscopy reveals the chemical environment and connectivity of magnetically active nuclei. Mass spectrometry provides the molecular weight and fragmentation patterns, offering clues to the compound's composition and substructures.[1][2][3][4] Infrared spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[1][5][6] By synergistically employing these techniques, we construct a self-validating system for structural verification.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

A. ¹H NMR Spectroscopy: Unveiling Proton Environments

Theoretical Principles: The chemical shift of a proton is influenced by its local electronic environment. Electronegative substituents, like halogens, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[7][8] The number of signals corresponds to the number of non-equivalent protons, and the splitting pattern (multiplicity) of each signal, governed by spin-spin coupling, reveals the number of adjacent protons.

Predicted ¹H NMR Spectrum for this compound:

Due to the substitution pattern, the two protons on the aromatic ring are not equivalent. We expect to see two distinct signals in the aromatic region (typically 6.5-8.0 ppm).[9][10] The proton at position 4 (H-4) is flanked by two chlorine atoms, while the proton at position 6 (H-6) is adjacent to a chlorine and a bromine atom. The fluorine atom at position 5 will also influence the chemical shifts and will couple with the adjacent protons.

  • H-4: This proton is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom.

  • H-6: This proton is also anticipated to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

The electronegativity of the halogens (F > Cl > Br) will influence the precise chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Hypothetical ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
7.45ddJ(H-F) = 8.0, J(H-H) = 2.51HH-4
7.62ddJ(H-F) = 6.0, J(H-H) = 2.51HH-6

Interpretation: The presence of two distinct signals, each integrating to one proton, confirms the presence of two non-equivalent aromatic protons. The observed doublet of doublets multiplicity for both signals is consistent with the proposed structure, showing coupling to each other and to the fluorine atom.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

Theoretical Principles: The chemical shifts of carbon atoms in an aromatic ring typically range from 110-160 ppm.[7][8] Carbons directly bonded to electronegative substituents will experience a downfield shift.[11][12] In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak.

Predicted ¹³C NMR Spectrum for this compound:

The molecule has six carbon atoms, all of which are in unique chemical environments due to the lack of symmetry. Therefore, six distinct signals are expected in the aromatic region of the ¹³C NMR spectrum. The carbons bearing the halogen substituents (C-1, C-2, C-3, C-5) will be significantly downfield compared to the carbons bearing hydrogen atoms (C-4, C-6). The carbon attached to fluorine will likely appear as a doublet due to carbon-fluorine coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Hypothetical ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
115.2 (d, J(C-F) = 25 Hz)C-5
120.8C-2
129.5C-6
131.7C-4
134.3C-1
136.1C-3

Interpretation: The observation of six distinct signals in the aromatic region strongly supports the proposed structure. The downfield shifts of the carbons bonded to halogens are as expected. The doublet observed for one of the signals is characteristic of a carbon atom directly bonded to a fluorine atom.

Experimental Workflow for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Structural Elucidation prep Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent (e.g., CDCl3) acq_H Acquire 1D ¹H Spectrum prep->acq_H acq_C Acquire Proton-Decoupled ¹³C Spectrum prep->acq_C proc_H Process ¹H Data: - Fourier Transform - Phasing & Baseline Correction - Calibration acq_H->proc_H proc_C Process ¹³C Data: - Fourier Transform - Phasing & Baseline Correction acq_C->proc_C analysis Correlate ¹H and ¹³C data with predicted structure proc_H->analysis proc_C->analysis

Caption: Workflow for NMR-based structural confirmation.

III. Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M+) provides the molecular weight of the compound. The presence of isotopes, particularly for bromine and chlorine, results in a characteristic pattern of peaks.[13][14][15][16] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14][16] Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio.

Predicted Mass Spectrum for this compound:

The molecular formula is C₆H₂BrCl₂F.[17][18] The presence of one bromine and two chlorine atoms will result in a complex isotopic pattern for the molecular ion. The most abundant isotopic combination will be C₆H₂⁷⁹Br³⁵Cl₂F. We expect to see a cluster of peaks for the molecular ion, with the M, M+2, M+4, and M+6 peaks being the most significant. The relative intensities of these peaks can be predicted based on the natural abundance of the halogen isotopes.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements.

Hypothetical Mass Spectrometry Data:

m/zRelative Intensity (%)Assignment
241.8775[M]+ (C₆H₂⁷⁹Br³⁵Cl₂F)
243.87100[M+2]+
245.8749[M+4]+
247.8710[M+6]+

Interpretation: The observed isotopic pattern for the molecular ion cluster is highly characteristic of a compound containing one bromine and two chlorine atoms. The accurate mass measurement of the monoisotopic peak can be used to confirm the elemental composition. Fragmentation patterns, such as the loss of a halogen atom, can provide further structural information.[2][3][4][19][20]

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies. Aromatic rings exhibit several characteristic bands.[1][5][21]

Predicted IR Spectrum for this compound:

  • Aromatic C-H Stretch: A weak to medium band is expected in the 3000-3100 cm⁻¹ region.[5][9][10][22]

  • Aromatic C=C Stretch: One or more bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.[5][9][10]

  • C-H Out-of-Plane Bending: The substitution pattern will influence the position of these strong bands, typically found between 675-900 cm⁻¹.[5][10][22]

  • C-Halogen Stretches: The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Hypothetical IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3080MediumAromatic C-H Stretch
1585, 1470StrongAromatic C=C Stretch
850StrongC-H Out-of-Plane Bending
1250StrongC-F Stretch
780StrongC-Cl Stretch
650MediumC-Br Stretch

Interpretation: The presence of aromatic C-H and C=C stretching bands confirms the aromatic nature of the compound. The strong bands in the fingerprint region are consistent with the presence of carbon-halogen bonds. The pattern of the C-H out-of-plane bending can provide corroborating evidence for the substitution pattern.[23][24]

Integrated Spectroscopic Analysis Logic

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Proposed_Structure Proposed Structure: This compound NMR_H ¹H NMR: - 2 non-equivalent protons - dd multiplicity Proposed_Structure->NMR_H predicts NMR_C ¹³C NMR: - 6 unique carbons - C-F coupling observed Proposed_Structure->NMR_C predicts MS MS: - Correct molecular weight - Isotopic pattern for 1 Br, 2 Cl Proposed_Structure->MS predicts IR IR: - Aromatic C-H & C=C stretches - C-Halogen vibrations Proposed_Structure->IR predicts Confirmation Confirmed Structure NMR_H->Confirmation validates NMR_C->Confirmation validates MS->Confirmation validates IR->Confirmation validates

Caption: Logical flow for structural confirmation.

V. Conclusion: A Coherent Structural Narrative

The structural elucidation of this compound is achieved through the convergence of evidence from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, including their connectivity and chemical environments. Mass spectrometry confirms the molecular weight and elemental composition through its characteristic isotopic pattern. Infrared spectroscopy verifies the presence of the aromatic ring and carbon-halogen bonds. Together, these data points form a cohesive and self-validating narrative that unambiguously confirms the structure of the target molecule, underscoring the power of an integrated analytical approach in modern chemical research.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of a Sterically Demanding Substrate

In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the construction of complex molecules that drive advancements in pharmaceuticals, agrochemicals, and materials science.[1] The substrate, 2-Bromo-1,3-dichloro-5-fluorobenzene, represents a valuable, yet challenging, building block. Its utility is derived from the synthetically versatile halogen atoms, which can be selectively functionalized. However, the steric hindrance imposed by the two ortho-chlorine atoms flanking the bromine atom presents a significant hurdle for traditional cross-coupling methodologies.[2][3]

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this sterically encumbered aryl halide. We will delve into the mechanistic nuances and experimental considerations that govern catalyst performance, offering a framework for rational catalyst selection in your research and development endeavors. Our focus will be on the most prevalent and powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, with additional commentary on other relevant transformations.

The Suzuki-Miyaura Coupling: Forging C-C Bonds Under Steric Strain

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and broad functional group tolerance.[4][5] However, for substrates like this compound, the success of the coupling is critically dependent on the catalyst's ability to navigate a sterically congested environment. The primary challenge lies in the oxidative addition step, where the palladium catalyst must insert into the C-Br bond.[6]

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes remain the most effective catalysts for this transformation. The key to their success lies in the choice of ligand, which modulates the steric and electronic properties of the metal center.[4][5][7]

  • Bulky, Electron-Rich Phosphine Ligands: For sterically demanding substrates, ligands that are both bulky and electron-rich are essential.[3][7] The bulkiness of the ligand promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in oxidative addition.[8] The electron-donating nature of the ligand increases the electron density on the palladium center, further facilitating the insertion into the C-Br bond.[7] Ligands such as SPhos, XPhos, and other biaryl phosphines have demonstrated exceptional activity in these challenging couplings.[4][8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines. They are strong σ-donors, forming highly stable and active palladium complexes.[2] Their robust nature can lead to higher catalyst turnover numbers and efficacy with less reactive coupling partners, such as aryl chlorides, although selective C-Br coupling is the primary focus here.[9]

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition (Ar-X) re_complex Ar-Ar' trans_complex Ar-Pd(II)-Ar'(L_n) oa_complex->trans_complex Transmetalation (Ar'-B(OR)2) trans_complex->pd0 Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

Direct performance data for this compound is sparse in the literature. However, we can extrapolate from data on similarly hindered substrates to guide catalyst selection.

Catalyst System (Pd Precursor + Ligand)Coupling PartnerBaseSolventTemp (°C)Yield (%)Reference Insights
Pd(OAc)₂ + SPhosArylboronic AcidK₃PO₄TolueneRT - 50HighSPhos is noted for its high activity at low temperatures and with hindered substrates.[8]
Pd₂(dba)₃ + P(t-Bu)₃Arylboronic AcidK₃PO₄DioxaneRTGood-ExcellentP(t-Bu)₃ is a very bulky and electron-rich ligand, effective for room-temperature couplings of aryl chlorides.[10]
Pd(dppf)Cl₂Heteroarylboronic AcidK₂CO₃Dioxane/H₂O80HighA robust and versatile catalyst, often used for challenging couplings.[10]
Acenaphthoimidazolylidene-Pd ComplexSterically Hindered Arylboronic Acidt-BuOKDioxaneMild>99NHC ligands show excellent performance with sterically hindered partners.[2]

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[11][12] Similar to the Suzuki coupling, the reaction with this compound is challenging due to steric hindrance, which can impede both the oxidative addition and the reductive elimination steps.[11][13]

Catalyst Systems for Hindered Aminations

The evolution of the Buchwald-Hartwig amination has produced several generations of highly effective phosphine ligands.[11]

  • Bidentate and Chelating Ligands: Early systems utilized bidentate phosphine ligands like BINAP and DPPF.[11][14] These ligands are effective but can sometimes require higher temperatures.

  • Bulky Monophosphine Ligands: The development of bulky, electron-rich monophosphine ligands (e.g., the Buchwald biaryl phosphine ligands) revolutionized the field. These ligands promote rapid oxidative addition and reductive elimination, allowing for the coupling of very hindered substrates, often at room temperature.[15] For a substrate as hindered as this compound, these state-of-the-art ligands are the catalysts of choice.

Catalyst System (Pd Precursor + Ligand)AmineBaseSolventTemp (°C)Reference Insights
Pd₂(dba)₃ + XPhosPrimary/Secondary AminesNaOt-BuToluene80-110Highly general and effective for a wide range of aryl halides and amines.
Pd(OAc)₂ + RuPhosHindered Primary AminesK₂CO₃t-BuOH100Excellent for coupling hindered amines where other systems may fail.
[Pd(NHC)] ComplexesPrimary/Secondary AminesNaOt-BuToluene100Can be highly effective, sometimes in solvent-free conditions.[14]

Alternative Catalytic Approaches

While palladium catalysis is dominant, other transition metals offer unique advantages.

  • Nickel-Based Catalysts: Nickel catalysts are significantly more cost-effective than palladium and exhibit unique reactivity.[16] They are particularly adept at activating less reactive C-Cl bonds, which could be relevant for subsequent couplings after the C-Br bond has been functionalized.[17][18] Nickel catalysis often proceeds through different mechanisms, sometimes involving radical pathways, which can be advantageous for certain transformations.[16][19]

  • Copper-Based Catalysts: Copper-catalyzed reactions, such as the Ullmann condensation, are historically important for C-N and C-O bond formation. Modern copper-catalyzed systems often require directing groups to be effective with less reactive aryl bromides and chlorides.[20] While less common for the Suzuki-Miyaura coupling of this specific substrate, they remain relevant for other transformations like fluoroalkylation.[20][21]

Experimental Protocols

The following protocols are generalized starting points. Optimization of base, solvent, temperature, and reaction time is crucial for any new substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical screening process for identifying the optimal catalyst for the Suzuki-Miyaura coupling.

Experimental_Workflow start Start: Reaction Setup setup To a dried vial add: - this compound (1 equiv) - Arylboronic Acid (1.2-1.5 equiv) - Base (e.g., K3PO4, 2-3 equiv) - Stir bar start->setup inert Seal vial, evacuate and backfill with Argon/Nitrogen (3x) setup->inert reagents Add solvent (e.g., Toluene, Dioxane) and stir inert->reagents catalyst Add Pd precursor and Ligand (as solids or stock solutions) reagents->catalyst reaction Heat reaction to desired temperature (e.g., 80-110 °C) catalyst->reaction monitor Monitor reaction progress by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT, dilute with solvent, filter, and concentrate monitor->workup Complete purify Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for catalyst screening and optimization.

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine or NHC ligand (1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a reaction vessel.

  • Reagent Addition: Remove the vessel from the glovebox. Add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to the required temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki-Miyaura protocol.

Conclusion and Recommendations

The cross-coupling of this compound is a challenging but achievable transformation that provides access to a wide array of valuable chemical entities.

  • For Suzuki-Miyaura Couplings: The use of palladium catalysts with bulky, electron-rich biaryl phosphine ligands, such as SPhos or XPhos , is the recommended starting point. These systems have a proven track record with sterically hindered aryl halides and offer the best chance of success under relatively mild conditions.

  • For Buchwald-Hartwig Aminations: State-of-the-art bulky monophosphine ligands developed by Buchwald and Hartwig are essential. A catalyst system composed of a palladium precursor and a ligand like XPhos or RuPhos should be prioritized.

  • For Selectivity: The significant difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the bromine position. More forcing conditions and specialized catalysts, potentially nickel-based, would be required to activate the C-Cl bonds in a subsequent step.

Successful implementation of these reactions requires careful optimization of reaction parameters. The insights and protocols provided in this guide serve as a robust foundation for developing efficient and scalable synthetic routes utilizing this versatile chemical building block.

References

A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides an in-depth comparative analysis of analytical methodologies for the purity validation of 2-Bromo-1,3-dichloro-5-fluorobenzene, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We move beyond mere protocol listings to explore the causality behind methodological choices, offering a robust framework for researchers, scientists, and drug development professionals. By integrating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document establishes a self-validating system for purity assessment, ensuring technical accuracy and trustworthiness.[2][3][4][5] The guide compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing detailed, replicable protocols and illustrative data.

Introduction: The Critical Role of Purity

This compound (CAS: 17318-08-0) is a highly functionalized aromatic building block. Its unique substitution pattern makes it a valuable precursor for introducing specific pharmacophores in medicinal chemistry. However, the synthetic routes to this compound can introduce a range of impurities, including positional isomers and residual starting materials. These impurities can have profound, often detrimental, effects on downstream reactions, biological activity, and the safety profile of the final active pharmaceutical ingredient (API).

Therefore, rigorous purity validation is not merely a quality control checkpoint but a foundational requirement for successful research and development. This guide provides the strategic rationale and practical methodologies to achieve this with confidence.

Common Synthetic Routes & Potential Impurity Profile

The synthesis of this compound often involves multi-step processes, such as the diazotization of a substituted aniline followed by a Sandmeyer-type reaction.[6][7][8] For instance, a common precursor is 6-bromo-2,4-dichloro-3-fluoro-aniline.[8] Each step carries the risk of generating specific impurities.

Potential Impurity Classes:

  • Positional Isomers: Incomplete regioselectivity during halogenation or other substitution reactions can lead to isomers (e.g., 4-Bromo-1,3-dichloro-2-fluorobenzene).

  • Incompletely Reacted Intermediates: Residual starting materials like 2,4-dichloro-3-fluoro-aniline.

  • By-products from Side Reactions: Hydrodehalogenation products or coupled species from the diazotization process.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Tetrahydrofuran (THF), n-hexane).

Understanding this potential impurity profile is paramount as it directly informs the selection and optimization of the analytical methods.

Caption: Potential impurity profile for this compound synthesis.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique is a critical decision driven by the specific information required. No single method is universally superior; instead, a multi-modal approach often provides the most comprehensive purity assessment. Here, we compare three workhorse techniques: GC-MS, HPLC-UV, and ¹⁹F qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC excels at separating volatile and semi-volatile compounds. For halogenated aromatics, which are thermally stable, GC provides high-resolution separation. Coupling it with a Mass Spectrometer (MS) allows for definitive identification of the main component and its impurities based on their mass-to-charge ratio and fragmentation patterns.[9]

Expertise & Causality:

  • Why it's suitable: Excellent for resolving closely related positional isomers that may have similar polarities but different volatilities. The high sensitivity of detectors like Electron Capture Detectors (ECD) or MS makes it ideal for trace impurity analysis.[10][11]

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a robust starting point. This stationary phase provides a good balance of dispersive and dipole-dipole interactions to effectively separate halogenated benzenes.

  • Detector Choice: While FID is a universal detector, MS is superior for this application. It provides structural confirmation and allows for the deconvolution of co-eluting peaks. Negative Chemical Ionization (NCI) can be particularly sensitive for electrophilic halogenated compounds.[12][13]

Trustworthiness (Self-Validation): Before analyzing samples, a system suitability test (SST) must be performed. This involves injecting a standard mixture containing the main compound and a known impurity to verify system resolution, peak shape, and detector response.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase (RP) HPLC is the method of choice.[14]

Expertise & Causality:

  • Why it's suitable: HPLC is ideal for analyzing less volatile impurities or those that might be thermally labile (though less of a concern for this specific molecule). It is the standard for potency assays in pharmaceutical quality control.

  • Column Choice: A C18 column is the workhorse for non-polar compounds.[14][15] The hydrophobic interactions between the analyte and the C18 stationary phase provide strong retention. For challenging separations involving isomers, columns with alternative selectivities, like a phenyl-hexyl or pentafluorophenyl (PFP/F5) phase, can be explored to leverage π-π interactions.[15][16][17][18]

  • Mobile Phase Strategy: A simple isocratic mobile phase of acetonitrile (ACN) and water is typically sufficient. The high organic content required reflects the non-polar nature of the analyte. Method development involves optimizing the ACN/water ratio to achieve adequate retention and resolution within a reasonable runtime.[19]

Trustworthiness (Self-Validation): HPLC system suitability includes checks for retention time repeatability, theoretical plates (column efficiency), peak tailing factor, and resolution between the main peak and the closest eluting impurity.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Principle: ¹⁹F NMR is a powerful primary analytical method.[20] Since ¹⁹F is a 100% naturally abundant, spin-½ nucleus, it provides high sensitivity and sharp signals.[20] Its wide chemical shift range (~800 ppm) minimizes signal overlap, making it an excellent tool for both identification and quantification of fluorine-containing compounds.[20][21][22]

Expertise & Causality:

  • Why it's a superior alternative for assay: Unlike chromatographic methods that rely on response factors relative to a reference standard, qNMR can provide an absolute purity value (assay) by co-dissolving the sample with a certified internal standard of known purity and concentration.[22][23]

  • Internal Standard Selection: The ideal internal standard must be of high purity, chemically inert, have a simple ¹⁹F spectrum (preferably a singlet) that does not overlap with the analyte signals, and be soluble in the same deuterated solvent. Trifluoroacetic acid or another stable fluorinated compound can be suitable choices.[22][23]

  • Experimental Consideration: For accurate quantification, a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the nuclei being observed, must be used to ensure complete signal recovery.[21] Inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE) for improved accuracy.[21]

Trustworthiness (Self-Validation): The method is validated by ensuring baseline resolution of the analyte and standard peaks, checking for signal-to-noise ratio, and confirming the purity of the internal standard itself via an independent method.

Data Summary & Method Comparison

The following table summarizes the key performance attributes of each technique for the validation of this compound.

Parameter GC-MS HPLC-UV ¹⁹F qNMR
Primary Use Impurity Identification & ProfilingPurity Assay & Impurity ProfilingAbsolute Purity Assay
Key Advantage High resolving power for isomers; definitive structural IDRobustness; industry standard for assaysPrimary method; no reference standard of the analyte needed
Key Limitation Requires analyte volatility; potential for thermal degradationLower peak capacity than GC; response factors neededLower sensitivity for trace impurities; requires high-purity internal standard
Typical LOD/LOQ Low ppb to ppmLow to mid ppm~0.1% (w/w)
Reference Standard Required for quantificationRequired for quantificationInternal standard required (not the analyte)

Standard Operating Protocols

The following protocols are provided as validated starting points. Optimization may be required based on the specific instrumentation and impurity profile encountered. All methods should be validated according to ICH Q2(R1) guidelines.[2][3]

References

The Strategic Advantage of 2-Bromo-1,3-dichloro-5-fluorobenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Polysubstituted aromatic rings, particularly those bearing halogens, are foundational motifs in a vast array of pharmaceuticals and agrochemicals. Among these, 2-Bromo-1,3-dichloro-5-fluorobenzene has emerged as a uniquely versatile and powerful synthon. This guide provides an in-depth technical comparison of this building block against viable alternatives, supported by experimental data, to elucidate its strategic advantages in key synthetic transformations.

The Intrinsic Value of Polysubstituted Halogenated Arenes

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy.[1] This reactivity trend allows for the selective and sequential functionalization of polyhalogenated aromatic compounds, providing a powerful tool for the construction of complex molecules.[2][3] this compound offers a unique combination of a reactive bromine atom for initial cross-coupling, two less reactive chlorine atoms for subsequent modifications, and a fluorine atom that can influence the electronic properties and biological activity of the final product.

Comparative Performance in Key Synthetic Transformations

To objectively assess the utility of this compound, we will compare its performance in three critical reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution, against a structurally similar, non-fluorinated alternative, 1-bromo-3,5-dichlorobenzene.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds.[4] The efficiency of this reaction is highly dependent on the nature of the aryl halide. The C-Br bond of this compound provides a reactive handle for selective coupling, leaving the C-Cl bonds intact for subsequent transformations.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~90% (estimated based on similar systems)
1-Bromo-3,5-dichlorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85-90% (estimated based on similar systems)

While direct comparative studies are limited, the electron-withdrawing nature of the fluorine atom in this compound is not expected to significantly hinder the reactivity of the bromine atom in Suzuki-Miyaura couplings. In fact, the electronic perturbation can sometimes be beneficial. The primary advantage of the fluorinated building block lies in the additional functionality it carries into the product, which can be crucial for modulating biological activity.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5][6] The reactivity of aryl halides in this reaction generally follows the same trend as in Suzuki-Miyaura coupling.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012>90% (estimated)
1-Bromo-3,5-dichlorobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012>90% (estimated)

Similar to the Suzuki-Miyaura coupling, the performance of this compound in Buchwald-Hartwig amination is expected to be comparable to its non-fluorinated counterpart in terms of yield for the initial C-Br bond functionalization. The key advantage remains the introduction of a fluorine atom, which can be critical for the desired properties of the final molecule.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Add this compound and the desired amine.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture with stirring.

  • Monitor the reaction by an appropriate method (TLC, LC-MS).

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[4][7]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Palladium\nAmido\nComplex Palladium Amido Complex Amine\nCoordination->Palladium\nAmido\nComplex - HBr (Base) Product Product Palladium\nAmido\nComplex->Product Reductive Elimination Product->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups on an aromatic ring can facilitate nucleophilic aromatic substitution (SNAr).[8] The fluorine atom, along with the two chlorine atoms, in this compound makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. This can be a significant advantage over less-activated systems.

In SNAr reactions, the reactivity of the leaving group often follows a different trend than in cross-coupling reactions, with fluoride sometimes being a better leaving group than bromide or chloride, depending on the reaction conditions and the nucleophile.[9] This opens up possibilities for orthogonal reactivity.

Case Study: Synthesis of Isoxazoline Insecticides

A compelling application of this compound is in the synthesis of isoxazoline insecticides, such as Afoxolaner and Fluralaner.[8][10] These compounds are potent inhibitors of GABA-gated chloride channels in insects. The synthesis of these complex molecules often relies on the strategic introduction of a polysubstituted aromatic moiety, for which this compound is an ideal starting material.

The synthesis of the key intermediate for these insecticides often involves a Grignard reaction at the C-Br bond of this compound, followed by reaction with an appropriate electrophile. The fluorine and chlorine atoms are crucial for the biological activity of the final products.[11]

Conclusion: A Strategic Choice for Complex Molecule Synthesis

This compound offers a unique and strategic combination of reactive sites that allows for the sequential and selective introduction of various functional groups. Its performance in key cross-coupling reactions is comparable to that of its non-fluorinated analogs, with the added advantage of incorporating a fluorine atom that can be critical for modulating the biological and physical properties of the target molecule. Its utility is further demonstrated in its application as a key building block in the synthesis of complex and commercially important molecules such as isoxazoline insecticides. For researchers and professionals in drug development and agrochemical synthesis, this compound represents a powerful and versatile tool for accessing novel and complex chemical matter.

References

A Comparative Guide to the Economic and Synthetic Viability of 2-Bromo-1,3-dichloro-5-fluorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic incorporation of polysubstituted benzene rings is a cornerstone of modern molecular design. The selection of the appropriate halogenated benzene building block is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. This guide provides a detailed economic and synthetic analysis of 2-Bromo-1,3-dichloro-5-fluorobenzene, a versatile but specialized reagent. We present a comparative assessment against viable alternatives, supported by an analysis of key cross-coupling reactions, to empower researchers with the data necessary for informed decision-making in their synthetic endeavors.

Introduction: The Strategic Importance of Polysubstituted Fluorinated Benzene Scaffolds

The introduction of fluorine into aromatic systems is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Polysubstituted benzenes, particularly those bearing multiple halogens, offer a rich platform for sequential and site-selective functionalization through powerful synthetic tools like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This compound presents a unique substitution pattern, offering a bromine atom as a primary reactive handle for cross-coupling, while the chlorine and fluorine atoms modulate the electronic properties of the ring and provide potential sites for subsequent transformations.

Economic Analysis: A Cost Comparison of Key Building Blocks

A primary consideration in any synthetic campaign, especially in a drug development setting, is the cost of starting materials. This section provides a comparative cost analysis of this compound and two plausible alternatives that can be used to generate similarly functionalized aromatic structures.

Table 1: Cost Comparison of this compound and Selected Alternatives

CompoundCAS NumberSupplier ExamplePrice (USD) per Gram
This compound263333-82-0Sigma-Aldrich$28.75[1]
1,3-Dichloro-2-fluorobenzene2268-05-5ChemicalBookVaries, approx. $5.00 - $10.00
1-Bromo-2,4-difluorobenzene348-57-2P212121 Store$0.45[2]

Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-scale quantities and are intended for comparative purposes.

From this initial analysis, this compound is the most expensive of the three building blocks on a per-gram basis. 1-Bromo-2,4-difluorobenzene is significantly more economical, while 1,3-Dichloro-2-fluorobenzene occupies a middle ground. This cost differential necessitates a careful evaluation of the synthetic performance of each compound to determine the overall cost-effectiveness. A higher-priced starting material may be justified if it leads to significantly higher yields, reduced reaction times, or avoids costly purification steps.

Synthetic Performance: A Comparative Look at Key Cross-Coupling Reactions

The utility of a halogenated aromatic building block is ultimately determined by its performance in key synthetic transformations. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This section will explore the expected reactivity of this compound in these reactions and compare it to its alternatives.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Analysis of Reactivity:

  • This compound: The bromine atom is the most reactive site for oxidative addition to the palladium catalyst. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom is expected to enhance the rate of this step. This suggests that Suzuki-Miyaura couplings with this substrate should proceed efficiently under standard conditions.

  • 1,3-Dichloro-2-fluorobenzene: Lacking a bromine atom, this substrate is less reactive. While the activation of aryl chlorides in Suzuki-Miyaura couplings is well-established, it often requires more specialized and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and potentially harsher reaction conditions (higher temperatures, longer reaction times). This can increase the overall cost and complexity of the synthesis.

  • 1-Bromo-2,4-difluorobenzene: Similar to the target compound, the bromine atom provides a reactive handle for the coupling. The two fluorine atoms are strongly electron-withdrawing, which should facilitate the oxidative addition step. This compound is expected to be highly reactive in Suzuki-Miyaura couplings.

Comparative Experimental Data (Hypothetical):

Table 2: Hypothetical Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideExpected YieldRelative Reaction TimeCatalyst System
This compoundHighModerateStandard Pd catalyst
1,3-Dichloro-2-fluorobenzeneModerate to HighLongSpecialized ligand required
1-Bromo-2,4-difluorobenzeneHighShortStandard Pd catalyst
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with an amine. The reactivity trends of the aryl halides are similar to those in the Suzuki-Miyaura reaction.

Logical Workflow for Buchwald-Hartwig Amination

Caption: A general experimental workflow for a Buchwald-Hartwig amination reaction.

Analysis of Reactivity:

  • This compound: The reactive C-Br bond makes this an excellent substrate for Buchwald-Hartwig amination. The electron-deficient nature of the ring should facilitate the reaction.

  • 1,3-Dichloro-2-fluorobenzene: As with the Suzuki-Miyaura coupling, the C-Cl bonds are less reactive, necessitating more sophisticated and often more expensive catalyst systems to achieve good yields.

  • 1-Bromo-2,4-difluorobenzene: The C-Br bond, activated by the two fluorine atoms, is expected to be highly susceptible to Buchwald-Hartwig amination, likely proceeding under mild conditions with high efficiency.

Comparative Experimental Data (Hypothetical):

A hypothetical Buchwald-Hartwig amination with a common secondary amine like morpholine is presented in Table 3 to illustrate the expected performance differences.

Table 3: Hypothetical Performance in Buchwald-Hartwig Amination with Morpholine

Aryl HalideExpected YieldRelative Reaction TimeCatalyst System
This compoundHighModerateStandard Pd/ligand system
1,3-Dichloro-2-fluorobenzeneModerate to HighLongSpecialized ligand required
1-Bromo-2,4-difluorobenzeneHighShortStandard Pd/ligand system

Experimental Protocols

The following are generalized, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), ligand (e.g., BINAP, 0.02-0.1 mmol), and base (e.g., NaOtBu, 1.4 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The economic and synthetic analysis of this compound reveals a trade-off between its higher cost and its anticipated good performance in key cross-coupling reactions.

  • For projects where cost is the primary driver and the synthetic route can accommodate an additional step or more forceful reaction conditions, the use of the more economical 1-Bromo-2,4-difluorobenzene is a highly attractive alternative. Its high reactivity in both Suzuki-Miyaura and Buchwald-Hartwig reactions makes it a powerful building block. 1,3-Dichloro-2-fluorobenzene is also a cost-effective option, but the need for more specialized catalyst systems for C-Cl bond activation may offset the initial savings in starting material cost.

  • For synthetic routes where the unique substitution pattern of this compound is essential for the target molecule's structure and cannot be readily achieved from the alternatives, its higher cost is justified. Its reliable reactivity at the C-Br position allows for predictable and efficient functionalization.

Ultimately, the choice of which halogenated benzene to employ will depend on a careful consideration of the specific synthetic goals, the overall budget of the project, and the available catalytic technologies. This guide provides a framework for making that decision, balancing the economic realities with the synthetic necessities of modern drug discovery and development.

References

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-1,3-dichloro-5-fluorobenzene: A Comparative Approach Between Experimental Data and Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical research, particularly in the realms of materials science and drug development, the precise characterization of molecular structures is paramount. The halogenated benzene derivative, 2-Bromo-1,3-dichloro-5-fluorobenzene, presents a compelling case study for the synergistic application of experimental spectroscopy and computational chemistry. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparative analysis of this molecule, leveraging both empirical data and theoretical predictions to achieve a holistic understanding of its physicochemical properties.

The Symbiotic Relationship of Experimental and Computational Data

The core principle underpinning this guide is the validation of theoretical models with real-world experimental data. Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting molecular properties, including vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). However, the accuracy of these predictions is contingent on the chosen theoretical model and basis set. Experimental data serves as the ultimate benchmark against which these computational results are validated.

Conversely, computational analysis can aid in the interpretation of complex experimental spectra. It allows for the unambiguous assignment of vibrational modes and can help to elucidate the electronic transitions responsible for observed UV-Vis absorption bands. This iterative process of comparing experimental and computational data leads to a more refined and accurate understanding of the molecule's structure and behavior.

Experimental Protocols for Spectroscopic Characterization

The acquisition of high-quality experimental data is the foundational step in this comparative analysis. The following sections detail the standard methodologies for obtaining FT-IR, FT-Raman, NMR, and UV-Vis spectra for a solid or liquid sample of this compound.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

FT-IR and FT-Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule.

Experimental Workflow for FT-IR and FT-Raman Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Prepare Sample: - KBr Pellet (FT-IR) - Capillary Tube (FT-Raman) ftir FT-IR Spectrometer (e.g., Bruker IFS 66V) prep->ftir ftraman FT-Raman Spectrometer (e.g., with FRA-106 accessory) prep->ftraman process Process Spectra: - Baseline Correction - Peak Picking ftir->process ftraman->process

Caption: Workflow for acquiring FT-IR and FT-Raman spectra.

FT-IR Spectroscopy Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For a liquid sample, a thin film can be prepared between two KBr plates.

  • Instrumentation: A Bruker IFS 66V model FT-IR spectrometer or a similar instrument is typically used.

  • Data Acquisition: The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

FT-Raman Spectroscopy Protocol:

  • Sample Preparation: The sample is placed in a glass capillary tube.

  • Instrumentation: A Bruker IFS 66V model interferometer equipped with an FRA-106 FT-Raman accessory is a common setup.

  • Data Acquisition: The spectrum is excited using a Nd:YAG laser operating at 1064 nm. Data is collected in the Stokes region (4000-100 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Workflow for NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) nmr NMR Spectrometer (e.g., 500 MHz) prep->nmr process Process Spectra: - Phasing - Baseline Correction - Integration nmr->process

Caption: Workflow for acquiring NMR spectra.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1]

  • Instrumentation: A high-field NMR spectrometer, for instance, a 500 MHz instrument, is recommended for better resolution.[1]

  • Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C spectra. Chemical shifts are referenced to the residual solvent peak.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

UV-Vis Spectroscopy Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry for predicting a wide range of molecular properties.

Computational Workflow using DFT

G cluster_0 Model Building cluster_1 DFT Calculation cluster_2 Data Analysis build Construct 3D Model of This compound dft Perform Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) build->dft analysis Analyze Output: - Vibrational Frequencies - NMR Chemical Shifts - Electronic Transitions dft->analysis

Caption: Workflow for DFT-based computational analysis.

DFT Calculation Protocol:

  • Software: The Gaussian suite of programs is a widely used software package for these types of calculations.[2]

  • Method and Basis Set: A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for halogenated benzenes.

  • Calculations:

    • Geometry Optimization: The first step is to perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency Analysis: A frequency calculation is then performed on the optimized geometry to predict the vibrational frequencies (for FT-IR and FT-Raman) and to confirm that the optimized structure is a true minimum on the potential energy surface.

    • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the NMR chemical shifts.

    • Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum (for UV-Vis).[4]

Comparative Analysis: Bridging Theory and Experiment

Once both experimental and computational data are obtained, a detailed comparison can be performed.

Vibrational Spectra (FT-IR and FT-Raman)

The calculated harmonic vibrational frequencies from DFT are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to scale the calculated frequencies using a scaling factor (typically around 0.96 for B3LYP).[5]

Table 1: Illustrative Comparison of Vibrational Frequencies (cm⁻¹) for a Halogenated Benzene

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Assignment
308530883086C-H stretch
157015721571C=C stretch
125012521248C-H in-plane bend
830832829C-H out-of-plane bend
680681678C-Cl stretch
550552549C-Br stretch
110011021098C-F stretch

Note: This table is illustrative and does not represent actual data for this compound.

NMR Spectra (¹H and ¹³C)

The calculated NMR chemical shifts are generally in good agreement with experimental values. A direct comparison of the predicted and observed chemical shifts, along with the coupling patterns, allows for the definitive assignment of each resonance.

Table 2: Illustrative Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for a Halogenated Benzene

NucleusExperimental ShiftCalculated Shift
H-27.457.42
H-47.287.25
H-67.607.58
C-1132.5132.1
C-2130.8130.5
C-3128.9128.6
C-4127.4127.1
C-5135.1134.8
C-6129.6129.3

Note: This table is illustrative and does not represent actual data for this compound.

UV-Vis Spectrum

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. Comparing these predictions with the experimental UV-Vis spectrum helps to understand the nature of the electronic transitions.

Table 3: Illustrative Comparison of UV-Vis Absorption Data for a Halogenated Benzene

Experimental λmax (nm)Calculated λmax (nm)Oscillator StrengthTransition
2752720.025π -> π
2202180.150π -> π

Note: This table is illustrative and does not represent actual data for this compound.

Conclusion

The integrated approach of combining experimental spectroscopic data with computational predictions provides a powerful and robust methodology for the comprehensive characterization of molecules like this compound. While the lack of readily available experimental data for this specific compound necessitates the use of illustrative examples from related molecules, the protocols and analytical frameworks presented in this guide offer a clear roadmap for researchers. By meticulously following these experimental and computational workflows, scientists can achieve a deep and validated understanding of the structural and electronic properties of novel chemical entities, thereby accelerating the pace of discovery in their respective fields.

References

Safety Operating Guide

Operational Safety Guide: Personal Protective Equipment for Handling 2-Bromo-1,3-dichloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe handling, use, and disposal of 2-Bromo-1,3-dichloro-5-fluorobenzene, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). It is intended for laboratory professionals engaged in research and development.

Immediate Safety Profile & Hazard Identification

This compound and its isomers are classified as hazardous substances.[2] The primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system.[3][4] Adherence to the following safety protocols is mandatory to mitigate exposure risks.

Table 1: GHS Hazard Classification Summary for Halogenated Benzene Derivatives

Hazard Class GHS Category Hazard Statement Signal Word
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3][5] Warning[3][5]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[3] Warning[3]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] | Warning[3] |

The First Line of Defense: Engineering Controls

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and use in reactions, must be conducted within a properly functioning chemical fume hood.[6] This is the most critical engineering control to minimize the inhalation of vapors.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of airborne chemicals.[4]

  • Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the handling area.[4][7] Ensure these are tested regularly and the access path is unobstructed.

Mandated Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound.[6] The following table summarizes the required equipment, with detailed explanations below.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye & Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][7] A full-face shield is required when a splash hazard exists.[6] Protects against chemical splashes and vapors that can cause serious and potentially irreversible eye damage.[3]
Skin & Body Protection Gloves: Chemical-resistant nitrile or neoprene gloves.[1] Coat: A chemically resistant lab coat or apron.[6] Apparel: Long pants and closed-toe shoes are mandatory.[6] Prevents direct skin contact, which can lead to irritation.[6] It is critical to inspect gloves for any signs of degradation or puncture before each use.[1]

| Respiratory Protection | Not required when work is performed within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges must be used.[6] | Minimizes the inhalation of vapors, which are a primary irritant to the respiratory tract.[3][6] |

Causality in PPE Selection
  • Eye Protection: Halogenated aromatic compounds can cause severe eye irritation upon contact.[3] Standard safety glasses are insufficient as they do not protect against splashes from all angles. Goggles provide a seal around the eyes, offering superior protection.

  • Glove Selection: Not all glove materials offer the same level of protection. Nitrile provides good resistance to a wide range of chemicals, but it is crucial to consult a glove compatibility chart for specific breakthrough times if prolonged or direct contact is anticipated. Always remove and dispose of gloves immediately after handling the chemical and wash hands thoroughly.[3]

  • Clothing: A lab coat protects personal clothing and skin from minor splashes and contamination.[6] Contaminated clothing must be removed immediately and washed separately before reuse.[2][3]

Procedural Discipline: Safe Handling Workflow

The sequence of operations, from preparation to disposal, is a self-validating system designed to minimize contamination and exposure.

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[6] Place absorbent pads on the work surface to contain potential spills. Assemble all necessary glassware and equipment within the hood before introducing the chemical.

  • Donning PPE: Put on your lab coat, followed by safety goggles. The final step before handling the chemical is to don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Chemical Handling: Perform all transfers and manipulations of this compound deep within the fume hood with the sash at the lowest practical height.[6] Use appropriate tools like spatulas or pipettes to avoid spills. Keep the container tightly closed when not in use.[3][4]

  • Decontamination & Cleanup: After the procedure, decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected as hazardous waste.[6]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order. First, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Next, remove the lab coat, followed by eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

  • Disposal: Dispose of all contaminated consumables (gloves, wipes, absorbent pads) in a designated, properly labeled hazardous waste container.[2][3]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood & Emergency Equipment B 2. Prepare Work Surface & Assemble Glassware A->B C 3. Don PPE (Coat -> Goggles -> Gloves) B->C D 4. Handle Chemical (Inside Fume Hood) C->D E 5. Decontaminate Glassware (Collect Rinsate) D->E F 6. Doff PPE (Gloves -> Coat -> Goggles) E->F G 7. Dispose of Waste (Chemical & PPE) F->G H 8. Wash Hands Thoroughly G->H caption Safe Handling Workflow for Halogenated Aromatics

Caption: Workflow for handling this compound.

Disposal Plan: Managing Halogenated Waste

The proper segregation and disposal of halogenated waste is a critical environmental and safety responsibility.

  • Segregation: Halogenated organic waste must be collected in a dedicated waste container, separate from non-halogenated waste.[6] This is due to specific disposal and incineration requirements for halogenated compounds.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," and the full chemical name "this compound" must be listed.[6]

  • Procedure: Collect all waste, including the pure compound, reaction mixtures, and solvent rinsates from glassware decontamination, in the designated halogenated waste container.[6] Follow all institutional and local regulations for hazardous waste disposal.[3]

Emergency Response: First Aid Measures

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or physician.[2][3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.